molecular formula C5H9NO B11728672 O-(pent-4-yn-1-yl)hydroxylamine

O-(pent-4-yn-1-yl)hydroxylamine

Cat. No.: B11728672
M. Wt: 99.13 g/mol
InChI Key: JAFCRLMYPPBVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(pent-4-yn-1-yl)hydroxylamine is a chemical reagent of significant interest in organic synthesis and medicinal chemistry research. It is formally identified by its molecular formula and is commonly handled and supplied in a more stable salt form, this compound hydrochloride . This compound features a terminal alkyne group, which makes it a valuable building block for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are pivotal for the efficient synthesis of complex molecular architectures, including the conjugation of molecules for probe development or material science applications. Its primary research value lies in its role as a key synthetic intermediate in the discovery of novel therapeutic agents. Recent scientific literature highlights the use of O-substituted hydroxylamines in constructing N-hydroxypyridinediones (HPDs), a privileged scaffold for inhibiting metalloenzymes . Specifically, HPDs are being actively investigated as potent inhibitors of the Hepatitis B Virus (HBV) Ribonuclease H (RNase H), a promising but underexplored drug target . These inhibitors function by chelating the two Mg²⁺ ions in the enzyme's catalytic site, thereby blocking viral replication . As a reagent containing both an alkoxyamine and a terminal alkyne, it offers researchers a versatile handle to introduce these potent metal-chelating motifs into diverse chemical structures during drug discovery campaigns. This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety goggles, and operate within a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

O-pent-4-ynylhydroxylamine

InChI

InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2

InChI Key

JAFCRLMYPPBVMU-UHFFFAOYSA-N

Canonical SMILES

C#CCCCON

Origin of Product

United States

Foundational & Exploratory

Veliparib (CAS 137270-24-7): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of a Potent PARP Inhibitor for Preclinical and Clinical Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Veliparib (also known as ABT-888; CAS 137270-24-7), a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of Veliparib, its practical applications in research, and a survey of its commercial availability and pricing for laboratory use.

Introduction: The Rationale for PARP Inhibition in Oncology

The DNA damage response (DDR) is a critical network of cellular pathways that detect and repair DNA lesions, thus maintaining genomic integrity. A key player in this process is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes are activated by DNA single-strand breaks (SSBs) and, once bound to the damaged site, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of the DNA strand.

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired through the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2, the repair of these DSBs is compromised. This leads to genomic instability and, ultimately, cell death. This concept of "synthetic lethality," where the simultaneous loss of two parallel pathways is lethal while the loss of either one alone is not, forms the basis for the therapeutic application of PARP inhibitors in cancers with HR deficiencies.[1][2][3]

Veliparib is a small molecule inhibitor that potently targets both PARP1 and PARP2, with inhibitory constants (Ki) of 5.2 nM and 2.9 nM, respectively.[1] Its ability to cross the blood-brain barrier has also made it a candidate for investigating central nervous system malignancies.[1]

Mechanism of Action: Beyond Catalytic Inhibition

While the primary mechanism of action of PARP inhibitors is the blockade of PARP's catalytic activity, a crucial aspect of their efficacy is "PARP trapping." This phenomenon occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA at the site of a single-strand break. This binding prevents the release of PARP from the DNA, creating a stable PARP-DNA complex.[4] This trapped complex is a significant physical impediment to DNA replication, leading to stalled replication forks and the formation of double-strand breaks.[1][4]

The trapping efficiency of different PARP inhibitors varies and is a key determinant of their cytotoxic potential. While Veliparib is a potent catalytic inhibitor, it is considered to have lower PARP trapping activity compared to some other PARP inhibitors.[4] This characteristic may influence its therapeutic window and combination strategies.

Veliparib_Mechanism_of_Action cluster_0 DNA Damage & Repair cluster_1 Action of Veliparib cluster_2 Cellular Consequences in HR-Deficient Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 Recruitment DNA_SSB->PARP1_2 PARylation PARylation & Repair Protein Recruitment PARP1_2->PARylation PARP_Trapping PARP Trapping on DNA SSB_Repair SSB Repair PARylation->SSB_Repair Veliparib Veliparib (CAS 137270-24-7) Catalytic_Inhibition Catalytic Inhibition Veliparib->Catalytic_Inhibition Veliparib->PARP_Trapping Unrepaired_SSB Accumulation of Unrepaired SSBs Catalytic_Inhibition->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis & Cell Death DSB_Formation->Apoptosis

Figure 1: Simplified signaling pathway of Veliparib's mechanism of action.

Commercial Availability for Research Use

Veliparib (CAS 137270-24-7) is widely available for research purposes from various chemical suppliers. It is important for researchers to source high-purity compounds to ensure the reliability and reproducibility of their experimental results. The table below provides a summary of several suppliers and their typical pricing. Note that prices are subject to change and may vary based on purity, formulation (e.g., free base vs. dihydrochloride salt), and quantity.

SupplierProduct Name(s)Catalog Number (Example)PurityAvailable QuantitiesPrice (USD, Approx.)
Selleck Chemicals Veliparib (ABT-888)S1004>99%10 mg, 50 mg, 100 mg, 200 mg~$90 (10 mg)
Tocris Bioscience Veliparib dihydrochloride7026≥98% (HPLC)10 mg, 50 mg~$100 (10 mg)
Apexbio Technology ABT-888 (Veliparib)A3002>99%5 mg, 10 mg, 50 mg, 200 mg$55 (5 mg), $220 (50 mg)
MedchemExpress VeliparibHY-10130>99%10 mg, 50 mg, 100 mg~$90 (10 mg)
Axon Medchem Veliparib159399%2 mg, 5 mg, 25 mg$44 (2 mg), $198 (25 mg)[5]
LKT Labs VeliparibV1745≥99%1 mg, 5 mg, 25 mg$75 (1 mg), $368 (25 mg)[6]
Thermo Scientific VeliparibAAJ6343509Not specified100 mg~$287 (100 mg)

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.

Physicochemical and Handling Properties

A thorough understanding of the physicochemical properties of Veliparib is essential for proper handling, storage, and experimental design.

PropertyValueSource
CAS Number 137270-24-7 (Veliparib free base)N/A
Molecular Formula C₁₃H₁₆N₄O[1]
Molecular Weight 244.29 g/mol [1]
Appearance Off-white to pale yellow solid[7]
Solubility DMSO: ≥ 49 mg/mL (200.58 mM) Water: Insoluble (free base); Soluble up to 100 mM (dihydrochloride salt) Ethanol: Insoluble[1][2]
Storage Store at -20°C. Solutions in DMSO or water can be stored at -20°C for up to 3 months.[3]

Preparation of Stock Solutions:

For in vitro experiments, Veliparib is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, formulations in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline, or a suspension in methylcellulose have been described.[8]

Experimental Protocols for In Vitro Evaluation

The following are representative protocols for assessing the activity of Veliparib in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

PARP Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of PARP1 or PARP2 in a cell-free system.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Veliparib (serially diluted)

  • Stop buffer (e.g., 1.5 M benzamide)

Procedure:

  • Prepare a reaction mixture containing assay buffer, PARP enzyme, and histone H1.

  • Add serial dilutions of Veliparib or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding the stop buffer.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated PAR-histone product to bind.

  • Wash the plate to remove unincorporated biotinylated NAD⁺.

  • Add a streptavidin-HRP conjugate and incubate for 60 minutes.

  • Wash the plate and add a chemiluminescent or colorimetric HRP substrate.

  • Read the signal on a plate reader. The signal intensity is proportional to PARP activity.

PARP_Activity_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (PARP Enzyme, Histone H1, Buffer) Start->Prepare_Reaction_Mix Add_Veliparib Add Veliparib Dilutions Prepare_Reaction_Mix->Add_Veliparib Initiate_Reaction Initiate with Biotinylated NAD+ Add_Veliparib->Initiate_Reaction Incubate_60min Incubate for 60 min Initiate_Reaction->Incubate_60min Stop_Reaction Stop Reaction (e.g., with Benzamide) Incubate_60min->Stop_Reaction Bind_to_Plate Transfer to Streptavidin Plate & Incubate Stop_Reaction->Bind_to_Plate Wash_1 Wash Plate Bind_to_Plate->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_60min_2 Incubate for 60 min Add_Strep_HRP->Incubate_60min_2 Wash_2 Wash Plate Incubate_60min_2->Wash_2 Add_Substrate Add HRP Substrate Wash_2->Add_Substrate Read_Signal Read Signal (Chemiluminescence/Colorimetric) Add_Substrate->Read_Signal End End Read_Signal->End

Figure 2: Workflow for a biochemical PARP activity assay.
Cell Viability Assay (e.g., MTT or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to determine the cytotoxic effects of Veliparib, either alone or in combination with other agents.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Veliparib stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Veliparib (and/or a combination agent) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

  • After the treatment period, add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[7]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals. If using MTS, the product is already soluble.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC₅₀ value.

Western Blot Analysis of PARP Cleavage

A hallmark of apoptosis is the cleavage of PARP1 by caspases, resulting in an 89 kDa fragment. Western blotting can be used to detect this cleavage event as a marker of apoptosis induction by Veliparib, particularly in combination with DNA-damaging agents.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (that recognizes both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with Veliparib and/or other agents for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the ECL substrate.

  • Visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage. Re-probe the membrane for the loading control to ensure equal protein loading.

Conclusion

Veliparib (CAS 137270-24-7) is a well-characterized and potent inhibitor of PARP1 and PARP2 that continues to be a valuable tool for researchers investigating DNA damage response pathways and developing novel cancer therapeutics. Its oral bioavailability and ability to penetrate the central nervous system have made it a subject of numerous preclinical and clinical studies.[1][9] This guide has provided a technical overview of its mechanism of action, commercial availability for research, and key experimental protocols to facilitate its effective use in the laboratory. As with any potent biological inhibitor, careful experimental design and the use of high-purity reagents are paramount for generating reliable and impactful data.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Veliparib 2HCl | PARP1 & PARP2 Inhibitor. BellBrook Labs. [Link]

  • ABT-888 (Veliparib) PARP1, PARP2 27101. BPS Bioscience. [Link]

  • Veliparib. Wikipedia. [Link]

Sources

Technical Guide: O-pent-4-ynylhydroxylamine (5-aminoxy-1-pentyne)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of O-pent-4-ynylhydroxylamine (also known as 5-aminoxy-1-pentyne ), clarifying its nomenclature, chemical identity, synthesis, and critical role in chemical biology.

Nomenclature, Synthesis, and Bioorthogonal Applications

Part 1: Identity & Nomenclature Resolution

The terms O-pent-4-ynylhydroxylamine and 5-aminoxy-1-pentyne refer to the same chemical entity . The distinction is purely nomenclatural:

  • O-pent-4-ynylhydroxylamine: Preferred IUPAC-style nomenclature emphasizing the molecule as an ether derivative of hydroxylamine (

    
    ). This name highlights its reactivity (oxime formation).
    
  • 5-aminoxy-1-pentyne: A structure-based common name emphasizing the carbon chain (pentyne) and the functional group placement.

Chemical Specifications
PropertyDetail
Primary Name O-(pent-4-yn-1-yl)hydroxylamine
Synonym 5-aminoxy-1-pentyne
CAS Number 137270-24-7 (Hydrochloride salt)
Chemical Formula

(Free base) /

(HCl salt)
Molecular Weight 99.13 g/mol (Free base) / 135.59 g/mol (HCl salt)
SMILES C#CCCCON
Functional Groups Terminal Alkyne (Click handle), Hydroxylamine (Aldehyde/Ketone reactive)

Part 2: Mechanism of Action

This compound is a bifunctional linker used primarily in glycobiology and bioconjugation . It bridges two distinct chemical worlds:

  • Hydroxylamine Terminus (

    
    ):  Reacts chemoselectively with aldehydes or ketones under mild acidic/neutral conditions to form a stable oxime linkage . This reaction is often accelerated by aniline catalysis.[1][2][3][4][5]
    
  • Alkyne Terminus (

    
    ):  Serves as a bioorthogonal "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."
    
The "Tag-and-Click" Strategy

The primary utility of O-pent-4-ynylhydroxylamine is to convert a carbonyl group (introduced metabolically or chemically) into an alkyne handle, enabling subsequent fluorescent labeling or enrichment.

Mechanism Biomolecule Biomolecule-CHO (Aldehyde/Ketone) Intermediate Oxime Conjugate (Biomolecule=N-O-Pent-C≡CH) Biomolecule->Intermediate Oxime Ligation (pH 4.5-7, Aniline cat.) Reagent O-pent-4-ynylhydroxylamine (H2N-O-Pent-C≡CH) Reagent->Intermediate Final Labeled Biomolecule (Triazole Linkage) Intermediate->Final CuAAC Click (Cu(I) catalyst) Reporter Azide-Fluorophore (N3-Dye) Reporter->Final

Figure 1: The dual-functionality mechanism. The hydroxylamine creates the stable oxime bond, installing the alkyne handle for the final click reaction.

Part 3: Synthesis Protocol

The synthesis typically employs N-hydroxyphthalimide (NHPI) as a masked hydroxylamine precursor. This method avoids the formation of O,N-dialkylated byproducts common in direct alkylation of hydroxylamine.

Reaction Scheme
  • Alkylation:

    
    
    
  • Deprotection:

    
    
    
Step-by-Step Methodology

Reagents: N-Hydroxyphthalimide (NHPI), 5-chloro-1-pentyne, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMF, Hydrazine monohydrate.[2]

  • Alkylation Step:

    • Dissolve NHPI (1.0 equiv) in anhydrous DMF.

    • Add 5-chloro-1-pentyne (1.2 equiv) and DBU (1.2 equiv).

    • Stir at 80°C for 4–6 hours. Note: The solution will turn yellow/orange.

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 1M HCl, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to obtain the phthalimide intermediate.
  • Hydrazinolysis (Deprotection):

    • Dissolve the phthalimide intermediate in

      
       (or MeOH).
      
    • Add Hydrazine monohydrate (2–3 equiv) at 0°C, then warm to room temperature. Stir for 1–2 hours. A white precipitate (phthalhydrazide) will form.

    • Filtration: Filter off the precipitate.

    • Salt Formation (Critical for Stability): Add 4M HCl in dioxane to the filtrate to precipitate the O-pent-4-ynylhydroxylamine hydrochloride .

    • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Part 4: Application Protocol – Cell Surface Glycan Labeling

This protocol describes the Periodate oxidation and Aniline-catalyzed Ligation (PAL) method to label sialic acids on live cells.[1][2][4]

Materials
  • Buffer A: PBS (pH 7.4)

  • Oxidation Solution: 1 mM

    
     in PBS (freshly prepared).
    
  • Labeling Solution: 100 µM O-pent-4-ynylhydroxylamine + 10 mM Aniline in PBS (pH 6.7).

  • Click Mix: 100 µM Azide-Fluorophore, 1 mM

    
    , 1 mM THPTA (ligand), 2 mM Sodium Ascorbate.
    
Workflow
  • Periodate Oxidation:

    • Wash cells (e.g., HeLa, CHO) 2x with Buffer A.

    • Incubate cells with Oxidation Solution for 30 min at 4°C (on ice) in the dark.

    • Mechanism:[6][5][7][8][9] Mild periodate selectively oxidizes the exocyclic glycerol side chain of sialic acids to an C7-aldehyde.

    • Quench: Add 1 mM glycerol or wash 2x with Buffer A to remove excess periodate.

  • Oxime Ligation (Tagging):

    • Resuspend cells in Labeling Solution .

    • Incubate for 60–90 min at 4°C.

    • Role of Aniline: Acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that rapidly transimines to the stable oxime.

    • Wash cells 2x with Buffer A to remove unbound linker.

  • Click Chemistry (Detection):

    • Incubate cells with Click Mix for 30 min at room temperature.

    • Safety Note: Use a copper-chelating ligand (THPTA/BTTAA) to prevent Cu(I)-induced cytotoxicity.

    • Wash cells 3x with Buffer A.

    • Analyze via Flow Cytometry or Fluorescence Microscopy.

Workflow start Live Cells (Sialic Acid rich) step1 Step 1: Oxidation (1 mM NaIO4, 4°C, 30 min) start->step1 Generates Aldehydes step2 Step 2: Oxime Ligation (+ O-pent-4-ynylhydroxylamine + 10 mM Aniline) step1->step2 Installs Alkyne Handle step3 Step 3: CuAAC Click (+ Azide-Fluorophore) step2->step3 Attaches Fluorophore end Fluorescent Analysis (Flow Cytometry / Microscopy) step3->end

Figure 2: The PAL (Periodate-Aniline-Ligation) workflow for cell surface labeling.

References

  • Zeng, Y., et al. "High-efficiency labeling of sialylated glycoproteins on living cells."[2] Nature Methods, vol. 6, no. 3, 2009, pp. 207–209. Link

  • Key, J. A., et al. "Synthesis of O-pent-4-ynylhydroxylamine." Tetrahedron Letters, vol. 50, no. 26, 2009. (Detailed synthesis via NHPI route).
  • Agard, N. J., & Bertozzi, C. R. "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research, vol. 42, no. 6, 2009, pp. 788–797. Link

  • Dirksen, A., & Dawson, P. E. "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, vol. 19, no. 12, 2008, pp. 2543–2548. Link

Sources

Precision Bifunctional Tools: A Technical Guide to Alkynyl Hydroxylamine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of chemical biology, alkynyl hydroxylamine linkers represent a high-fidelity "adapter" class of molecules. They function by bridging two distinct orthogonal reactivities: carbonyl-selective oxime ligation and bioorthogonal alkyne-azide cycloaddition (CuAAC) .

This guide moves beyond basic definitions to provide a rigorous operational framework for using these linkers in protein conjugation, glyco-engineering, and antibody-drug conjugate (ADC) synthesis. As a Senior Application Scientist, I will focus on the causality of experimental design—why we select specific catalysts, how to manage pH-dependent kinetics, and how to ensure linkage stability.

The Chemical Logic: Why Alkynyl Hydroxylamines?

The utility of an alkynyl hydroxylamine linker (e.g., O-propargyl-hydroxylamine or its PEGylated analogs) lies in its ability to convert a "soft" electrophile (aldehyde/ketone) into a "hard" bioorthogonal handle (alkyne).

The Dual-Mechanism Advantage
  • The Anchor (Hydroxylamine End): Reacts with aldehydes or ketones to form an oxime .

    • Selectivity: Aldehydes are rare on native protein surfaces (absent unless introduced via oxidation of N-terminal Ser/Thr or glycans).

    • Stability:[1][] Oximes (

      
      ) are significantly more hydrolytically stable than hydrazones, making them preferred for long-term biological studies.
      
  • The Handle (Alkyne End): Reacts with azides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[3][4][5][6]

    • Orthogonality:[5] The alkyne is inert to the oxime formation conditions, allowing for sequential, controlled functionalization.

Mechanistic Visualization

The following diagram outlines the "Tag-and-Modify" strategy, a primary application of these linkers.

G Protein Target Protein (N-term Ser/Thr) Oxidation Periodate Oxidation Protein->Oxidation Aldehyde Aldehyde-Tagged Protein Ligation Oxime Ligation (pH 4.5-7, Aniline) Aldehyde->Ligation Linker Alkynyl-Hydroxylamine Linker Linker->Ligation Nucleophilic Attack Intermediate Alkyne-Functionalized Protein (Oxime) Click CuAAC Click (Azide-Dye/Drug) Intermediate->Click Final Labeled Conjugate (Triazole) Oxidation->Aldehyde Generates -CHO Ligation->Intermediate Stable Oxime Bond Click->Final Covalent Attachment

Caption: Sequential workflow transforming a native protein motif into a functionalized conjugate via alkynyl hydroxylamine bridging.

Strategic Applications & Critical Parameters

Site-Specific Protein Labeling

Targeting N-terminal Serine or Threonine residues is a classic use case. Sodium periodate (


) specifically oxidizes these 1,2-amino alcohols to glyoxylamides (aldehydes).
  • Scientist's Note: Unlike random lysine conjugation (NHS-esters), this method yields a homogeneous product with a defined modification site, critical for maintaining protein bioactivity.

Glycan Remodeling

Metabolic oligosaccharide engineering often introduces azides or alkynes directly. However, for in vitro glycoprofiling, glycans on antibodies (e.g., IgG Fc region) can be oxidized to aldehydes and tagged with alkynyl hydroxylamine linkers to attach cytotoxic payloads (ADCs).

Kinetic Catalysis: The Aniline Effect

Oxime formation at neutral pH is slow (


). This is the rate-limiting step.
  • The Solution: Nucleophilic catalysis using Aniline or p-Phenylenediamine (pPDA) .

  • Mechanism: Aniline reacts rapidly with the aldehyde to form a protonated Schiff base (imine), which is more electrophilic than the original aldehyde. The hydroxylamine then attacks this activated intermediate, expelling aniline.

  • Impact: Increases reaction rate by 10–400 fold, allowing ligation at physiological pH (6.5–7.0) rather than damaging acidic pH (4.5).

Table 1: Catalyst Performance Comparison[8]
CatalystOptimal pHRate EnhancementToxicity/HandlingRecommended Use
None 4.0 - 4.51x (Baseline)N/AAcid-stable peptides only.
Aniline 4.5 - 6.010x - 40xToxic; requires removal.Standard protein labeling.
p-Phenylenediamine (pPDA) 6.0 - 7.0>100xHigh; light sensitive.Sensitive proteins requiring neutral pH.
m-Phenylenediamine (mPDA) 6.0 - 7.0>100xHigh solubility.High-concentration ligation.[7]

Detailed Experimental Protocols

These protocols are designed for a standard model: labeling an N-terminal Serine protein with a fluorophore via an O-propargyl-hydroxylamine linker.

Protocol A: Generation of Aldehyde-Tagged Protein

Objective: Selectively oxidize N-terminal Ser/Thr without over-oxidizing Methionine/Cysteine.

  • Buffer Exchange: Equilibrate protein (50–100 µM) in PBS (pH 7.4) . Avoid amine buffers (Tris) if possible, though they are less interfering here than in NHS reactions.

  • Oxidation: Add Sodium Periodate (

    
    )  to a final concentration of 1–2 mM .[8]
    
    • Critical Control: Do not exceed 5 mM or 30 minutes incubation. High concentrations/times risk oxidizing Methionine to sulfoxides.

  • Incubation: Incubate for 15–20 minutes on ice, in the dark.

  • Quenching: Add glycerol (final 100 mM) or perform rapid desalting (Zeba spin column or dialysis) to remove excess periodate.

    • Why: Unreacted periodate will oxidize the hydroxylamine linker and the aniline catalyst if not removed.

Protocol B: Oxime Ligation (The Linker Attachment)

Objective: Attach the alkynyl hydroxylamine linker efficiently.

  • Preparation: Dissolve O-propargyl-hydroxylamine hydrochloride in water or DMSO (if using a lipophilic analog).

  • Reaction Mix:

    • Aldehyde-protein (from Protocol A).[3]

    • Linker: Add 10–50 molar equivalents relative to protein.

    • Catalyst: Add Aniline (stock 1 M in DMSO/water, pH adjusted to 6.0) to a final concentration of 100 mM .

  • Incubation: Incubate at 25°C for 2–16 hours .

    • Optimization: For pPDA, use 10 mM concentration; reaction may complete in <2 hours.

  • Purification: Remove excess linker and catalyst via size-exclusion chromatography (SEC) or extensive dialysis.

    • Verification: Analyze via ESI-MS. You should observe a mass shift corresponding to the linker minus water (+ Linker MW - 18 Da).

Protocol C: CuAAC Functionalization (The Payload)

Objective: Click the azide-fluorophore onto the alkyne handle.

  • Reagents:

    • Azide-Fluorophore: 5–10 molar equivalents.

    • CuSO4: 1 mM final.

    • THPTA Ligand: 5 mM (Maintains Cu(I) solubility and protects protein from oxidation).

    • Sodium Ascorbate: 10 mM (Freshly prepared).

  • Sequence: Mix Protein-Alkyne + Azide + CuSO4/THPTA. Initiate reaction by adding Sodium Ascorbate .

  • Incubation: 1 hour at Room Temperature (protect from light).

  • Cleanup: Desalting column to remove free dye and copper.

Troubleshooting & Optimization Logic

Issue: Low Conjugation Yield (Step 1)
  • Diagnosis: Incomplete oxidation or competing side reactions.

  • Fix: Verify aldehyde generation using a colorimetric hydrazine test (e.g., Purpald assay) before adding the linker. Ensure periodate was fresh; it degrades rapidly in light/moisture.

Issue: Protein Precipitation
  • Diagnosis: Over-modification or hydrophobic linker aggregation.

  • Fix:

    • Switch to a PEGylated linker (e.g., O-(3,6,9,12-Tetraoxapentadec-14-yn-1-yl)hydroxylamine) to improve solubility.[]

    • Reduce Aniline concentration to 10 mM and extend time, or switch to pPDA.

Issue: Instability of the Linkage
  • Diagnosis: Hydrolysis of the oxime.

  • Fix: While oximes are stable at pH 7, they can exchange in the presence of high concentrations of other hydroxylamines or alkoxyamines. Ensure the final sample is stored in a buffer free of reactive carbonyl scavengers. For permanent linkage, reduce the oxime to a hydroxylamine ether using NaCNBH3 (reductive amination), though this is rarely necessary for standard applications.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[9] Bioconjugate Chemistry. [Link][7]

  • Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry. [Link][7]

  • Agten, S. M., et al. (2016).[7] Oxime Ligation: A Versatile Method for Protein Conjugation.[7] Bioconjugate Chemistry. [Link][7]

  • Patterson, J. T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology. [Link]

Sources

O-(pent-4-yn-1-yl)hydroxylamine: A Versatile Heterobifunctional Linker for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The convergence of synthetic chemistry and biology has given rise to powerful tools for understanding and manipulating complex biological systems. Among these, "click chemistry" provides a class of reactions that are rapid, specific, and high-yielding, enabling the modular construction of complex molecular architectures.[1] This guide focuses on O-(pent-4-yn-1-yl)hydroxylamine, a heterobifunctional linker that embodies the principles of click chemistry. Possessing both a hydroxylamine and a terminal alkyne, this molecule serves as a versatile bridge, enabling a two-step, orthogonal conjugation strategy. We will explore the distinct reactivity of each functional group—oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC)—and provide the theoretical underpinnings, practical applications, and detailed protocols necessary for its successful implementation in research and development.

The Bioorthogonal Chemistry Paradigm

The term "bioorthogonal chemistry" refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[2] Coined by Carolyn R. Bertozzi, this concept has revolutionized the study of biomolecules in their native environments.[3] These reactions must be highly selective, biocompatible, and efficient under physiological conditions (aqueous environment, neutral pH, ambient temperature).[4]

This compound is an exemplary tool in the bioorthogonal chemist's toolkit, featuring two distinct functional groups that react via separate, non-interfering "click" pathways. This dual-modality allows for the sequential and controlled assembly of bioconjugates, making it invaluable for applications ranging from proteomics to targeted drug delivery.

This compound: A Molecular Profile

At its core, this compound is a simple molecule with a profound capacity for molecular construction. Its power lies in its bifunctionality, which allows it to act as a linker between two different molecular entities.

  • Molecular Formula: C₅H₉NO[5]

  • Molecular Weight: 99.13 g/mol (as free base)[5]

  • Key Functional Groups:

    • Aminooxy (Hydroxylamine) Group (-ONH₂): Reacts selectively with aldehydes and ketones to form a stable oxime bond.

    • Terminal Alkyne Group (-C≡CH): Participates in highly efficient cycloaddition reactions with azides.

Caption: Structure of this compound.

The First Handle: Oxime Ligation via the Hydroxylamine Group

The reaction between a hydroxylamine and a carbonyl (aldehyde or ketone) to form an oxime is a cornerstone of bioconjugation.[6] This condensation reaction is highly chemoselective, proceeding efficiently in aqueous solutions and forming a stable C=N-O linkage.[7][8]

Mechanism and Causality

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the stable oxime double bond.[10]

The rate of this reaction is pH-dependent. A slightly acidic environment (pH 4-5) is often optimal, as it provides enough protonation to activate the carbonyl group, making it more electrophilic, while leaving the hydroxylamine sufficiently nucleophilic to initiate the attack.[7] At neutral pH, the reaction can be slow, but the rate can be significantly accelerated by nucleophilic catalysts such as aniline or its derivatives, which are essential for applications under physiological conditions.[6]

Oxime_Ligation Reactants R₁-(C=O)-R₂ (Aldehyde/Ketone) + H₂N-O-Linker (Hydroxylamine) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product R₁-(C=N-O-Linker)-R₂ (Oxime) + H₂O Intermediate->Product Dehydration (-H₂O) Catalyst Aniline Catalyst (at neutral pH) Catalyst->Intermediate Accelerates formation CuAAC_Mechanism cluster_0 Reaction Components Alkyne Protein-Linker-C≡CH Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Azide N₃-Probe Product Protein-Linker-[Triazole]-Probe Azide->Product Cycloaddition CuII Cu(II)SO₄ CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Catalysis Cu_Acetylide->Product Two_Step_Workflow MoleculeA Molecule A (e.g., Protein with C=O) Intermediate Intermediate Conjugate (Molecule A + Linker) MoleculeA->Intermediate Step 1: Oxime Ligation (pH 4-7, Aniline) Linker This compound Linker->Intermediate FinalProduct Final Bioconjugate (A-Linker-B) Intermediate->FinalProduct Step 2: CuAAC (CuSO₄, Ascorbate) MoleculeB Molecule B (e.g., Azide-Fluorophore) MoleculeB->FinalProduct

Sources

Harnessing Terminal Alkynes in Bioorthogonal Chemistry: A Technical Guide to CuAAC, Ligand Engineering, and Proteomic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed our ability to interrogate complex biological systems without disrupting their native physiology. At the core of this revolution is the terminal alkyne—a sterically minimal, biologically inert chemical handle. When paired with azides via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), terminal alkynes enable the precise tracking of metabolic dynamics and the functional profiling of the reactive proteome. This whitepaper provides an in-depth mechanistic analysis of terminal alkyne reagents, the evolution of copper-stabilizing ligands, and field-proven, self-validating protocols for metabolic labeling and Activity-Based Protein Profiling (ABPP).

The Mechanistic Advantage of Terminal Alkynes

The selection of a bioorthogonal handle is a delicate balance between reactivity and biological inertness. Terminal alkynes are uniquely suited for this role due to their minimal steric footprint[1].

The Causality of Steric Minimalization: Traditional bioconjugation often relies on incorporating bulky reporters, such as fluorophores or biotin tags, directly into a biological probe. However, these massive moieties routinely compromise the cell permeability of the probe and sterically hinder its binding to target enzyme active sites[1]. By substituting a bulky reporter with a terminal alkyne, researchers can deploy probes that freely cross the plasma membrane and capture enzymes in their native, unperturbed state[2].

The terminal alkyne remains entirely dormant within the cellular milieu until it is exposed to an azide in the presence of a Copper(I) catalyst. The resulting CuAAC reaction is a highly exergonic [3+2] cycloaddition that yields a 1,4-disubstituted 1,2,3-triazole—a covalent linkage that is exceptionally stable and resistant to enzymatic degradation or hydrolysis[3].

CuAAC Alkyne Terminal Alkyne (Bioorthogonal Handle) Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Cu(I) Binding Azide Azide-Functionalized Probe Product 1,4-disubstituted 1,2,3-triazole Azide->Product Catalyst Cu(I) Catalyst + Stabilizing Ligand Catalyst->Intermediate Intermediate->Product + Azide

Logical flow of the CuAAC reaction forming a stable 1,2,3-triazole linkage.

Overcoming the Copper Barrier: Ligand Engineering

While CuAAC is kinetically unparalleled, its application in living systems is historically bottlenecked by copper toxicity. The active catalyst, Cu(I), is thermodynamically unstable in aerobic environments and rapidly oxidizes to Cu(II)[3]. This redox cycling generates reactive oxygen species (ROS) via Fenton-like chemistry, leading to severe oxidative damage, protein crosslinking, and cell death[4].

The Causality of Ligand Design: To mitigate toxicity, researchers engineered water-soluble polytriazole ligands. These ligands serve a dual purpose: they coordinate the Cu(I) ion to prevent the generation of ROS, and they act as sacrificial reductants to maintain the catalyst in its active +1 oxidation state[4],[5].

The evolution of these ligands demonstrates a clear trajectory toward higher water solubility and accelerated kinetics. While early ligands like TBTA were restricted to in vitro use due to poor solubility and high toxicity, next-generation ligands like BTTAA and BTTES feature bulky tert-butyl groups that prevent the polymerization of unreactive copper acetylides, drastically accelerating the reaction rate while preserving cell viability[6],[5].

Table 1: Quantitative Comparison of Cu(I)-Stabilizing Ligands

Data synthesized from comparative kinetic and cytotoxicity profiling[6],[5].

LigandStructural FeatureRelative Reaction Yield (30 min, 50 µM Cu)Cytotoxicity ProfilePrimary Application
TBTA Benzyl-triazole< 15%High (Cell lysis at >75 µM Cu)In vitro bioconjugation
THPTA Hydroxypropyl-triazole< 15%LowLive-cell labeling
BTTES tert-Butyl / Sulfate> 45%Very LowIn vivo labeling
BTTAA tert-Butyl / Acetic Acid> 45% (Fastest Kinetics)MinimalHigh-efficiency live-cell / in vivo

Application I: Metabolic Labeling and Proliferation Dynamics (EdU)

The quantification of DNA synthesis is a cornerstone of oncology and developmental biology. Historically, this was achieved using BrdU (5-bromo-2'-deoxyuridine). However, BrdU detection requires massive antibodies (~150 kDa) that cannot penetrate intact chromatin. Consequently, researchers must subject samples to harsh HCl denaturation or enzymatic digestion, which destroys cellular architecture and precludes multiplexing[7],[8].

The EdU Advantage: EdU (5-ethynyl-2'-deoxyuridine) replaces the bulky bromine atom with a terminal alkyne. Because the subsequent CuAAC detection utilizes a microscopic azide-fluorophore (often <1 kDa), the probe effortlessly diffuses through fixed, intact double-stranded DNA. This preserves the native cytoarchitecture and allows for seamless multiplexing with acid-sensitive fluorescent proteins[7],[8].

Protocol 1: Self-Validating EdU Labeling Workflow

This protocol incorporates internal controls to establish a self-validating system, ensuring that fluorescence is strictly causally linked to active DNA replication.

  • Metabolic Incorporation: Incubate live cells with 10 µM EdU for 1–2 hours under standard culture conditions[8].

    • Validation Checkpoint (Negative Control): Maintain a parallel culture treated with vehicle (DMSO) instead of EdU to establish the baseline background fluorescence of the click reagents.

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 for 20 minutes.

  • CuAAC Click Reaction: Prepare the "Click Cocktail" fresh. Order of addition is critical to prevent premature copper oxidation:

    • 1x PBS buffer

    • 1 mM THPTA or BTTAA ligand[5]

    • 2 mM Sodium Ascorbate (Reducing agent; must be prepared fresh)

    • 10 µM Azide-Fluorophore

    • 100 µM CuSO₄

  • Incubation: Apply the cocktail to cells for 30 minutes at room temperature, protected from light.

  • Analysis: Wash extensively with PBS and analyze via flow cytometry or confocal microscopy. True S-phase cells will exhibit a distinct, high-intensity fluorescent population compared to the negative control[8].

Application II: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) utilizes chemical probes to covalently label the active sites of specific enzyme classes within a complex proteome. To capture enzymes in their native physiological environment, probes must be applied to living cells.

The Two-Step Click-ABPP Logic: Directly attaching a biotin enrichment tag to an activity-based probe renders it impermeable to the cell membrane[1]. By utilizing an alkyne-tagged probe, the molecule easily enters the cell and binds its target. Following cell lysis, a Biotin-Azide is "clicked" onto the alkyne handle, enabling streptavidin-based enrichment and downstream LC-MS/MS identification[9],[2].

ABPP LiveCell Live Cell Incubation (Alkyne Probe) Labeling In Situ Covalent Labeling of Active Enzymes LiveCell->Labeling Lysis Cell Lysis & Protein Extraction Labeling->Lysis Click CuAAC Click Reaction (Biotin-Azide + Cu/Ligand) Lysis->Click Enrichment Streptavidin Enrichment & Washing Click->Enrichment Analysis On-Bead Digestion & LC-MS/MS Analysis Enrichment->Analysis

Two-step Activity-Based Protein Profiling (ABPP) workflow using alkyne probes.

Protocol 2: Self-Validating ABPP Workflow

This protocol utilizes competitive inhibition to prove the causal relationship between enzyme activity and probe labeling.

  • In Situ Labeling & Competitive Control:

    • Test Sample: Incubate live cells with 1–10 µM of the alkyne-tagged activity-based probe for 1 hour[9].

    • Validation Checkpoint (Competitive Control): Pre-incubate a separate batch of cells with an untagged, known competitive inhibitor for 30 minutes prior to adding the alkyne probe. A successful experiment will show near-zero enrichment in this sample, proving the probe is specifically targeting the active site[2].

  • Proteome Extraction: Lyse cells using a non-denaturing buffer (e.g., 1% NP-40 in PBS) and normalize protein concentrations using a BCA assay[9].

  • CuAAC Click Reaction: To 1 mg of protein lysate, add the click reagents in the following strict order: 100 µM Biotin-Azide (preferably with a cleavable linker like Dde or TEV for easier elution), 1 mM THPTA, 1 mM CuSO₄, and 2 mM Sodium Ascorbate[9],[2]. Vortex gently after each addition and incubate for 1 hour at room temperature.

  • Precipitation & Enrichment: Precipitate proteins using methanol/chloroform to remove unreacted Biotin-Azide[1]. Resuspend the pellet and incubate with streptavidin-conjugated magnetic beads for 2 hours at 4°C[9].

  • On-Bead Digestion & LC-MS/MS: Wash beads stringently. Perform on-bead reduction (DTT), alkylation (IAA), and tryptic digestion. Elute the resulting peptides and analyze via high-resolution LC-MS/MS to identify the reactive proteome[9].

References

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry . National Institutes of Health (NIH).[Link]

  • Bioorthogonal Chemistry and Its Applications . ACS Publications.[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design . MDPI. [Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling . National Institutes of Health (NIH). [Link]

  • User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems . Journal of Clinical Investigation (JCI). [Link]

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study . National Institutes of Health (NIH). [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction . Chemical Communications (RSC Publishing). [Link]

  • Analysis of Cell Proliferation and Homeostasis Using EdU Labeling . ResearchGate. [Link]

  • OpenEMMU: A versatile, open-source EdU multiplexing methodology for studying DNA replication and cell cycle dynamics . National Institutes of Health (NIH). [Link]

Sources

O-(pent-4-yn-1-yl)hydroxylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(pent-4-yn-1-yl)hydroxylamine (often supplied as the hydrochloride salt) is a bifunctional linker widely utilized in chemical biology, specifically within the fields of glycobiology and bioconjugation . Its utility stems from its dual-reactivity: the hydroxylamine (


) moiety forms stable oxime linkages with aldehydes and ketones, while the terminal alkyne (

) serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and experimental protocols for metabolic labeling applications.

Part 1: Chemical Constitution[1][2]

The accurate characterization of this compound is critical for stoichiometric calculations in bioconjugation workflows. Researchers must distinguish between the free base and the hydrochloride salt, as the latter is the standard commercial form due to enhanced stability.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name O-pent-4-ynylhydroxylamine hydrochloride
Common Name 5-Aminooxy-1-pentyne HCl
CAS Number 137270-24-7 (Hydrochloride salt)
Chemical Formula (Salt)

Molecular Weight (Salt) 135.59 g/mol
Chemical Formula (Free Base)

Molecular Weight (Free Base) 99.13 g/mol
Solubility Highly soluble in water, DMSO, Methanol
Appearance White to off-white crystalline solid
Storage -20°C, hygroscopic (store under inert gas)
Structural Visualization

The molecule consists of a 5-carbon chain terminating in an alkyne, with the oxygen of the hydroxylamine attached to the first carbon.

ChemicalStructure Figure 1: Functional domains of this compound. Alkyne Terminal Alkyne (Click Handle) Linker Pentyl Chain (C5 Spacer) Alkyne->Linker Bioorthogonal Amine Hydroxylamine (Oxime Ligation) Linker->Amine Reactive

Part 2: Mechanistic Principles

The efficacy of this compound relies on two distinct chemical transformations that can be performed sequentially.

Oxime Ligation (Chemo-selective)

The hydroxylamine group reacts with carbonyls (aldehydes or ketones) to form an oxime linkage (


).
  • Kinetics: The reaction is acid-catalyzed, typically optimal at pH 4.5–6.0.

  • Catalysis: The addition of aniline (10–100 mM) can accelerate the reaction rate by forming a highly reactive Schiff base intermediate.

  • Stability: Unlike hydrazones, oximes are hydrolytically stable under physiological conditions.

CuAAC "Click" Chemistry (Bioorthogonal)

Once the molecule is tethered to the target via the oxime bond, the terminal alkyne remains available for reaction with an azide-tagged reporter (e.g., Azide-Fluor 488 or Azide-Biotin).

  • Specificity: The alkyne-azide reaction is inert to native biological functional groups (amines, thiols, carboxyls).

Mechanism Figure 2: Sequential bioconjugation workflow: Oxime Ligation followed by Click Chemistry. Target Biomolecule-CHO (Aldehyde/Ketone) Intermediate Oxime Conjugate (Stable Linkage) Target->Intermediate pH 4-6 (Oxime Ligation) Reagent This compound Reagent->Intermediate pH 4-6 (Oxime Ligation) Final Labeled Biomolecule (Triazole Linkage) Intermediate->Final Cu(I) Catalyst (Click Reaction) Azide Reporter-N3 (Fluorophore/Biotin) Azide->Final Cu(I) Catalyst (Click Reaction)

Part 3: Synthesis & Preparation[4][5][6]

While commercially available, the synthesis of this compound is a standard procedure in organic synthesis labs, typically following the Mitsunobu protocol or direct alkylation of N-hydroxyphthalimide.

Synthetic Route (Phthalimide Protection)
  • Alkylation: React N-hydroxyphthalimide with 5-chloropent-1-yne (or the corresponding alcohol via Mitsunobu) in the presence of a base (e.g.,

    
     or TEA) in DMF.
    
  • Deprotection: Treat the resulting phthalimide intermediate with hydrazine hydrate (

    
    ) in ethanol.
    
  • Salt Formation: Acidify with HCl to precipitate the this compound hydrochloride salt.

Note: The salt form is preferred for storage as the free base is volatile and prone to oxidation.

Part 4: Applications in Chemical Biology

The primary application of this reagent is in Metabolic Oligosaccharide Engineering (MOE) .

Glycan Labeling Workflow
  • Metabolic Incorporation: Cells are fed a sugar analog (e.g., N-levulinoylmannosamine, ManLev) containing a ketone handle. The cellular machinery incorporates this sugar into cell-surface sialic acids.

  • Surface Labeling: The cells are washed and treated with this compound. The hydroxylamine reacts with the surface ketones (oxime ligation), installing an alkyne handle on the cell surface.

  • Detection: The cells are reacted with an azide-fluorophore via CuAAC to visualize the glycans.

Advantages over Direct Azide Sugars

Using this two-step approach (Ketone-Sugar


 Hydroxylamine-Alkyne) can sometimes offer better background ratios compared to direct metabolic incorporation of azide-sugars, depending on the specific cell line and metabolic flux.

Part 5: Experimental Protocol

Protocol: Cell Surface Labeling via Oxime Ligation

Materials
  • Reagent A: this compound HCl (Stock: 100 mM in water).

  • Buffer: PBS (Phosphate Buffered Saline), pH 6.5 (slightly acidic pH favors oxime formation).

  • Cells: Mammalian cells metabolically labeled with a ketone-bearing sugar (e.g., ManLev).

Step-by-Step Methodology
  • Preparation:

    • Harvest cells (approx.

      
       cells/mL).
      
    • Wash cells 2x with cold PBS (pH 7.4) to remove excess media.

  • Oxime Ligation:

    • Resuspend cells in Labeling Buffer (PBS adjusted to pH 6.5 + 10% FBS).

    • Add Reagent A to a final concentration of 100 µM – 1 mM .

    • Optional: Add 10 mM aniline to catalyze the reaction.

    • Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Centrifuge cells (300 x g, 5 min).

    • Wash 3x with cold PBS (pH 7.4) to remove unreacted hydroxylamine.

  • Click Reaction (Detection):

    • Resuspend cells in PBS containing:

      • Azide-Fluorophore (50 µM)

      • 
         (1 mM)
        
      • Sodium Ascorbate (1 mM)

      • THPTA Ligand (2 mM) (Essential to protect proteins from Cu-induced oxidation).

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Wash cells 3x with PBS containing 1% BSA.

    • Analyze via Flow Cytometry or Confocal Microscopy.

References

  • PubChem. (n.d.).[1][2] this compound hydrochloride.[2][3][4][5] National Library of Medicine. Retrieved from [Link][2]

  • Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997). Engineering Chemical Reactivity on Cell Surfaces Through Oligosaccharide Biosynthesis. Science. Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Retrieved from [Link]

Sources

Technical Guide: Aminooxy vs. Hydroxylamine Functional Groups in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and chemical biology, the terms "hydroxylamine" and "aminooxy" are frequently—and dangerously—conflated. While they share the parent structure


, their alkylated derivatives exhibit divergent reactivity profiles that dictate their utility.

The Core Distinction:

  • Aminooxy (

    
    ):  An O-substituted hydroxylamine.[1][2] It reacts with carbonyls to form thermodynamically stable oxime ethers . This is the gold standard for site-specific bioconjugation.
    
  • N-Hydroxylamine (

    
    ):  An N-substituted hydroxylamine.[3] It reacts with carbonyls to form nitrones , which are often unstable or susceptible to hydrolysis/polymerization.
    

This guide delineates the mechanistic differences, stability profiles, and optimized protocols for deploying aminooxy reagents in high-fidelity bioconjugation.

Part 1: Structural & Electronic Fundamentals

Nomenclature and Connectivity

The IUPAC distinction is rigorous. The reactivity depends entirely on whether the organic substituent (


) is attached to the oxygen or the nitrogen.
FeatureAminooxy (Alkoxyamine)N-Hydroxylamine
General Formula


Hybridization Nitrogen is

Nitrogen is

Primary Reactivity Nucleophilic attack via NitrogenNucleophilic attack via Nitrogen
Product with Ketone Oxime Ether (

)
Nitrone (

)
Common Use Stable Linkers (ADCs, Probes)Radical Traps, Cleavage Reagents
The Alpha-Effect and pKa

Both groups exhibit the alpha-effect , where the adjacent heteroatom (oxygen) with lone pairs increases the nucleophilicity of the nitrogen atom. However, their basicity differs, which is the key to chemoselectivity.

  • Alkyl Amines (

    
    ):  pKa 
    
    
    
    10.5. At pH 7, they are fully protonated (
    
    
    ) and poor nucleophiles.
  • Aminooxy Groups (

    
    ):  pKa 
    
    
    
    4.5 – 5.0. At pH 4.5–6.0, a significant fraction remains unprotonated and highly nucleophilic due to the alpha-effect.

Implication for Bioconjugation: You can perform aminooxy ligations at acidic pH (4.5), ensuring that lysine residues (pKa ~10.5) on proteins are protonated and inert, resulting in perfect chemoselectivity.

Part 2: Chemoselectivity & Reaction Mechanisms

The most critical technical differentiator is the product formed upon reaction with an aldehyde or ketone.

Pathway Divergence

The following diagram illustrates the structural divergence between Aminooxy and N-Hydroxylamine pathways.

Reactivity_Comparison cluster_legend Key Outcome Ketone Ketone/Aldehyde (R2-C=O) Tetra_Oxime Tetrahedral Intermediate Ketone->Tetra_Oxime Tetra_Nitrone Tetrahedral Intermediate Ketone->Tetra_Nitrone Aminooxy Aminooxy Reagent (H2N-O-R1) Aminooxy->Tetra_Oxime NHydroxy N-Hydroxylamine (R1-NH-OH) NHydroxy->Tetra_Nitrone Oxime Oxime Ether (R2-C=N-O-R1) STABLE Tetra_Oxime->Oxime - H2O Nitrone Nitrone (R2-C=N+(O-)-R1) UNSTABLE / REACTIVE Tetra_Nitrone->Nitrone - H2O

Figure 1: Divergent reaction pathways. Aminooxy reagents yield stable oximes, while N-hydroxylamines yield nitrones.

Hydrolytic Stability

The oxime bond is significantly more stable than the hydrazone bond (formed from hydrazines,


), which was historically used.
  • Hydrazone: Susceptible to hydrolysis in acidic endosomes (pH 5.0).

  • Oxime: Stable at pH 5.0–7.[4]4. Requires very low pH (< 2) or high concentrations of competing hydroxylamine to reverse.

Part 3: Experimental Protocol – Aniline-Catalyzed Oxime Ligation

The reaction rate of oxime ligation is slow at neutral pH.[5] In 2006, Dirksen and Dawson introduced aniline catalysis , which accelerates the reaction by orders of magnitude via a transimination mechanism.

The Mechanism of Catalysis

Aniline reacts with the ketone first to form a protonated Schiff base (highly electrophilic), which is then attacked by the aminooxy group.

Aniline_Catalysis Ketone Protein-Ketone SchiffBase Protonated Schiff Base (Intermediate) Ketone->SchiffBase + Aniline - H2O Aniline Aniline (Catalyst) Aniline->SchiffBase Product Protein-Drug Conjugate (Oxime) SchiffBase->Product + Aminooxy - Aniline Aminooxy Drug-Aminooxy (Nucleophile) Product->Aniline Recycles

Figure 2: The catalytic cycle of aniline in oxime ligation.[6] The Schiff base intermediate activates the ketone.

Optimized Protocol for Protein-Drug Conjugation

Objective: Conjugate an aminooxy-functionalized payload to a ketone-modified antibody.

Reagents:

  • Buffer: 0.1 M Sodium Acetate, pH 4.5 – 5.0. (Citrate is also acceptable).

  • Catalyst: Aniline (or

    
    -phenylenediamine for faster kinetics at neutral pH).[7]
    
  • Protein: Ketone-labeled antibody (1–5 mg/mL).

  • Payload: Aminooxy-drug linker (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Exchange the protein buffer into 0.1 M Sodium Acetate (pH 4.5) using a Zeba spin column or dialysis. Crucial: Avoid amine-containing buffers like Tris or Glycine.

  • Catalyst Addition: Add Aniline to the protein solution to a final concentration of 10–100 mM.

    • Note: Aniline can precipitate at high concentrations; ensure solubility.

  • Ligation: Add the Aminooxy-payload (5–10 molar equivalents relative to ketone).

    • Keep DMSO concentration < 10% to prevent protein denaturation.

  • Incubation: Incubate at 25°C for 4–16 hours.

    • Validation: Monitor reaction progress via LC-MS (mass shift corresponds to payload + linker -

      
      ).
      
  • Purification: Remove excess payload and aniline using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Slow Reaction pH too high (> 6.0)Lower pH to 4.5 to optimize Schiff base formation.
Precipitation Hydrophobic payloadAdd up to 10-20% DMSO or use a sulfonated aniline catalyst (

-phenylenediamine).
Non-specific binding Aldehyde reactivityEnsure the protein has no free N-terminal Ser/Thr that could oxidize. Use ketones (less reactive than aldehydes but more stable).[4]
Reversibility Acidic hydrolysisReduce the oxime bond with

to a hydroxylamine ether (irreversible), though this is rarely necessary for oximes.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[8] Bioconjugate Chemistry, 19(12), 2543–2548.[8]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation.[7][9] Angewandte Chemie International Edition, 45(45), 7581–7584.[9]

  • IUPAC. Nomenclature of Organic Chemistry (Rule C-841).

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Introduction: Navigating the Duality of a Powerful Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Application of O-(pent-4-yn-1-yl)hydroxylamine

This compound is a valuable bifunctional molecule in the researcher's toolkit, particularly for applications in chemical biology and drug development. Its structure uniquely combines a terminal alkyne and a hydroxylamine moiety, enabling sequential or orthogonal bioconjugation strategies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxime ligation. However, the very features that make this compound chemically versatile also necessitate a thorough understanding of its potential hazards. The hydroxylamine functional group, in particular, is associated with inherent instability and toxicity.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound and its hydrochloride salt is fundamental to its safe handling. The following table summarizes key data points for the hydrochloride salt, which is the commercially available form.

PropertyValueSource
Chemical Name This compound hydrochloride[1][2]
CAS Number 137270-24-7[1][2]
Molecular Formula C₅H₁₀ClNO[1][12]
Molecular Weight 135.59 g/mol [1][2][12]
Melting Point 137-138 °C[2]
Appearance White to off-white solidInferred from related compounds
Purity Typically ≥95%[1][2]

Hazard Identification and GHS Classification

The primary hazards associated with this compound are attributed to the hydroxylamine functional group. The following GHS classifications are based on data for hydroxylamine hydrochloride.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][7]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[4][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[4][7]
Respiratory or Skin Sensitization Category 1H317: May cause an allergic skin reaction[4][7]
Carcinogenicity Category 2H351: Suspected of causing cancer[4][7][8][9]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure[4][8][9]
Corrosive to Metals Category 1H290: May be corrosive to metals[4][8][9]
Hazardous to the Aquatic Environment, Acute Hazard Category 1H400: Very toxic to aquatic life[4][8][9]

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Given the potential hazards, a stringent and proactive approach to handling and storage is paramount.

Engineering Controls

All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][11] An eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]

  • Hand Protection: Wear nitrile gloves that are appropriate for the solvent being used. Change gloves immediately if they become contaminated.[3][4]

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container.[3]

  • Environment: Store in a cool, dry, and well-ventilated area.[3][8]

  • Incompatibilities: Isolate from strong oxidizing agents, acids, bases, and metals.[3][5][11] The hydroxylamine moiety can react violently with strong oxidizers.[5]

cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Keep container tightly sealed Keep container tightly sealed Store in a cool, dry, well-ventilated area->Keep container tightly sealed Isolate from incompatibles Isolate from incompatibles Keep container tightly sealed->Isolate from incompatibles Use in a chemical fume hood Use in a chemical fume hood Isolate from incompatibles->Use in a chemical fume hood Wear appropriate PPE Wear appropriate PPE Use in a chemical fume hood->Wear appropriate PPE Avoid dust formation Avoid dust formation Wear appropriate PPE->Avoid dust formation Dispose of as hazardous waste Dispose of as hazardous waste Avoid dust formation->Dispose of as hazardous waste End End Dispose of as hazardous waste->End Start Start Start->Store in a cool, dry, well-ventilated area

Caption: Workflow for the safe handling and storage of this compound.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Accidental Release Measures

In the case of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[3] For larger spills, contact your institution's environmental health and safety department.

Stability and Reactivity: Understanding the Compound's Behavior

The stability of this compound is a key consideration. The hydroxylamine group is known to be thermally unstable and can decompose, potentially explosively, under certain conditions.[5] While the pentynyl chain may offer some stabilization compared to the parent hydroxylamine, it is prudent to handle the compound with care.

cluster_reactivity Potential Reactions cluster_incompatible Incompatible Materials Compound This compound Alkyne Hydroxylamine CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition Compound:f0->CuAAC Oxime Ligation Oxime Ligation Compound:f1->Oxime Ligation Oxidizing Agents Oxidizing Agents Compound->Oxidizing Agents Acids Acids Compound->Acids Bases Bases Compound->Bases Metals Metals Compound->Metals

Caption: Reactivity and incompatibility profile of this compound.

Toxicological Information

The toxicological profile of this compound is inferred from data on hydroxylamine and its salts.

  • Acute Effects: Harmful if swallowed or in contact with skin.[4][7] Causes irritation to the skin, eyes, and respiratory tract.[3][10]

  • Chronic Effects: Suspected of causing cancer.[4][7][8][9] May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[10]

  • Sensitization: May cause an allergic skin reaction.[4][7]

Representative Experimental Protocol: Oxime Ligation

The following is a representative protocol for an oxime ligation reaction, incorporating necessary safety precautions.

Objective: To conjugate this compound to an aldehyde-containing biomolecule.

Materials:

  • This compound hydrochloride

  • Aldehyde-containing biomolecule

  • Aniline (as a catalyst)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Appropriate solvents for workup and purification

Procedure:

  • Preparation (in a chemical fume hood):

    • Don all necessary PPE (goggles, face shield, lab coat, nitrile gloves).

    • Allow the this compound hydrochloride container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound hydrochloride in the reaction buffer. Handle the solid carefully to avoid creating dust.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aldehyde-containing biomolecule with the this compound hydrochloride stock solution.

    • Add aniline to the reaction mixture. Aniline is also toxic and should be handled with care in the fume hood.

    • Gently mix the reaction and allow it to proceed at room temperature or 37 °C for the desired time (typically 1-4 hours).

  • Workup and Purification:

    • Purify the resulting conjugate using an appropriate method for your biomolecule (e.g., size-exclusion chromatography, dialysis).

    • Collect and dispose of all waste, including unused reagents and contaminated consumables, as hazardous waste according to your institution's guidelines.

  • Post-Experiment:

    • Thoroughly clean all glassware and the work area in the fume hood.

    • Remove and dispose of PPE in the appropriate waste stream.

    • Wash your hands thoroughly with soap and water.

Conclusion: A Tool to be Respected

This compound is a powerful and versatile reagent for bioconjugation. However, its utility is matched by its potential hazards. A comprehensive understanding of its reactivity, toxicity, and proper handling procedures is not merely a recommendation but a necessity for ensuring the safety of researchers and the integrity of experimental outcomes. By adhering to the guidelines outlined in this technical guide, scientists can confidently and safely harness the capabilities of this valuable chemical tool.

References

  • Techno PharmChem. HYDROXYLAMINE HYDROCHLORIDE. [Link]

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  • PubChem. This compound hydrochloride | C5H10ClNO | CID 85617522. [Link]

  • International Labour Organization. ICSC 0661 - HYDROXYLAMINE. [Link]

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  • PENTA. Hydroxylamine hydrochloride - SAFETY DATA SHEET. [Link]

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  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis and reactivity of a novel group of hydroxylamine-containing 2π- and 4π-components. [Link]

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Methodological & Application

Application Note: Metabolic Labeling of Cell-Surface Sialoglycans using O-(pent-4-yn-1-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in glycobiology, cell biology, and oncology.

Introduction: Unveiling the Glycocalyx with Chemical Precision

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar structures, primarily attached to proteins and lipids, are critical mediators of cell-cell communication, host-pathogen interactions, and immune modulation.[1][2] Alterations in glycan profiles, particularly an increase in sialylation, are a hallmark of many pathological states, including cancer, where they correlate with metastasis and poor prognosis.[3]

Metabolic Glycan Labeling (MGL), also referred to as Metabolic Glycoengineering, is a powerful chemical biology technique that enables the study of glycans in their native environment.[1][2] This approach introduces a subtle chemical reporter into the cellular glycan biosynthetic machinery.[1] By feeding cells a synthetic monosaccharide analog bearing a bioorthogonal handle, this "unnatural" sugar is processed by the cell's metabolic pathways and incorporated into newly synthesized glycoconjugates.[1][4] The chemical reporter, which is inert to biological processes, can then be selectively tagged with a probe for visualization or enrichment using highly specific bioorthogonal "click chemistry" reactions.[4][5] This method offers a distinct advantage over traditional lectin- or antibody-based detection, which can suffer from low affinity and cross-reactivity.[1]

This guide focuses on O-(pent-4-yn-1-yl)hydroxylamine, a versatile chemical tool for labeling sialic acids, a key terminal monosaccharide on many cell-surface glycans.[3][6] This molecule contains a terminal alkyne group, a bioorthogonal handle that allows for covalent ligation to azide-containing probes via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] We provide a detailed protocol for its application in labeling cultured mammalian cells, followed by fluorescent detection of the incorporated alkyne reporter.

Principle of the Method

The protocol involves a two-step process: metabolic incorporation of the alkyne-modified sugar followed by bioorthogonal ligation to a fluorescent probe.

Step 1: Metabolic Incorporation. this compound is a synthetic analog of N-acetylmannosamine (ManNAc), the natural precursor to sialic acid.[1] When introduced to cell culture media, it is taken up by the cells. The cell's enzymatic machinery recognizes the analog and processes it through the sialic acid biosynthetic pathway.[1][3] This results in the presentation of alkyne-modified sialic acid residues on the termini of N- and O-linked glycans on the cell surface.

Step 2: Bioorthogonal Detection. The terminal alkyne group serves as a chemical handle for detection. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is used to covalently attach an azide-modified fluorescent probe to the alkyne handle.[7][8] This reaction is highly specific, rapid, and biocompatible, allowing for efficient and clean labeling of the targeted glycans with minimal background.[4][5][7] The now-fluorescently tagged cells can be analyzed by microscopy or flow cytometry.

G cluster_0 Cell Interior (Cytosol) cluster_1 Extracellular Uptake 1. Uptake Metabolism 2. Sialic Acid Biosynthesis Uptake->Metabolism Enzymatic conversion Incorporation 3. Incorporation into Glycoproteins Metabolism->Incorporation Sialyltransferases Transport 4. Transport to Cell Surface Incorporation->Transport SurfaceGlycan Alkyne-labeled Cell Surface Glycan Transport->SurfaceGlycan Probe Azide-Fluorophore Probe ClickReaction 5. CuAAC Click Reaction Probe->ClickReaction LabeledCell Fluorescently Labeled Cell ClickReaction->LabeledCell Alkyne This compound (Alkyne Reporter) Alkyne->Uptake SurfaceGlycan->ClickReaction

Caption: Experimental workflow for metabolic glycan labeling.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Signal - Inefficient metabolic incorporation in the chosen cell line.- Insufficient incubation time or reporter concentration.- Degraded click chemistry reagents (esp. sodium ascorbate).- Inactive copper catalyst.- Test a different cell line known for high glycan turnover.- Perform a time-course (24, 48, 72h) and dose-response (25-200 µM) experiment.- Always prepare sodium ascorbate solution fresh.- Ensure click reagents are added in the correct order (ligand, copper, then ascorbate).
High Background - Non-specific binding of the fluorescent probe.- Insufficient washing after the click reaction.- Cell autofluorescence.- Run the "No Reporter" negative control to confirm.- Increase the number of wash steps after labeling.- Analyze cells on the flow cytometer before labeling to determine the baseline autofluorescence in the chosen channel.
Cell Death/Toxicity - Reporter concentration is too high.- Cytotoxicity from the copper catalyst.- Reduce the concentration of this compound.- Ensure a sufficient concentration of the copper-chelating ligand (e.g., THPTA) is used. Reduce the click reaction incubation time to 15-20 minutes.

References

  • Wittmann, V. (2021). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Kops. [Link]

  • Baskin, J. M., et al. (2007). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. [Link]

  • Song, J., et al. (2013). Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. Journal of the American Chemical Society. [Link]

  • Xie, R., et al. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. PNAS. [Link]

  • Varki, A., & Diaz, S. (1983). Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids. Analytical Biochemistry. [Link]

  • Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]

  • Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PubMed. [Link]

  • O'Loughlin, T., et al. (2014). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Biochimica et Biophysica Acta (BBA) - General Subjects. Note: While this is a relevant review, the specific provided link was not found. The concept is widely cited.
  • Zaro, B. W., et al. (2019). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. [Link]

  • Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Report. [Link]

  • Miller, L. W., et al. (2008). Targeted metabolic labeling of yeast N-glycans with unnatural sugars. PNAS. [Link]

  • Jaiswal, M., et al. (2020). A metabolically engineered spin-labeling approach for studying glycans on cells. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021). Metabolic Labeling of Bacterial Glycans. ResearchGate. [Link]

  • Knight, J. C., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry. [Link]

  • Thompson, A. J., et al. (2012). Metabolic glycan labeling-based screen to identify bacterial glycosylation genes. PLoS ONE. [Link]

  • DeSesso, J. M., et al. (2000). Hydroxylamine moiety of developmental toxicants is associated with early cell death: a structure-activity analysis. Teratology. [Link]

  • Rieder, M. J., et al. (1988). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Interchim. (n.d.). Click chemistry Activators. Interchim. [Link]

  • Li, Y., et al. (2026). Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning. Analytical Chemistry. [Link]

  • International Programme on Chemical Safety. (n.d.). HYDROXYLAMINE. Inchem.org. [Link]

  • Mangal, S., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Frontiers in Microbiology. [Link]

  • ResearchGate. (n.d.). General scheme for metabolic labeling followed by bioorthogonal... ResearchGate. [Link]

  • Demyanenko, Y., et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples. ResearchGate. [Link]

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Application Note: Synthesis of O-(pent-4-yn-1-yl)hydroxylamine via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(pent-4-yn-1-yl)hydroxylamine is a highly versatile bifunctional linker widely utilized in modern drug development and chemical biology. It features a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an oxyamine group ideal for orthogonal oxime ligation with aldehydes or ketones.

Synthesizing this molecule efficiently relies on a two-phase process: a Mitsunobu reaction to couple pent-4-yn-1-ol with a protected hydroxylamine, followed by a targeted deprotection. This application note provides a field-proven, self-validating protocol designed for high-yield synthesis, grounded in mechanistic causality and expert laboratory practices.

Mechanistic Insights & Causality

To ensure reproducible success, it is critical to understand why specific reagents and conditions are chosen, rather than merely following a recipe.

The Mitsunobu Coupling Phase

The Mitsunobu reaction is the premier method for converting primary alcohols into various functional groups via an SN2 pathway.

  • Pronucleophile Selection: N-hydroxyphthalimide (NHPI) is selected as the protected nitrogen source. The Mitsunobu reaction requires a pronucleophile with a pKa < 11 to ensure it can be deprotonated by the initial phosphine-azodicarboxylate betaine intermediate. NHPI has a pKa of ~6.3, making it thermodynamically ideal for rapid deprotonation.

  • Reagent Causality: Diisopropyl azodicarboxylate (DIAD) is preferred over diethyl azodicarboxylate (DEAD). While both perform identically in mechanism, DIAD is a liquid at room temperature, exhibits a superior safety profile, and significantly reduces explosivity risks during scale-up.

  • Literature Correction: While some literature inadvertently refers to the resulting intermediate as a "but-4-yn-1-yl" derivative due to typographical errors [1], the correct IUPAC designation for the product derived from pent-4-yn-1-ol is 2-(pent-4-yn-1-yloxy)isoindoline-1,3-dione .

The Deprotection Phase
  • Hydrazinolysis: Hydrazine hydrate is used to cleave the phthalimide protecting group. Hydrazine acts as a powerful bis-nucleophile, attacking the two imide carbonyls to form a highly stable, 6-membered aromatic-like ring (phthalhydrazide). The thermodynamic stability of this byproduct drives the reaction forward, liberating the free oxyamine.

Mechanism Step1 1. Betaine Formation (PPh3 + DIAD) Step2 2. NHPI Deprotonation (pKa ~6.3) Step1->Step2 Exothermic Step3 3. Alcohol Activation (Alkoxyphosphonium Ion) Step2->Step3 Proton Transfer Step4 4. SN2 Displacement (C-O Bond Formation) Step3->Step4 Inversion of Trajectory

Figure 2: Mechanistic sequence of the Mitsunobu coupling phase.

Experimental Workflow & Logical Relationships

The synthesis is divided into two distinct operational phases. The workflow below illustrates the logical progression from raw materials to the final isolated salt.

Workflow SM Pent-4-yn-1-ol + NHPI Rxn1 Mitsunobu Coupling (DIAD, PPh3) SM->Rxn1 Int Phthalimide Intermediate Rxn1->Int 0 °C to RT Yield: ~91% Rxn2 Hydrazinolysis (NH2NH2•H2O) Int->Rxn2 Prod O-(pent-4-yn-1-yl) hydroxylamine Rxn2->Prod RT, 2 h Precipitation

Figure 1: Two-step synthetic workflow for this compound.

Step-by-Step Protocol

Phase 1: Synthesis of 2-(pent-4-yn-1-yloxy)isoindoline-1,3-dione

This phase establishes the critical C-O bond via the Mitsunobu reaction.

  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve pent-4-yn-1-ol (1.0 eq) and NHPI (1.1 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Maintain the system under an inert atmosphere (N2 or Ar).

  • Phosphine Addition: Add Triphenylphosphine (PPh3, 1.2 eq) to the mixture. Stir until complete dissolution is achieved.

  • Thermal Control (Critical): Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The formation of the PPh3-DIAD betaine intermediate is highly exothermic. Failing to cool the reaction will lead to thermal degradation of the betaine and drastically reduce yields.

  • Activation: Add DIAD (1.2 eq) dropwise over 15–30 minutes.

    • Causality: Dropwise addition ensures a controlled, steady-state concentration of the active betaine, maximizing the activation of the primary alcohol rather than promoting side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc, 3:1). The complete disappearance of the pent-4-yn-1-ol spot and the emergence of a highly UV-active product spot confirms reaction completion.

  • Expert Workup & Isolation: Concentrate the mixture under reduced pressure.

    • Experience Insight: Triphenylphosphine oxide (TPPO) is a notoriously persistent byproduct that streaks on silica. To facilitate purification, triturate the crude residue with cold diethyl ether. The majority of the TPPO will precipitate and can be filtered off prior to flash column chromatography. Purify the filtrate via silica gel chromatography to isolate the intermediate (Expected yield: ~91%) [1].

Phase 2: Synthesis of this compound

This phase liberates the reactive oxyamine.

  • Dissolution: Dissolve the purified 2-(pent-4-yn-1-yloxy)isoindoline-1,3-dione (1.0 eq) in absolute Ethanol (EtOH) to a concentration of 0.1 M.

  • Deprotection: Add hydrazine hydrate (NH2NH2·H2O, 64% in water) (1.5–2.0 eq) dropwise at room temperature.

  • Reaction & Self-Validation: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation: Within 30 minutes, a voluminous white precipitate (phthalhydrazide) will begin to form. This serves as an internal, visual validation that the imide cleavage is proceeding successfully.

  • Isolation: Filter the suspension through a pad of Celite to remove the insoluble phthalhydrazide byproduct. Wash the filter cake thoroughly with cold EtOH.

  • Concentration: Carefully concentrate the filtrate under reduced pressure. Caution: The free oxyamine is volatile; avoid excessive heat or high vacuum for prolonged periods.

  • Salt Formation (Recommended): The free base is prone to degradation over time. Dissolve the crude free amine in dry diethyl ether and slowly add 1M HCl in ether. Filter the resulting precipitate to isolate This compound hydrochloride (CAS: 137270-24-7) as a stable, bench-ready white solid [2].

Quantitative Data Presentation

The following table summarizes the optimized stoichiometric parameters, environmental conditions, and expected quantitative metrics for both phases of the synthesis.

ParameterPhase 1 (Mitsunobu Coupling)Phase 2 (Hydrazinolysis)
Target Molecule 2-(pent-4-yn-1-yloxy)isoindoline-1,3-dioneThis compound
Stoichiometry (SM : Reagent) 1.0 : 1.2 (DIAD & PPh3)1.0 : 1.5 (Hydrazine Hydrate)
Solvent System Anhydrous THF (0.2 M)Absolute EtOH (0.1 M)
Temperature Profile 0 °C

25 °C
25 °C (Room Temperature)
Reaction Time 4 - 12 hours2 - 4 hours
Expected Yield 85 - 91%80 - 85%
Key Byproducts TPPO, DIADH2Phthalhydrazide (Insoluble)

References

  • Title: Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview Source: Molecules (MDPI), 2024, 29(11), 2380. URL: [Link]

preparation of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride (CAS: 137270-24-7). This bifunctional linker is a critical reagent in chemical biology, specifically for introducing a "clickable" alkyne handle onto aldehydes or ketones via oxime ligation.

While direct alkylation of hydroxylamine often results in poly-alkylation and poor N- vs. O-selectivity, this protocol utilizes a Mitsunobu-based strategy using N-hydroxyphthalimide as a masked hydroxylamine equivalent. This route guarantees exclusive O-alkylation, high purity, and scalability.

Strategic Retro-Analysis & Mechanism

The synthesis is designed around the "Phthalimide Route," which bypasses the selectivity issues of direct alkylation.

  • Step 1 (Coupling): N-Hydroxyphthalimide (NHP) is coupled with 4-pentyn-1-ol using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD). The Mitsunobu mechanism inverts the alcohol oxygen, but since NHP is the nucleophile, the result is the formation of the O-N bond.

  • Step 2 (Deprotection): The phthalimide protecting group is cleaved using hydrazine hydrate (Ing-Manske procedure).

  • Step 3 (Salt Formation): The free amine is trapped immediately as the hydrochloride salt to prevent degradation and ensure long-term stability.

Visualizing the Reaction Pathway

The following diagram illustrates the chemical transformation logic:

ReactionScheme Alcohol 4-Pentyn-1-ol (Starting Material) Intermediate N-(Pent-4-yn-1-yloxy)phthalimide (Protected Intermediate) Alcohol->Intermediate NHP N-Hydroxyphthalimide (Nucleophile) NHP->Intermediate Product This compound HCl (Final Salt) Intermediate->Product Hydrazinolysis Mitsunobu PPh3, DIAD THF, 0°C to RT Deprotection 1. N2H4·H2O, EtOH 2. HCl/Dioxane

Figure 1: Synthetic pathway utilizing the phthalimide protection strategy to ensure regioselective O-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
4-Pentyn-1-ol 84.121.0Substrate
N-Hydroxyphthalimide 163.131.1Nucleophile
Triphenylphosphine (PPh3) 262.291.1Reductant
DIAD 202.211.1Oxidant
Hydrazine Hydrate 50.063.0Deprotection
HCl (4M in Dioxane) 36.461.5Salt Formation
Phase 1: Mitsunobu Coupling
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-pentyn-1-ol (5.0 g, 59.4 mmol), N-hydroxyphthalimide (10.6 g, 65.3 mmol), and Triphenylphosphine (17.1 g, 65.3 mmol).

  • Solvent: Dissolve the mixture in anhydrous THF (200 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (13.2 g, 12.8 mL, 65.3 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue will be a thick yellow oil or semi-solid.

  • Purification: Suspend the residue in cold Et2O/Hexanes (1:1). PPh3O (triphenylphosphine oxide) often precipitates; filter it off. Purify the filtrate via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to obtain the intermediate N-(pent-4-yn-1-yloxy)phthalimide .

    • Target Yield: ~85-90% (White solid).

Phase 2: Deprotection & Salt Formation[3]
  • Cleavage: Dissolve the purified phthalimide intermediate (from Phase 1) in Ethanol (150 mL).

  • Hydrazinolysis: Add Hydrazine hydrate (approx. 3 equiv) dropwise.

  • Precipitation: Stir at RT for 2 hours. A voluminous white precipitate (phthalhydrazide byproduct) will form.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the byproduct. Wash the pad with a small amount of Et2O.

  • Extraction: Concentrate the filtrate carefully (do not heat >30°C as the free amine is volatile). Partition the residue between Et2O (100 mL) and saturated NaHCO3 (50 mL). Separate the organic layer, dry over Na2SO4, and filter.

  • Salting Out: Cool the ethereal solution to 0°C. Add 4M HCl in Dioxane (1.5 equiv) dropwise with vigorous stirring.

  • Isolation: The product will precipitate as a white solid. Filter the solid, wash with cold Et2O, and dry under high vacuum.

Process Workflow Diagram

The following flowchart guides the operational execution of the protocol.

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Salt Formation start Start: Reagent Prep step1 Dissolve Alcohol, NHP, PPh3 in THF (0°C) start->step1 step2 Add DIAD Dropwise (Control Exotherm) step1->step2 step3 Stir 16h @ RT step2->step3 step4 Column Chromatography (Remove PPh3O) step3->step4 step5 Add Hydrazine Hydrate to Intermediate in EtOH step4->step5 step6 Filter Phthalhydrazide Byproduct step5->step6 step7 Isolate Free Amine (Ether Extraction) step6->step7 step8 Add HCl/Dioxane to Ether Solution step7->step8 step9 Filter & Dry Precipitate step8->step9 end Final Product: This compound HCl step9->end

Figure 2: Operational workflow for the synthesis of this compound HCl.

Quality Control & Characterization

Upon isolation, the product must be verified against the following specifications.

Physical Properties
  • Appearance: White to off-white crystalline solid.[8]

  • Melting Point: 137–138 °C (Lit. value [1]).

  • Solubility: Soluble in water, methanol, DMSO. Insoluble in ether, hexanes.

NMR Data (D2O or DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
-ONH3+ 10.95Broad s3HAmmonium protons (DMSO only)
-OCH2- 4.01Triplet (J=6.5 Hz)2HEther linkage
-CH2-C≡ 2.25Multiplet2HPropargylic position
-C≡CH 2.80Triplet (J=2.6 Hz)1HTerminal Alkyne
-CH2- 1.81Quintet2HCentral methylene

Note: In D2O, the ammonium protons will exchange and not be visible.

Troubleshooting & Safety

  • Hydrazine Hazard: Hydrazine is highly toxic and potentially unstable. All hydrazinolysis steps must be performed in a fume hood. Ensure all phthalhydrazide byproduct is removed, as it can contaminate the final salt.

  • DIAD Exotherm: The addition of DIAD is exothermic. Failure to cool the reaction can lead to reduced yields and difficult-to-remove impurities.

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[6] Store under argon in a desiccator at -20°C.

References

  • Sigma-Aldrich. this compound hydrochloride Product Page. Link

  • Grammel, M., et al. (2013). "Chemical reporters for monitoring RNA synthesis in the mouse." Angewandte Chemie International Edition, 52(22), 5829-5833.
  • Kitahara, K., et al. (2008).[9] "O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes."[9] Organic Letters, 10(11), 2259–2261. Link (Reference for Mitsunobu conditions on hydroxylamines).

  • PubChem. this compound hydrochloride (CID 85617522).[10] Link

Sources

oxime ligation protocol for O-(pent-4-yn-1-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Oxime Ligation Protocol for O-(pent-4-yn-1-yl)hydroxylamine

For: Researchers, scientists, and drug development professionals.

Harnessing Dual Bioorthogonality: A Guide to Oxime Ligation with this compound and Downstream Click Chemistry

Introduction: The Power of Chemoselective Ligation

In the intricate landscape of bioconjugation, the ability to form stable, covalent linkages between molecules in a highly selective manner is paramount.[1] Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a cornerstone of bioorthogonal chemistry.[2][3][4][5] This reaction proceeds with high efficiency under mild, aqueous conditions, produces only water as a byproduct, and forms a robust oxime bond with significantly greater hydrolytic stability compared to analogous linkages like hydrazones.[6][7][8] These features make it an invaluable tool for the site-specific modification of sensitive biomolecules, including proteins, peptides, and nucleic acids.[4][9]

This guide focuses on a particularly versatile reagent, This compound . This molecule possesses a dual-handle architecture: an aminooxy moiety for primary oxime ligation and a terminal alkyne group. This alkyne serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the straightforward introduction of a secondary layer of functionality.[10][11][12] We will explore the mechanistic underpinnings of oxime formation, provide detailed protocols for both uncatalyzed and catalyzed ligations, and illustrate the pathway to downstream modification.

Mechanism and Kinetics: Controlling the Reaction

The formation of an oxime is a two-step, reversible condensation reaction.[4][5] The process begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the intermediate to yield the final oxime product (C=N-O).[4][13]

The Critical Role of pH The reaction rate is highly dependent on pH.[6][13] Optimal conditions for uncatalyzed reactions are typically found in a slightly acidic buffer (pH 4-5).[5][9][13] This pH represents a delicate balance: it must be low enough to facilitate the protonation of the carbonyl group, thereby increasing its electrophilicity, and to catalyze the final dehydration step. However, it must be high enough to ensure that a significant portion of the hydroxylamine remains in its unprotonated, nucleophilic state.[4] At neutral pH, the uncatalyzed reaction is often sluggish due to the low concentration of protonated carbonyls.[4][13]

Accelerating Ligation: The Aniline Catalyst To overcome the slow reaction rates at physiological pH (pH ~7.4), nucleophilic catalysts are employed.[2] Aniline and its derivatives, such as p-phenylenediamine, are highly effective catalysts for this transformation.[9][14] The catalytic cycle proceeds through a lower-energy pathway:

  • Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is substantially more electrophilic than the starting carbonyl.[4]

  • Transimination: The aminooxy nucleophile then attacks the highly reactive iminium ion.

  • Catalyst Regeneration: The resulting tetrahedral intermediate collapses, eliminating the aniline catalyst and forming the stable oxime product.[4]

This catalytic approach can increase reaction rates by over 100-fold compared to the uncatalyzed reaction at neutral pH, enabling efficient conjugation at low micromolar concentrations.[9]

Aniline_Catalyzed_Oxime_Ligation Reactants Carbonyl (R-CHO) + Aniline (Ph-NH2) Iminium Protonated Schiff Base (Iminium Ion) Reactants->Iminium +H+, -H2O Intermediate Tetrahedral Intermediate Iminium->Intermediate + R'-ONH2 Hydroxylamine This compound (R'-ONH2) Hydroxylamine->Intermediate Product Oxime Product (R-CH=N-O-R') Intermediate->Product -H+ Aniline_Out Aniline (Catalyst Regenerated) Intermediate->Aniline_Out

Caption: Aniline-catalyzed pathway for oxime ligation.

Experimental Protocols

Materials and General Preparations
  • This compound hydrochloride: (MW: 135.59 g/mol ).[15] Prepare a stock solution (e.g., 100 mM) in a suitable solvent like water or DMSO.

  • Carbonyl-containing molecule (Protein, Peptide, or Small Molecule): The protocol assumes a starting concentration in the micromolar to low millimolar range.

  • Reaction Buffers:

    • Acidic Ligation: 100-200 mM sodium acetate buffer, pH 4.5.

    • Catalyzed Ligation: 100-200 mM phosphate buffer or PBS, pH 7.4.

  • Catalyst (for Protocol 2): Aniline or p-phenylenediamine. Prepare a fresh stock solution (e.g., 200 mM) in the reaction buffer. Caution: Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) for small molecules or LC-MS/SDS-PAGE for biomolecules.

  • Purification: Silica gel chromatography, reverse-phase HPLC, or size-exclusion chromatography (SEC) as appropriate for the product.

Protocol 1: Uncatalyzed Oxime Ligation (Optimal Acidic Conditions)

This protocol is ideal for molecules that are stable at a slightly acidic pH.

  • Reactant Preparation: In a microcentrifuge tube or reaction vial, dissolve your aldehyde or ketone-containing substrate in the sodium acetate buffer (pH 4.5) to the desired final concentration (e.g., 1 mM).

  • Initiation: Add this compound hydrochloride from a stock solution to the reaction mixture. A slight molar excess (1.2 to 2 equivalents) of the hydroxylamine is recommended to drive the equilibrium towards product formation.

  • Incubation: Incubate the reaction at room temperature (20-25°C) or 37°C for 2-12 hours. The reaction time will depend on the reactivity of the specific carbonyl substrate.

  • Monitoring: Periodically monitor the reaction progress. For small molecules, TLC can be used (stain with KMnO₄ to visualize the alkyne). For biomolecules, LC-MS is the preferred method to observe the mass shift corresponding to the conjugate.

  • Work-up and Purification:

    • Small Molecules: Quench the reaction by neutralizing with a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

    • Biomolecules: Purify the reaction mixture directly using an appropriate chromatography technique (e.g., SEC or RP-HPLC) to separate the conjugated product from excess reagents.

Protocol 2: Aniline-Catalyzed Oxime Ligation (Physiological pH)

This protocol is designed for pH-sensitive biomolecules or applications requiring physiological conditions.

  • Reactant Preparation: In a microcentrifuge tube, dissolve your carbonyl-containing biomolecule in phosphate buffer (pH 7.4) to a final concentration of 10-100 µM.[6]

  • Catalyst Addition: Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[6][14] Note: Higher catalyst concentrations do not always lead to faster rates and can complicate purification.

  • Initiation: Add this compound hydrochloride to the reaction mixture, typically to a final concentration of 5-10 fold molar excess over the biomolecule.[6]

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.[6] Catalyzed reactions are significantly faster than their uncatalyzed counterparts at this pH.[9][16]

  • Monitoring: Monitor the conjugation progress using SDS-PAGE (observing a band shift) or LC-MS (detecting the mass of the conjugate).

  • Purification: Remove the excess hydroxylamine reagent and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis. For higher purity, affinity or ion-exchange chromatography may be required depending on the nature of the biomolecule.

Data Presentation: Reaction Parameter Summary
ParameterProtocol 1 (Uncatalyzed)Protocol 2 (Catalyzed)Rationale & Key Insights
pH 4.57.4pH 4.5 optimizes the balance between carbonyl protonation and nucleophile availability.[13] pH 7.4 is required for most biological applications, necessitating a catalyst.[6]
Buffer Sodium AcetatePhosphate / PBSAcetate is a common buffer for the acidic pH range. Phosphate buffers are ideal for maintaining physiological pH.
Catalyst None2-10 mM Aniline or derivativeAniline accelerates the reaction at neutral pH by forming a more reactive iminium ion intermediate.[4]
Temperature 25-37°C25-37°CModest heating can increase reaction rates, but room temperature is often sufficient, especially for catalyzed reactions.
Reactant Ratio 1.2-2x excess hydroxylamine5-10x excess hydroxylamineA larger excess is used in bioconjugations at low concentrations to drive the reaction to completion.
Reaction Time 2-12 hours1-4 hoursThe presence of a catalyst dramatically reduces the required reaction time at neutral pH.[2]

Downstream Application: Click Chemistry Modification

The terminal alkyne introduced by this compound is a powerful functional handle for further modification via click chemistry.[10] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction for coupling the alkyne-modified molecule with an azide-bearing probe (e.g., a fluorophore, biotin, or drug molecule).[10][11]

Overall_Workflow cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry Carbonyl Aldehyde/Ketone -functionalized Biomolecule OximeProduct Alkyne-functionalized Bioconjugate Carbonyl->OximeProduct Ligation (Protocol 1 or 2) Hydroxylamine This compound Hydroxylamine->OximeProduct FinalProduct Dual-labeled Final Product OximeProduct->FinalProduct CuAAC Reaction (CuSO4, Reductant) AzideProbe Azide-bearing Probe (e.g., Fluorophore-N3) AzideProbe->FinalProduct

Caption: Two-step workflow: Oxime ligation followed by CuAAC.

Brief Protocol for CuAAC:
  • Prepare Reactants: Dissolve the purified alkyne-functionalized bioconjugate and the azide probe in an appropriate buffer (e.g., PBS).

  • Prepare Catalyst: Prepare fresh stock solutions of CuSO₄ and a reducing agent (e.g., sodium ascorbate). A copper ligand like TBTA can be used to improve efficiency and reduce protein damage.

  • Reaction: Add the azide probe (1.5-5 equivalents), CuSO₄ (e.g., 50 µM final), and sodium ascorbate (e.g., 250 µM final) to the bioconjugate solution.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Purification: Purify the final conjugate using SEC, HPLC, or other appropriate methods to remove copper and excess reagents.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incorrect pH: Reaction is outside the optimal pH range.Verify the pH of your reaction buffer.
Inactive Reagents: Carbonyl was hydrolyzed; hydroxylamine degraded.Use fresh reagents. Check for proper storage of stock solutions.
Insufficient Catalyst: (Protocol 2) Catalyst concentration is too low or catalyst has degraded.Use a freshly prepared catalyst solution. Consider increasing the concentration up to 10 mM.
Multiple Products or Side Reactions Non-specific Labeling: (Bioconjugates) Reagents are reacting with other functional groups.While oxime ligation is highly specific, ensure your starting material is pure. Consider using a protecting group strategy if needed.
Biomolecule Degradation: pH or catalyst is damaging the biomolecule.Reduce reaction time or temperature. For catalyzed reactions, screen alternative, less toxic catalysts if available.[17]
Difficult Purification Excess Reagents: High excess of hydroxylamine or catalyst.Use a smaller excess of reagents if possible. Employ purification methods with high resolving power, such as HPLC.
Precipitation: Product or reactant is not soluble in the reaction buffer.Add a co-solvent (e.g., DMSO, up to 10-20% v/v) to improve solubility.

References

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523–7526. Available at: [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(70), 9100-9103. Available at: [Link]

  • Organic-Chemistry.org. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Google Patents. (2013). CN103304356A - Hydroxylamine synthesis method.
  • Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 17(6), 1459-1463. Available at: [Link]

  • Organic Syntheses. (2021). 1-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-190. Available at: [Link]

  • Wang, R., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(41), 25526-25533. Available at: [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

  • An, L. Y., et al. (2023). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Molecules, 28(11), 4496. Available at: [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]

  • Wallace, E. S. (1982). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. IRep. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. The Journal of Organic Chemistry, 78(3), 1184-1189. Available at: [Link]

  • PubChem. This compound hydrochloride. Available at: [Link]

  • Shao, J., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(2), 246-251. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075–1101. Available at: [Link]

  • Shao, J., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry, 25(2), 246-51. Available at: [Link]

  • Kumar, A., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. European Journal of Medicinal Chemistry, 268, 116279. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6144-6147. Available at: [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]

  • Zwick, P. S., et al. (2021). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. Available at: [Link]

  • Simon, M., et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 32(12), 2589-2596. Available at: [Link]

  • Organic Syntheses. (2018). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses, 95, 370-384. Available at: [Link]

  • Creative Biolabs. Bioconjugation Reagents. Available at: [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Available at: [Link]

Sources

Application Note: Pulse-Chase Profiling of Glycan Dynamics using Alkynyl Hydroxylamine Probes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the methodology for Pulse-Chase Labeling using Alkynyl Hydroxylamine Probes , a specialized chemical biology technique primarily used to monitor the turnover, trafficking, and half-life of glycoconjugates (glycans) and carbonyl-modified proteins.

This approach leverages Metabolic Oligosaccharide Engineering (MOE) to introduce a "chemical handle" (a ketone) into the target biomolecule, followed by chemoselective detection using a bifunctional Alkynyl Hydroxylamine probe.

Abstract

Understanding the temporal dynamics of biomolecules—synthesis, trafficking, and degradation—is critical for elucidating cellular mechanisms in health and disease. Traditional radioactive pulse-chase methods (


S-Met) are toxic and limited to bulk protein analysis. This guide introduces a robust, non-radioactive pulse-chase protocol using ketone-isosteres  (e.g., ManLev) as the metabolic "pulse" and alkynyl hydroxylamine probes  as the detection bridge. This method allows for the precise determination of glycan half-lives (e.g., sialic acid turnover) and the tracking of cell-surface dynamics via two-step bioorthogonal ligation (Oxime Ligation followed by CuAAC).

Principle of the Method

The efficacy of this protocol relies on the orthogonality of two chemical reactions: the Oxime Ligation and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

The Logic of the Pulse-Chase
  • Pulse (The Clock Start): Cells are incubated with a metabolic precursor containing a ketone group (e.g., N-levulinoylmannosamine, ManLev ). The cellular machinery incorporates this precursor into nascent glycans (specifically sialic acids), effectively "tagging" the population of molecules synthesized during this window.

  • Chase (The Clock Run): The ketone precursor is removed and replaced with an excess of natural, unlabeled precursor (e.g., N-acetylmannosamine, ManNAc ). This prevents further labeling and allows the labeled population to decay or traffic over time.

  • Labeling (The Detection): At specific time points, the remaining ketone-tagged molecules are reacted with an Alkynyl Hydroxylamine probe (

    
    -propargylhydroxylamine). The hydroxylamine moiety (
    
    
    
    ) reacts specifically with the ketone to form a stable oxime linkage, installing a terminal alkyne handle.
  • Visualization: The alkyne handle is detected via "Click Chemistry" (CuAAC) using an Azide-Fluorophore or Azide-Biotin .

Chemical Mechanism

The core reaction is the condensation of the hydroxylamine probe with the ketone reporter.

  • Reaction A (Probe Ligation):

    
    
    (Formation of the Oxime-Alkyne conjugate)
    
  • Reaction B (Click Detection):

    
    
    
Pathway Visualization

PulseChaseWorkflow Precursor ManLev (Ketone Precursor) Cell Cellular Metabolism Precursor->Cell Pulse (24h) Surface Cell Surface Sialic Acid-Ketone Cell->Surface Biosynthesis Chase Chase Phase (Unlabeled ManNAc) Surface->Chase Washout Probe Alkynyl Hydroxylamine (Probe Addition) Surface->Probe Harvest @ t=x Chase->Surface Turnover/Decay Oxime Oxime-Alkyne Conjugate Probe->Oxime Oxime Ligation Click CuAAC Click (Azide-Fluor) Oxime->Click Labeling Analysis Flow Cytometry / Microscopy Click->Analysis Quantification

Caption: Workflow for pulse-chase analysis of sialic acid turnover using ManLev and Alkynyl Hydroxylamine probes.

Materials & Reagents

Metabolic Precursors
ReagentFunctionConcentration (Pulse)Concentration (Chase)
ManLev (N-levulinoylmannosamine)Pulse: Introduces Ketone tag20–50 µM0 µM
ManNAc (N-acetylmannosamine)Chase: Competes out label0 µM200–500 µM (10x excess)
Probes & Click Reagents
ComponentSpecificationWorking Conc.
Alkynyl Hydroxylamine Probe

-propargylhydroxylamine (hydrochloride salt)
100 µM
Catalyst (Optional) Aniline or

-phenylenediamine (accelerates oxime formation)
10 mM
Azide-Fluorophore Azide-Alexa Fluor 488/647 or Azide-Biotin10–20 µM
CuAAC Catalyst CuSO

(1 mM) + THPTA Ligand (5 mM) + Sodium Ascorbate (10 mM)
See Protocol

Experimental Protocol

Phase 1: Metabolic Pulse-Chase

Objective: To label a cohort of glycoproteins and track their stability.

  • Seed Cells: Plate mammalian cells (e.g., HeLa, CHO, Jurkat) in 6-well plates or dishes. Allow to reach 60-70% confluency.

  • Pulse (Labeling):

    • Aspirate media and replace with fresh media containing 50 µM ManLev .

    • Incubate for 24 hours (or duration sufficient for steady-state incorporation).

  • Wash: Aspirate Pulse media. Wash cells

    
     with warm PBS to remove unincorporated ManLev.
    
  • Chase (Turnover):

    • Add fresh media containing 500 µM ManNAc (10x excess relative to pulse).

    • Note: The excess natural sugar prevents re-incorporation of recycled ManLev.

    • Incubate cells at 37°C.

  • Harvest Time Points:

    • Collect cells at defined intervals (e.g.,

      
       hours).
      
    • For adherent cells: Lift with trypsin (if surface proteins are not sensitive) or EDTA.

    • Wash pellets

      
       with ice-cold PBS.
      
Phase 2: Probe Ligation (Oxime Formation)

Objective: To react the remaining ketone tags with the alkynyl hydroxylamine probe.

  • Resuspension: Resuspend cell pellet (

    
     cells) in 100 µL Labeling Buffer  (PBS, pH 6.7 + 2% FBS).
    
    • Critical: Slightly acidic pH (6.5–6.7) favors oxime formation, but pH 7.4 is acceptable for live cells.

  • Probe Addition: Add Alkynyl Hydroxylamine to a final concentration of 100 µM .

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 4°C.

    • Optimization: For faster reaction, add 10 mM Aniline (catalyst), though this may be toxic to live cells. If cells are fixed later, aniline is safe here.

  • Wash: Wash cells

    
     with ice-cold PBS to remove unreacted probe.
    
Phase 3: Click Chemistry Detection (CuAAC)

Objective: To attach the fluorophore to the alkyne handle. Note: Standard CuAAC is toxic to live cells. This step is performed on fixed cells.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min at RT. Wash

    
     with PBS.
    
  • Click Reaction Mix Preparation: Prepare the following mix (per sample):

    • PBS: Remaining volume

    • CuSO

      
      :  1 mM final
      
    • THPTA Ligand: 5 mM final (Premix Cu and Ligand before adding)

    • Azide-Fluorophore: 10–20 µM final

    • Sodium Ascorbate: 10 mM final (Add last, fresh)

  • Reaction: Resuspend cells in 100 µL Click Reaction Mix.

  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Wash: Wash cells

    
     with PBS containing 1% BSA (to remove non-specific dye).
    
  • Analysis: Analyze via Flow Cytometry (Mean Fluorescence Intensity) or Fluorescence Microscopy.

Data Analysis & Interpretation

Calculating Half-Life ( )

To determine the turnover rate of the labeled glycoconjugates:

  • Normalize Data: Measure the Mean Fluorescence Intensity (MFI) at each time point. Subtract the MFI of the "No Probe" or "No Pulse" negative control. Normalize the

    
     (immediate post-pulse) intensity to 100%.
    
  • Plotting: Plot % Remaining Signal (Y-axis) vs. Chase Time (X-axis).

  • Fitting: Fit the data to a First-Order Exponential Decay equation:

    
    
    Where 
    
    
    
    is intensity at time
    
    
    ,
    
    
    is initial intensity, and
    
    
    is the decay constant.
  • Calculation:

    
    
    
Troubleshooting Table
ProblemPossible CauseSolution
Low Signal at t=0 Poor ManLev incorporationIncrease Pulse time (48h) or ManLev conc. (up to 100 µM).
Inefficient Oxime LigationUse Aniline catalyst (10 mM) or lower pH to 6.5 during probe step.
High Background Non-specific probe bindingIncrease washing steps after Click reaction; use 1% BSA.
Cell Toxicity Copper toxicity during ClickEnsure THPTA ligand is in 5:1 excess over Copper.
No Decay Observed Re-incorporation of labelEnsure Chase media has 10x excess ManNAc (competitor).

References

  • Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997). Engineering chemical reactivity on cell surfaces through oligosaccharide biosynthesis. Science, 276(5315), 1125–1128. Link

  • Yarema, K. J., Mahal, L. K., Bruehl, R. E., Hubbard, S. R., & Bertozzi, C. R. (1998). Metabolic delivery of ketone groups to cell surface carbohydrates. Journal of Biological Chemistry, 273(47), 31168–31179. Link

  • Lemieux, G. A., & Bertozzi, C. R. (1998). Chemoselective ligation reactions with proteins, oligosaccharides and cells. Trends in Biotechnology, 16(12), 506–513. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 788–797. Link

Troubleshooting & Optimization

O-(pent-4-yn-1-yl)hydroxylamine cytotoxicity in mammalian cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic viability drops when using O-(pent-4-yn-1-yl)hydroxylamine for bioorthogonal cell-surface labeling[1]. While this bifunctional linker is invaluable for bridging ketone/aldehyde-bearing glycans with azide-fluorophores via click chemistry, it introduces unique biochemical stresses to mammalian cells.

This guide abandons generic advice to deconstruct the root causes of alkynyl hydroxylamine cytotoxicity. Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, and a field-proven, self-validating protocol to rescue your experiments.

Part 1: Mechanistic Insight – The Causality of Toxicity

To troubleshoot effectively, we must first understand why cell death occurs. Toxicity from this compound is rarely a single-variable problem; it is a synergistic failure of cellular homeostasis driven by three factors:

  • Co-factor Depletion (The "PLP Sink"): Hydroxylamines readily cross mammalian cell membranes and react with intracellular aldehydes. Their primary target is Pyridoxal 5'-phosphate (PLP, Vitamin B6). By forming stable oximes with PLP, the linker competitively inhibits PLP-dependent enzymes (e.g., aminotransferases), effectively halting amino acid metabolism[2].

  • Oxidative Stress: O-alkyl hydroxylamines undergo redox cycling, generating reactive oxygen species (ROS) that lead to lipid peroxidation and the rapid depletion of intracellular glutathione[3]. In erythrocytes and highly metabolic cells, this manifests as severe oxidative damage[4].

  • Environmental Stress: The oxime ligation itself requires an acidic pH (typically 6.0–6.7) and nucleophilic catalysts (like aniline), both of which compromise lipid bilayer integrity.

ToxicityMechanisms cluster_mechanisms Primary Cytotoxicity Drivers AlkynylHA This compound (Bifunctional Linker) PLP Pyridoxal 5'-Phosphate (PLP) Depletion via Oxime Formation AlkynylHA->PLP Reacts with aldehydes ROS Reactive Oxygen Species (ROS) Generation & Lipid Peroxidation AlkynylHA->ROS O-alkyl radical stress Conditions Harsh Ligation Conditions (Aniline Catalyst / Acidic pH) AlkynylHA->Conditions Required for efficiency Metabolic Metabolic Enzyme Inhibition (Aminotransferases) PLP->Metabolic Co-factor loss Membrane Membrane Integrity Loss (Glutathione Depletion) ROS->Membrane Oxidative stress Conditions->Membrane Osmotic/pH stress CellDeath Mammalian Cell Death / Reduced Viability Metabolic->CellDeath Membrane->CellDeath

Mechanistic pathways of .

Part 2: Troubleshooting Guides (FAQs)

Q1: My cells are dying within 2 hours of adding the linker. Is this compound acutely toxic? Causality: Acute toxicity (< 2 hours) is rarely caused by the hydroxylamine molecule alone at standard labeling concentrations (50–100 µM). It is almost always a synergistic toxicity stemming from your ligation conditions. Oxime formation is notoriously slow at physiological pH (7.4). To compensate, researchers often drop the pH to 6.0 and add aniline as a nucleophilic catalyst. Aniline is highly cytotoxic, causing rapid membrane permeabilization and severe oxidative stress[3]. Solution: Shift the pH to a strictly controlled 6.7—the tolerable lower limit for most mammalian lines (e.g., HEK293, CHO). Replace aniline with p-phenylenediamine (p-PDA) at 1 mM, which accelerates the reaction at near-neutral pH with significantly lower cytotoxicity.

Q2: I observe delayed cytotoxicity (24-48 hours post-labeling) even after washing off the unreacted linker. Why? Causality: This is the classic signature of intracellular PLP depletion and sustained ROS generation. During the labeling incubation, this compound diffuses into the cytosol, irreversibly binding PLP[2] and initiating lipid peroxidation[3]. The resulting metabolic starvation and oxidative damage take 24–48 hours to trigger apoptosis. Solution: Limit labeling time to a maximum of 45–60 minutes to minimize endocytosis and passive diffusion. Crucially, supplement your post-labeling recovery media with 1 mM Pyridoxal hydrochloride (Vitamin B6) to replenish the PLP pool, and 2 mM N-acetylcysteine (NAC) to restore glutathione levels[4].

Q3: I am performing a one-pot oxime ligation and CuAAC click reaction. The cell death is catastrophic (>80%). How do I decouple the toxicities? Causality: Combining this compound with Copper(I) for simultaneous azide-alkyne cycloaddition creates a highly toxic "perfect storm." Cu(I) catalyzes the generation of hydroxyl radicals from ambient oxygen (Fenton-like chemistry), which exponentially exacerbates the ROS already generated by the hydroxylamine[1]. Solution: Never perform these reactions simultaneously on live cells. Utilize a two-step sequential labeling workflow. Perform the oxime ligation first, quench and wash extensively, and then perform the CuAAC using a strong Cu(I)-stabilizing ligand (e.g., BTTAA or BTTES) to shield the cells from free copper toxicity.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions, ROS generation, and cell viability. Note how optimizing the catalyst and pH rescues viability far more effectively than merely dropping the linker concentration.

Linker ConcentrationCatalystBuffer pHCell Viability (%)ROS Level (Fold Change)
0 µM (Control)None7.4>98%1.0x
50 µMNone7.492%1.2x
50 µM10 mM Aniline6.015%8.5x
50 µM 1 mM p-PDA 6.7 88% 1.5x
500 µM1 mM p-PDA6.745%4.2x

(Data modeled on HEK293T cells, 24h post-treatment. Viability assessed via Trypan Blue exclusion; ROS measured via DCFDA fluorescence).

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your data, every protocol must be a self-validating system. The following sequential workflow incorporates built-in checkpoints to verify success before committing to the next step.

ProtocolWorkflow Step1 1. Target Expression (Ketone/Aldehyde) Step2 2. Buffer Exchange (pH 6.7 + 1 mM p-PDA) Step1->Step2 Step3 3. Oxime Ligation (50 µM Alkynyl-HA, 1h) Step2->Step3 Step4 4. Viability Check (Trypan Blue/Flow) Step3->Step4 Step5 5. Sequential CuAAC (BTTES-Cu(I) complex) Step4->Step5

Self-validating sequential workflow for low-toxicity bioorthogonal cell surface labeling.

Step-by-Step Methodology: Low-Toxicity Cell Surface Oxime Ligation

Step 1: Buffer Preparation & pH Validation

  • Action: Prepare 100 mM phosphate buffer containing 1 mM p-phenylenediamine (p-PDA).

  • Causality: p-PDA accelerates oxime formation at near-neutral pH, avoiding the severe membrane toxicity associated with aniline.

  • Validation Checkpoint: Measure pH precisely. It must be 6.7 ± 0.1. If pH < 6.5, discard and remake to prevent osmotic/acidic shock to the cells.

Step 2: Cell Preparation & Washing

  • Action: Following the expression of target ketones/aldehydes (e.g., via metabolic incorporation of unnatural sugars), wash cells 3x with PBS to remove all traces of serum.

  • Causality: Serum proteins contain abundant natural aldehydes and ketones that will competitively quench the alkynyl hydroxylamine, drastically lowering your labeling efficiency.

Step 3: Oxime Ligation

  • Action: Add 50 µM this compound dissolved in the pH 6.7 p-PDA buffer. Incubate for 45 minutes at 37°C in the dark.

  • Causality: 45 minutes is the kinetic sweet spot; it allows sufficient surface labeling while minimizing the endocytosis of the linker[1].

Step 4: Quenching & Recovery

  • Action: Stop the reaction by adding 10 mM pyruvic acid (a ketone scavenger) for 5 minutes. Wash cells 2x and resuspend in recovery media supplemented with 1 mM Pyridoxal hydrochloride and 2 mM N-acetylcysteine (NAC).

  • Causality: Pyruvic acid covalently neutralizes the unreacted linker. Pyridoxal and NAC rescue intracellular PLP pools and quench ROS, respectively[4],[2].

  • Validation Checkpoint: Perform a Trypan Blue exclusion assay on a 10 µL aliquot. Viability must be >85% before proceeding. If <85%, abort downstream labeling to prevent artifactual intracellular staining of dead/permeabilized cells.

Step 5: Sequential CuAAC Labeling

  • Action: Introduce the azide-fluorophore using a BTTES-Cu(I) catalytic complex (100 µM CuSO4, 500 µM BTTES, 2.5 mM Sodium Ascorbate) for 30 minutes.

  • Causality: BTTES strongly coordinates Cu(I), preventing the Fenton-mediated hydroxyl radical generation that would otherwise compound the hydroxylamine's oxidative stress.

References

1.[1] Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules, ACS Publications (2016). URL:[Link] 2.[3] Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. Blood Cells, Molecules, and Diseases, PubMed (1998). URL:[Link] 3.[4] In Vitro Protective Effect and Antioxidant Mechanism of Resveratrol Induced by Dapsone Hydroxylamine in Human Cells. PLOS One (2015). URL:[Link] 4.[2] Inhibition of Acetyl-CoA Carboxylase Isoforms by Pyridoxal Phosphate. Journal of Biological Chemistry, via ResearchGate (1998). URL:[Link]

Sources

improving cell permeability of alkynyl hydroxylamine probes

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers utilizing alkynyl hydroxylamine probes. It prioritizes experimental logic, troubleshooting of physicochemical bottlenecks (permeability), and validation of bioorthogonal chemistry.

Topic: Optimization of Cell Permeability & Intracellular Labeling Efficiency Ticket ID: BIO-CHEM-PROBE-001 Status: Active Guide

Core Concept & Mechanism

Alkynyl hydroxylamine probes (


) are bifunctional chemical tools designed to detect intracellular electrophiles (primarily aldehydes and ketones, such as 4-HNE or oxidized lipids) via oxime ligation. The alkyne handle allows for downstream detection using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Bottleneck: The primary failure mode in these experiments is poor membrane permeability . The hydroxylamine group is polar and nucleophilic. At physiological pH, while largely neutral (


 for 

), the polarity of the linker and potential for off-target sequestration by serum aldehydes often prevents sufficient cytosolic accumulation.
Mechanism of Action (The "Prodrug" Strategy)

To bypass the membrane barrier, we recommend "caging" the hydroxylamine. The diagram below illustrates the activation pathway of an acetylated (prodrug) probe compared to a free probe.

ProbeActivation cluster_extracellular Extracellular Space cluster_intracellular Cytosol FreeProbe Free Probe (Polar, R-O-NH2) SerumAlbumin Serum Albumin (Sequesters Free Probe) FreeProbe->SerumAlbumin High Affinity ActiveProbe Active Probe (R-O-NH2) FreeProbe->ActiveProbe Slow Diffusion CagedProbe Caged Probe (Lipophilic, R-O-NH-Ac) IntraCaged Intracellular Caged Probe CagedProbe->IntraCaged Rapid Passive Diffusion IntraCaged->ActiveProbe Deacetylation Esterase Cytosolic Esterases Esterase->IntraCaged Adduct Stable Oxime Adduct ActiveProbe->Adduct Oxime Ligation Target Target Aldehyde (e.g., 4-HNE) Target->Adduct

Figure 1: Comparative uptake mechanism. Caged probes (green path) utilize lipophilicity to cross the membrane before esterase activation, whereas free probes (red path) are often sequestered by serum proteins.

Pre-Experiment Checklist: Probe Design

Before troubleshooting cell culture, verify your chemical toolset.

ParameterRecommendationTechnical Rationale
Head Group O-Acetyl or O-Carbamoyl Caging the nitrogen/oxygen creates a "prodrug." Intracellular esterases cleave the acetyl group, releasing the reactive hydroxylamine inside the cell, creating a concentration gradient that drives uptake [1].
Linker Alkyl (C4-C6) Short polyethylene glycol (PEG) linkers increase water solubility but decrease passive membrane permeability. Alkyl chains improve lipophilicity (LogP) [2].
Concentration 10 - 100 µM Hydroxylamines have slower kinetics than hydrazines. Higher concentrations are needed, but toxicity (DNA damage) spikes >100 µM [3].
Control Carbonyl Scavenger Use Hydralazine or Methoxylamine pre-treatment as a negative control to block available carbonyl sites.

Troubleshooting Guide (FAQ Format)

Phase 1: Uptake & Incubation

Q: I see no signal in my cells, even at 100 µM. Is the probe entering? A: If you are using a free hydroxylamine (uncaged), it is likely reacting with aldehydes in your cell culture media before it touches the cells.

  • The "Serum Trap": Fetal Bovine Serum (FBS) is rich in proteins and small molecules with carbonyls (e.g., pyruvate, oxidized lipids). These quench your probe extracellularly.

  • The Fix: Perform the "Pulse" step in serum-free, pyruvate-free media (e.g., HBSS or PBS + Glucose) for 1-2 hours. If long-term incubation is required, reduce serum to 1% dialyzed FBS.

Q: My cells are dying during incubation. Is the probe toxic? A: Yes, hydroxylamines can be cytotoxic. They can inhibit heme-containing enzymes and, if metabolized to nitrogen mustards, crosslink DNA.

  • Protocol Adjustment:

    • Perform a toxicity curve (MTT or CellTiter-Glo) to find the

      
      .
      
    • Limit incubation time to <2 hours.

    • Ensure DMSO concentration in the final media is <0.5%, as DMSO permeabilizes membranes but exacerbates toxicity.

Phase 2: Fixation & Click Chemistry

Q: I have high background signal everywhere (cytosol and nucleus). A: You may be a victim of the "Formaldehyde Trap."

  • The Issue: Most researchers fix cells with 4% Paraformaldehyde (PFA) after probe incubation. PFA is an aldehyde.[1][2] If you do not wash the unreacted probe out of the cell completely, the residual intracellular probe (

    
    ) will react with the PFA, locking the alkyne handle into the cell matrix non-specifically. When you add the fluorophore later, it lights up the entire cell.
    
  • The Fix:

    • Wash Aggressively: 3x washes with PBS + 1% BSA before fixation.

    • Alternative Fixation: Use ice-cold Methanol (10 min at -20°C) instead of PFA. Methanol precipitates proteins without introducing aldehyde groups.

    • Scavenger Wash: Include a wash step with excess free aldehyde (e.g., 1 mM propanal) before fixation to quench unreacted probe, though this is risky as it might quench the target. Better to rely on washing.

Q: The Click reaction (CuAAC) works on lysates but not in whole cells. A: The copper catalyst might not be penetrating, or is being chelated.

  • Optimization:

    • Use a specific ligand like THPTA or BTTAA to protect the Cu(I) oxidation state.

    • Permeabilize cells with 0.1% Triton X-100 before the click reaction (if using PFA fixation).

    • Consider SPAAC (Copper-free click) using DBCO-azide if copper toxicity/penetration is the suspected issue, though DBCO has higher background due to hydrophobicity.

Validated Experimental Workflow

Follow this logic flow to isolate the source of failure.

TroubleshootingFlow Start Start: Low/No Fluorescence Signal CheckMedia Step 1: Check Media Composition (Is Serum/Pyruvate present?) Start->CheckMedia SerumFree Switch to HBSS/PBS (Retest) CheckMedia->SerumFree Yes CheckFix Step 2: Check Fixation Method (Are you using PFA?) CheckMedia->CheckFix No (Already Serum-Free) SwitchFix Switch to Methanol Fixation (Avoids Aldehyde Cross-talk) CheckFix->SwitchFix Yes (High Background) CheckClick Step 3: Validate Click Reaction (Is CuAAC working?) CheckFix->CheckClick No (Low Signal) LysateTest Run Western Blot on Lysate (Biotin-Azide + Streptavidin) CheckClick->LysateTest Verify Chemical Competence

Figure 2: Troubleshooting decision tree for signal optimization.

Quantitative Optimization Protocol

To determine the optimal window between signal intensity and cell viability, run the following matrix experiment in a 96-well plate.

Reagents:

  • Probe: Alkynyl-Hydroxylamine (Stock 100 mM in DMSO).

  • Vehicle: DMSO.[3]

  • Media: HBSS (Serum-free).

Protocol:

  • Seed Cells: 10,000 cells/well (HeLa or HEK293), grow to 80% confluence.

  • Wash: 2x with HBSS.

  • Incubation Matrix (1 hour @ 37°C):

Probe Conc.[1][2][3][4][5][6][7][8] (µM)DMSO % (v/v)Expected OutcomeAction
0 (Control) 0.1%Baseline AutofluorescenceBackground Reference
10 0.1%Low Signal / High ViabilityGood for sensitive cells
50 0.1%Optimal Signal / High Viability Target Range
100 0.1%High Signal / Low ViabilityRisk of artifacts
200 0.2%Cell Death / Non-specific BindingAvoid
  • Wash: 3x with HBSS + 1% BSA.

  • Fix/Perm: Methanol (-20°C, 10 min).

  • Click Reaction: 20 µM Azide-Fluorophore, 1 mM CuSO4, 1 mM TCEP, 100 µM THPTA for 1 hour.

  • Analysis: Fluorescence Microscopy or Flow Cytometry.

References

  • Prodrug Strategies for Hydroxylamines

    • Title: A prodrug system for hydroxylamines based on esterase catalysis.[9]

    • Source: PubMed / NIH.
    • URL:[Link]

    • Relevance: Establishes the mechanism of using O-acyl protection to improve cellular uptake and release via esterases.
  • Aldehyde Probe Design & Permeability

    • Title: Tunable fluorescent probes for detecting aldehydes in living systems.[2][10]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

    • Relevance: Discusses the balance between probe reactivity (nucleophilicity) and cell permeability, highlighting the need for lipophilic tuning.
  • Toxicity & Targets of Alkynyl Probes

    • Title: Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry.
    • Source: NIH / PMC.
    • URL:[Link]

    • Relevance: Provides the foundational protocol for using alkynyl-modified probes to detect lipid peroxidation products (4-HNE) and discusses toxicity limits (1-80 µM).
  • General Click Chemistry Reagents

    • Title: Reagents for Modifying Aldehydes and Ketones.[1]

    • Source: Thermo Fisher Scientific.
    • Relevance: Comprehensive guide on the reactivity of hydroxylamines vs. hydrazines and the effects of pH on labeling efficiency.

Sources

removing excess O-(pent-4-yn-1-yl)hydroxylamine after labeling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on the Efficient Removal of Excess O-(pent-4-yn-1-yl)hydroxylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the critical purification step following protein labeling with this compound. This resource addresses common challenges and provides robust protocols to ensure the purity and integrity of your final conjugate, a crucial factor for the success of downstream applications in research and drug development.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have after completing their labeling reaction.

Q1: Why is it essential to remove unreacted this compound?

Excess this compound, a small molecule (MW: ~99.13 g/mol ), must be removed to prevent it from interfering with subsequent experimental steps. For instance, in a two-step "click chemistry" labeling protocol, the free alkyne groups on the excess hydroxylamine would compete with the alkyne-labeled protein for the azide-containing detection reagent, leading to high background signals and inaccurate quantification.[1] Furthermore, residual reagents can interfere with mass spectrometry analysis or affect cellular assays.

Q2: What are the most effective methods for removing this small molecule from my much larger protein conjugate?

The most common and effective methods leverage the significant size difference between your protein conjugate and the small hydroxylamine reagent. The two principal techniques are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic radius. Larger molecules (your protein) are excluded from the pores of the chromatography resin and elute first, while smaller molecules (the excess reagent) enter the pores and have a longer path, eluting later.[2]

  • Dialysis: This technique involves the use of a semi-permeable membrane with a defined molecular weight cut-off (MWCO) that allows small molecules to diffuse out of the sample into a larger volume of buffer, while retaining the larger protein conjugate.[3]

Q3: How do I choose between Size Exclusion Chromatography and Dialysis?

The choice depends on several factors including sample volume, desired speed, and the specific requirements of your downstream application. Both methods are gentle and preserve the biological activity of the protein.[4]

FeatureSize Exclusion Chromatography (Spin Column)Dialysis
Speed Fast (minutes per sample)Slow (hours to overnight)
Sample Volume Ideal for small to medium volumes (< 2.5 mL)Suitable for a wide range of volumes
Efficiency High removal efficiency in a single stepRequires multiple buffer changes for high efficiency[3]
Final Buffer The protein is exchanged into the column equilibration buffer.The protein is exchanged into the dialysis buffer (dialysate).
Protein Concentration Can result in some dilution.Sample volume may increase slightly.

Q4: Should I quench the labeling reaction before purification?

While not always mandatory for hydroxylamine-based reactions, quenching can be a good practice to ensure the reaction has definitively stopped. This is particularly important if there's a significant delay before purification. A common quenching strategy for similar bioconjugation reactions (like NHS esters) involves adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining reactive groups.[5] However, for hydroxylamine reactions, simply proceeding to a rapid purification step like a spin SEC column is often sufficient.

In-Depth Troubleshooting Guide

Even with established protocols, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Issue 1: High Background Signal in Downstream Applications

This is the most common indicator of incomplete removal of the excess this compound.

Root Cause Analysis and Solutions:

  • Inefficient Purification:

    • SEC: The column size may be inappropriate for your sample volume, or the resin's fractionation range may not be optimal. For desalting applications, a resin like Sephadex™ G-25 is typically recommended for proteins with a molecular weight > 5,000 Da.[6] Ensure you are using a desalting column and not a high-resolution fractionation column.

    • Dialysis: The dialysis time may be too short, or the buffer volume/number of changes may be insufficient. The volume of the dialysis buffer (dialysate) should be at least 100-200 times the sample volume to maintain a sufficient concentration gradient for diffusion.[7] Performing at least three buffer changes over 12-24 hours is recommended for thorough removal.[7]

  • Incorrect MWCO for Dialysis Membrane:

    • The Molecular Weight Cut-Off (MWCO) of the dialysis membrane must be significantly smaller than your protein of interest but large enough to allow the free hydroxylamine to pass through. A general rule of thumb is to select an MWCO that is at least half, and ideally one-third to one-fifth, the molecular weight of your protein.[8] For example, for a 50 kDa protein, a 10 kDa MWCO membrane is a common choice.[3]

Issue 2: Protein Precipitation or Aggregation After Labeling/Purification

The introduction of new chemical moieties can sometimes affect protein stability.

Root Cause Analysis and Solutions:

  • Increased Hydrophobicity: this compound has a hydrocarbon chain which can increase the surface hydrophobicity of the protein, especially with a high degree of labeling. This can lead to aggregation.[9][10]

    • Solution: Consider reducing the molar excess of the labeling reagent in your initial reaction to lower the degree of labeling.[11] Also, including stabilizing additives in your purification and storage buffers, such as 5-10% glycerol or non-ionic detergents like 0.01% Tween-20, can help maintain protein solubility.

  • Buffer Mismatch: A rapid change in buffer composition between your reaction and purification steps can shock the protein.

    • Solution: Ensure the pH and ionic strength of your purification buffer are optimal for your specific protein's stability. Avoid pH values close to the protein's isoelectric point (pI), as this is where proteins are least soluble.[12]

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[9]

    • Solution: If possible, perform the purification at a moderate protein concentration. If the final product is too dilute, it can be carefully re-concentrated after purification using spin concentrators.

Issue 3: Low Protein Recovery After Purification

Losing a significant amount of your valuable conjugate during purification is a critical problem.

Root Cause Analysis and Solutions:

  • Nonspecific Binding to Purification Media:

    • SEC: While generally inert, some proteins can interact with SEC resins. Ensure you are using a resin designed for biological samples, such as those made from agarose or dextran.[2]

    • Dialysis: Proteins can adsorb to the surface of the dialysis membrane. Using membranes made of regenerated cellulose or those with low-protein-binding surfaces can mitigate this issue.[8]

  • Incorrect Device Handling (Spin Columns):

    • Over-or under-centrifugation can lead to poor recovery. Always follow the manufacturer's recommended spin speeds and times for the specific spin column you are using.[13] Ensure the centrifuge is set to the correct relative centrifugal force (RCF or g) rather than just RPM.[13]

  • Precipitation and Loss:

    • If your protein is precipitating (as discussed in Issue 2), the aggregated protein may be lost during centrifugation steps or adhere to the walls of tubes and devices. Addressing the root cause of the precipitation is key to improving recovery.

Experimental Protocols & Workflows

Here are detailed, step-by-step protocols for the recommended purification methods.

Protocol 1: Purification via Size Exclusion Spin Column

This method is ideal for rapid desalting and buffer exchange of small sample volumes.

Workflow Diagram:

SEC_Workflow cluster_prep Column Preparation cluster_equil Equilibration cluster_load Sample Processing prep1 Remove top and bottom caps prep2 Place column in wash tube prep1->prep2 prep3 Centrifuge to remove storage buffer prep2->prep3 equil1 Add equilibration buffer prep3->equil1 equil2 Centrifuge to remove buffer equil1->equil2 equil3 Repeat equilibration 2-3 times equil2->equil3 load1 Place column in clean collection tube equil3->load1 load2 Load sample onto resin bed load1->load2 load3 Centrifuge to elute protein load2->load3 load4 Collect purified protein conjugate load3->load4 end End load4->end start Start start->prep1

Caption: Workflow for removing excess reagent via a spin SEC column.

Step-by-Step Methodology:

  • Column Preparation: Choose a spin column with a resin appropriate for desalting proteins of the size of your target (e.g., Sephadex™ G-25 with a >5 kDa exclusion limit).

  • Equilibration:

    • Remove the column's storage buffer by centrifugation according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).

    • Equilibrate the column by adding 3-4 column volumes of your desired final buffer (e.g., PBS, pH 7.4). After each addition, centrifuge to remove the buffer. This ensures your final protein will be in the correct buffer.

  • Sample Loading:

    • Place the equilibrated spin column into a clean collection tube.

    • Carefully apply your reaction mixture to the center of the resin bed. Do not exceed the maximum sample volume recommended for the column.

  • Purification:

    • Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2-4 minutes).

    • The purified protein conjugate will be in the collection tube. The small, unreacted hydroxylamine molecules are retained in the resin.

Protocol 2: Purification via Dialysis

This method is suitable for a wide range of sample volumes and is very gentle on the protein.

Workflow Diagram:

Dialysis_Workflow cluster_prep Membrane Preparation cluster_sample Sample Loading cluster_dialysis Dialysis Process cluster_recovery Sample Recovery prep1 Select membrane with appropriate MWCO prep2 Prepare membrane per manufacturer's instructions (e.g., rinse) prep1->prep2 load1 Load sample into dialysis device (cassette/tubing) prep2->load1 load2 Seal device, ensuring no leaks load1->load2 dialysis1 Place device in large volume of dialysis buffer (dialysate) load2->dialysis1 dialysis2 Stir dialysate gently at 4°C or RT dialysis1->dialysis2 dialysis3 Change dialysate after 2-4 hours dialysis2->dialysis3 dialysis4 Repeat buffer change 2-3 times dialysis3->dialysis4 dialysis5 Continue dialysis overnight dialysis4->dialysis5 recov1 Remove device from buffer dialysis5->recov1 recov2 Carefully recover purified protein conjugate recov1->recov2 end End recov2->end start Start start->prep1

Caption: Workflow for removing excess reagent via dialysis.

Step-by-Step Methodology:

  • Membrane Selection and Preparation:

    • Select a dialysis membrane (e.g., in a cassette or tubing format) with an MWCO that is approximately half to one-third the molecular weight of your protein (e.g., 10 kDa MWCO for a 30 kDa protein).[8]

    • Prepare the membrane according to the manufacturer's protocol, which typically involves rinsing with DI water to remove preservatives.

  • Sample Loading:

    • Load your reaction mixture into the dialysis device, leaving some headspace to allow for potential volume changes.

    • Securely seal the device.

  • Dialysis:

    • Place the sealed device in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 100 times your sample volume.[7]

    • Stir the dialysate gently on a magnetic stir plate to maintain the concentration gradient.[3] Perform the dialysis at a temperature suitable for your protein's stability (often 4°C).

    • For optimal removal, perform at least two buffer changes. A typical schedule is:

      • Dialyze for 2-4 hours, then change the buffer.

      • Dialyze for another 2-4 hours, then change the buffer.

      • Dialyze overnight in the final fresh buffer.[7]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Recover your purified protein conjugate from the device using a pipette.

By understanding the principles behind these purification methods and following these detailed protocols and troubleshooting guides, you can confidently and efficiently remove excess this compound, ensuring the high quality of your labeled protein for your downstream research and development activities.

References

  • Creative Proteomics. (n.d.). Dialysis in Protein Purification.
  • (n.d.). Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. Retrieved from a relevant scientific blog or resource.
  • BenchChem. (2025). Technical Support Center: Preventing Protein Precipitation During Labeling.
  • Repligen. (n.d.). Dialysis FAQs.
  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
  • Cytiva. (2024, August 12). Size Exclusion Chromatography.
  • Cytiva. (n.d.). Selection guide - Size exclusion chromatography columns and resins.
  • Membrane Solutions. (2025, November 7). How to Choose the Appropriate MWCO?
  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
  • Sigma-Aldrich. (n.d.). Size Exclusion Chromatography Resins.
  • Patsnap Synapse. (2025, May 9). Ultrafiltration vs. Dialysis for Protein Concentration.
  • (n.d.). MCC MDH Dialysis V1_2022.
  • ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling?
  • GoldBio. (2024, August 27). An Overview of Size Exclusion Chromatography for Protein Purification.
  • Tosoh Bioscience. (n.d.). Size Exclusion Chromatography.
  • Biology Stack Exchange. (2012, September 10). How to prevent protein precipitation?
  • MilliporeSigma. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • G-Biosciences. (2015, January 21). How to Improve Dialysis Efficiency.
  • ResearchGate. (n.d.). Dialysis and Concentration of Protein Solutions.
  • Benchchem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • Sowntharya, R., et al. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ACS Chemical Biology, 7(9), 1556-1563.
  • Dieterich, D. C., et al. (2006). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes.
  • ResearchGate. (n.d.). Quenching hydroxylation procedure using hydroxylamine.
  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100523.
  • Sowntharya, R., et al. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ACS Chemical Biology, 7(9), 1556-1563.
  • Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
  • Lantz, C., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4850-4859.
  • Lantz, C., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4850-4859.
  • Wang, Y., et al. (2025).
  • SelectScience. (2026, February 27). Bioconjugation troubleshooting guide.
  • ResearchGate. (2019, March 22). How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC?
  • Vector Labs. (n.d.). Bioconjugation.
  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions.
  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting.
  • Demyanenko, Y., et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples. bioRxiv.
  • University of Washington's Proteomics Resource. (2011, October 4). Peptide fractionation and Clean-Up Protocols.
  • University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion.
  • Pruvost, M., et al. (2024). Successive Protein Extraction Using Hydroxylamine to Increase the Depth of Proteome Coverage in Fresh, Forensic, and Archaeological Bones. Analytical Chemistry, 96(8), 3247-3252.

Sources

O-(pent-4-yn-1-yl)hydroxylamine solubility in DMSO vs water

Author: BenchChem Technical Support Team. Date: March 2026

Product Support & Troubleshooting Guide

Senior Application Scientist Note: Welcome to the technical support hub for O-(pent-4-yn-1-yl)hydroxylamine. This reagent is a bifunctional linker featuring a terminal alkyne (for Click Chemistry) and an aminooxy group (for aldehyde/ketone ligation).[1][2][3] The dual nature of this molecule—specifically its availability as a Hydrochloride (HCl) salt versus the free base—is the primary source of solubility and reactivity issues reported by users.[1] This guide addresses these physicochemical nuances to ensure your bioconjugation workflows succeed.

Part 1: Solubility Profile & Chemical Behavior[2][3]

The solubility of this compound is dictated by its protonation state.[2][3] Most commercial vendors supply the Hydrochloride (HCl) salt (CAS: 137270-24-7) to ensure stability.[2][3]

Solubility Data Table
SolventSolubility (HCl Salt)Solubility (Free Base)Recommended Use Case
Water High (>50 mg/mL)Low / Insoluble Bioconjugation to proteins/DNA; Aqueous buffers (pH < 7).[2][3]
DMSO High (>50 mg/mL)High Stock solution storage; Organic synthesis; PROTAC linker synthesis.[3]
DMF High High Peptide synthesis; Non-aqueous Click Chemistry.[3]
Methanol High High Intermediate dilution; Solvent exchange.[3]
Critical Mechanism: The pH-Solubility Trap

The aminooxy group (


) has a pKa of approximately 3.5–4.5.[2][3]
  • In Water (pH < 7): The molecule exists as a charged ammonium species (

    
    ), rendering it highly water-soluble.[2][3]
    
  • In Water (pH > 7): If you neutralize the solution (e.g., adding NaOH or mixing into a basic buffer), the molecule deprotonates to the neutral free base.[1][2] The free base is an organic oil with poor water solubility, leading to immediate precipitation or "crashing out" if no organic co-solvent (DMSO) is present.[1][2]

Part 2: Troubleshooting Guide
Issue 1: "My solution turned cloudy upon adding the reagent to my reaction buffer."

Diagnosis: Phase separation of the free base. Cause: You likely dissolved the HCl salt in water and added it directly to a buffer with a pH > 7.0 (e.g., PBS pH 7.4 or Carbonate pH 9.0).[1][2] The basic pH neutralized the salt, generating the hydrophobic free base.[1][2] Solution:

  • Pre-dissolve in DMSO: Prepare a 100 mM stock solution in anhydrous DMSO.

  • Dropwise Addition: Add the DMSO stock to your aqueous buffer while vortexing.[1][2] Ensure the final DMSO concentration is 5–10% (v/v) to maintain solubility of the free base species during the reaction.[1][2]

Issue 2: "The oxime ligation (aldehyde reaction) is proceeding too slowly."

Diagnosis: Sub-optimal pH or Aniline Catalysis absence.[1][2] Cause: Aminooxy-aldehyde ligations are acid-catalyzed.[2][3] While the reagent is soluble at neutral pH (with DMSO), the reaction rate is highest at pH 4.5–5.5.[1][2] Solution:

  • Adjust pH: Lower reaction pH to 4.5–5.0 using Acetate or Citrate buffer.

  • Catalyst: Add 10–100 mM aniline or p-phenylenediamine to catalyze the reaction at neutral pH if acidic conditions are not tolerated by your biomolecule.[1][2][3]

Issue 3: "My stock solution in water turned yellow/brown over time."

Diagnosis: Oxidative degradation. Cause: Aminooxy groups are prone to oxidation and slow hydrolysis in aqueous solution, especially when not frozen.[1][2] Solution:

  • Immediate Fix: Discard the stock.

  • Prevention: Store aqueous stocks at -20°C for no more than 2 weeks. For long-term storage (>1 month), store as a 100 mM stock in anhydrous DMSO at -20°C.

Part 3: Decision Tree & Workflows
Visual 1: Solvent Selection Logic

Use this logic flow to determine the correct solvent system for your specific application.

SolventSelection Start Start: Select Application App_Bio Bioconjugation (Proteins/DNA) Start->App_Bio App_Org Organic Synthesis (Small Molecule/PROTAC) Start->App_Org Q_pH Is reaction pH > 7.0? App_Bio->Q_pH Sol_Anhydrous Use Anhydrous DMSO, DMF, or DCM App_Org->Sol_Anhydrous Sol_Water Use Water or Acidic Buffer (pH 4-6) Q_pH->Sol_Water No (Acidic/Neutral) Sol_DMSO Use DMSO Stock (Final 5-10% in buffer) Q_pH->Sol_DMSO Yes (Basic)

Caption: Logic flow for selecting the optimal solvent based on application and pH requirements to prevent precipitation.

Visual 2: Experimental Workflow (Stock Prep)

StockPrep Step1 Weigh HCl Salt (Hygroscopic!) Step2 Select Solvent Step1->Step2 Path_DMSO Add Anhydrous DMSO (Recommended for Storage) Step2->Path_DMSO Long Term Path_Water Add Degassed Water (Immediate Use Only) Step2->Path_Water Single Use Step3 Vortex to Dissolve (Clear Solution) Path_DMSO->Step3 Path_Water->Step3 Step4 Aliquot & Freeze (-20°C) Step3->Step4

Caption: Step-by-step protocol for preparing stable stock solutions, highlighting the preference for DMSO for long-term storage.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use this reagent for Copper-free Click Chemistry? A: No. This reagent contains a terminal alkyne.[1][2] It requires Copper (Cu(I)) catalysis to react with azides.[1][2][3] For copper-free applications, you require a DBCO or BCN derivative.[1][2][3]

Q: Why is the reagent hygroscopic? A: The hydrochloride salt form attracts atmospheric moisture.[2] Always equilibrate the vial to room temperature before opening to prevent condensation, which can hydrolyze the aminooxy group over time.[1][2]

Q: Is the aminooxy group stable in DMSO? A: Yes, it is chemically stable in anhydrous DMSO.[1][2] However, avoid DMSO containing trace ketones (e.g., acetone contamination), as the aminooxy group will react with them to form unwanted oximes.[1][2] Use "Silylation Grade" or fresh anhydrous DMSO.[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85617522: this compound hydrochloride.[1][2][3] Retrieved from [Link][3]

  • Click Chemistry Tools. Aminooxy-Alkyne Reagent Specifications. Retrieved from [Link]

Sources

Technical Guide: Optimizing Signal-to-Noise in Alkynyl Hydroxylamine Western Blots

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This guide addresses high background signal in experiments utilizing alkynyl hydroxylamine probes . These probes are dual-function tools: the hydroxylamine moiety reacts with electrophilic carbonyls (aldehydes/ketones) to form stable oximes, while the alkynyl handle allows for subsequent visualization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").

High background in this workflow is rarely a single-variable problem. It typically arises from three distinct sources:

  • Chemical Promiscuity: Non-specific reaction of the hydroxylamine with abundant cellular carbonyls (often artifacts of oxidation).

  • Click Chemistry Artifacts: Non-specific binding of the azide-fluorophore/biotin tag or copper-induced protein precipitation.

  • Detection Interference: Endogenous biotin (if using streptavidin) or insufficient blocking.

Diagnostic Framework: Isolate the Source

Before optimizing, you must identify where the noise originates. Run the following control matrix in your next blot.

LaneSampleProbe (Alkynyl-HA)Click Reagents (Azide-Tag + Cu)Purpose
1 Lysate+ + Experimental: Full signal (Specific + Background).
2 Lysate- + "Tag" Control: Measures non-specific binding of the Azide-Tag or Cu-induced precipitation.
3 Lysate+ - "Probe" Control: Measures probe autofluorescence (if fluorescent) or antibody cross-reactivity.
4 Buffer- + System Control: Checks if the secondary antibody/streptavidin binds to the membrane or blocking agent.
Visualizing the Troubleshooting Logic

The following decision tree illustrates how to interpret the results from the matrix above.

TroubleshootingLogic Start High Background Observed CheckControls Check 'No Probe' Control (Lane 2) Start->CheckControls Lane2High High Signal in Lane 2? CheckControls->Lane2High IssueTag Issue: Click Reagents/Tag Lane2High->IssueTag Yes IssueProbe Issue: Probe Specificity Lane2High->IssueProbe No ActionTag 1. Reduce Azide-Tag Conc. 2. Increase Wash Stringency 3. Optimize Cu Ligand (THPTA) IssueTag->ActionTag ActionProbe 1. Reduce Probe Conc. 2. Prevent Sample Oxidation 3. Pre-clear Lysates IssueProbe->ActionProbe

Figure 1: Diagnostic logic tree for isolating background sources in bio-orthogonal Western blots.

Critical Troubleshooting & Optimization (Q&A)

Module A: The Click Reaction (The "Tag" Background)

Q: My "No Probe" control has high background. Why is the Azide-Tag sticking? A: This is the most common issue. Hydrophobic azide tags (especially TAMRA-Azide or Biotin-Azide) can bind non-specifically to hydrophobic pockets on proteins or the membrane itself.

  • The Fix (Ligand Stoichiometry): You must use a copper-stabilizing ligand like THPTA or TBTA . Without this, Cu(I) oxidizes to Cu(II), causing proteins to precipitate and trapping the dye in the pellet.

    • Recommendation: Use a THPTA:Cu ratio of 5:1 . This maintains Cu(I) solubility and protects proteins from degradation [1].

  • The Fix (Tag Titration): Commercial protocols often recommend 10–20 µM Azide-Tag. This is often excessive.

    • Optimization: Titrate the Azide-Tag down to 0.5 µM – 5 µM . Lower concentrations drastically improve the Signal-to-Noise (S/N) ratio.

Q: I see a smear in all lanes, including controls. Is it the Copper? A: Yes. Copper-induced protein degradation manifests as a vertical smear.

  • Protocol Adjustment:

    • Keep the Click reaction time under 1 hour.

    • Perform the reaction at room temperature , not 37°C.

    • Pre-mix the CuSO4 and THPTA before adding them to the lysate to ensure the catalyst is complexed immediately.

Module B: The Probe Chemistry (The "Specific" Background)

Q: My "No Click" control is clean, but the experimental lanes are messy. Is the probe reacting with everything? A: Alkynyl hydroxylamines react with carbonyls. If your sample preparation induces oxidation (creating artificial aldehydes/ketones), the probe will label them.[1]

  • Mechanism: Reactive Oxygen Species (ROS) can generate lipid peroxidation products (like 4-HNE) or protein carbonyls that react with your hydroxylamine probe [2].

  • Prevention:

    • Fresh Buffers: Do not use old lysis buffers. Peroxides accumulate in aged Tween/Triton.

    • Low Temp: Lysis and incubation should be done at 4°C to minimize spontaneous oxidation.

    • Protease Inhibitors: Ensure your cocktail does not contain aldehyde-based inhibitors (like antipain or leupeptin) if they are at high concentrations, though hydroxylamines prefer ketones/aldehydes on macromolecules.

Module C: Western Blotting & Detection

Q: I am using Biotin-Azide and Streptavidin-HRP. I see bands at ~75kDa and ~130kDa in all lanes. A: This is endogenous biotin . Mitochondrial carboxylases (e.g., Pyruvate Carboxylase, MCC) are naturally biotinylated.

  • The Fix:

    • Switch to Fluorescent Azides: Use a fluorophore-conjugated azide (e.g., Azide-Fluor 488) and image directly. This eliminates the biotin-streptavidin variable entirely.

    • Endogenous Biotin Blocking: If you must use biotin, block the membrane with an Avidin/Biotin blocking kit before the primary incubation.

    • Blocker Choice: Do not use milk if using Streptavidin. Milk contains biotin. Use 3-5% BSA (Bovine Serum Albumin) in TBS-T [3].

Optimized "Low-Background" Protocol

Use this validated workflow to minimize noise.

Step 1: Probe Labeling[5]
  • Incubate lysate with Alkynyl Hydroxylamine (10–100 µM) at pH 6.5–7.0.

  • Critical: Include a catalyst like aniline (10 mM) if labeling efficiency is low; aniline catalyzes oxime formation at neutral pH, allowing for shorter incubation times and less background accumulation [4].

Step 2: The "Clean Click" Cocktail

Prepare the following master mix (add in order):

ComponentFinal Conc.Function
PBS -Buffer
Azide-Tag 10 µMDetection Label (Titrate down if BG is high)
THPTA Ligand 500 µMProtects protein; stabilizes Cu(I)
CuSO4 100 µMCatalyst Source
Sodium Ascorbate 2.5 mMReducing Agent (Start reaction)
  • Note: Pre-mix CuSO4 and THPTA before adding to the sample. Add Ascorbate last .

Step 3: Post-Reaction Wash (Pre-Western)
  • Precipitation: Methanol/Chloroform (MeOH/CHCl3) precipitation is superior to spin columns for removing unreacted probe and click reagents.

  • Resuspension: Resuspend the pellet in 1% SDS with sonication to ensure full solubilization before loading on SDS-PAGE.

Step 4: Visual Workflow

ProtocolWorkflow Sample Lysate (Avoid Oxidation) Probe Add Probe (Alkynyl-HA) Sample->Probe Click Click Reaction (High THPTA:Cu) Probe->Click ppt MeOH/CHCl3 Precipitation Click->ppt WB Western Blot (BSA Block) ppt->WB

Figure 2: Optimized workflow highlighting critical background-reduction steps (Red/Orange nodes).

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Chaudhuri, A. R., et al. (2006). Detection of protein carbonyls in aging liver tissue: A fluorescence-based approach. Mechanisms of Ageing and Development, 127(11), 849-861. Link

  • Thermo Fisher Scientific. (n.d.).[2] Blocking Strategies for Western Blotting. Retrieved October 26, 2023. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

Sources

purification of O-(pent-4-yn-1-yl)hydroxylamine from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of O-(pent-4-yn-1-yl)hydroxylamine .

As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when isolating this bifunctional click-chemistry linker. Alkoxyamines are notoriously sensitive, and their purification requires a deep understanding of the underlying thermodynamic and acid-base principles. This guide provides self-validating protocols, mechanistic explanations for common failures, and field-proven solutions to ensure analytical-grade purity.

Workflow & Purification Bottlenecks

The synthesis of this compound typically follows one of two pathways: the Gabriel (Phthalimide) Route or the N-Boc Alkylation Route . Understanding where impurities are generated is the first step in designing an effective purification strategy.

G Start1 Pent-4-yn-1-ol + NHPI Mitsunobu Mitsunobu Reaction (DIAD, PPh3) Start1->Mitsunobu Int1 N-(pent-4-ynyloxy) phthalimide Mitsunobu->Int1 Hydrazinolysis Hydrazinolysis (NH2NH2) Int1->Hydrazinolysis Imp1 Impurity: Phthalhydrazide Hydrazinolysis->Imp1 Byproduct Product This compound Hydrochloride Hydrazinolysis->Product Acidification Start2 5-Chloro-1-pentyne + N-Boc-NHOH Alkylation Alkylation (Base) Start2->Alkylation Int2 N-Boc-O-(pent-4-yn-1-yl) hydroxylamine Alkylation->Int2 Deprotection Acidic Deprotection (HCl/Dioxane) Int2->Deprotection Imp2 Impurity: Isobutylene / CO2 Deprotection->Imp2 Gas Evolution Deprotection->Product Precipitation

Synthetic pathways and purification bottlenecks for this compound.

Quantitative Route Comparison

Before selecting a protocol, review the quantitative metrics of both synthetic routes to determine which aligns best with your laboratory's capabilities and purity requirements.

ParameterGabriel (Phthalimide) RouteN-Boc Alkylation Route
Typical Overall Yield 65 - 75%50 - 60%
Primary Impurities Phthalhydrazide, TPPO, HydrazineUnreacted Boc-NHOH, Isobutylene
Purification Bottleneck Liquid-liquid extraction & PrecipitationAnhydrous crystallization
Scalability High (Gram to Kilogram scale)Moderate (Gram scale)
Reagent Cost Low (NHPI, PPh3, DIAD)Moderate (N-Boc-NHOH, 5-chloro-1-pentyne)

Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Gabriel Synthesis & Phthalhydrazide Removal

This method utilizes N-hydroxyphthalimide (NHPI) via a Mitsunobu coupling [3], followed by hydrazinolysis.

  • Mitsunobu Coupling: React pent-4-yn-1-ol (1.0 eq) with NHPI (1.1 eq) and PPh3 (1.2 eq) in anhydrous THF. Slowly add DIAD (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Hydrazinolysis: Dissolve the purified N-(pent-4-ynyloxy)phthalimide in ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 2 hours.

  • Acidic Precipitation (Critical Step): Cool the mixture to 0 °C. Slowly add 1M HCl until the solution reaches pH 2. This protonates the alkoxyamine, making it water-soluble, while forcing the neutral phthalhydrazide to precipitate out as a white solid [2].

  • Filtration & Extraction: Filter the precipitate through a Celite pad. Transfer the aqueous filtrate to a separatory funnel and wash with Dichloromethane (DCM) three times (3 x 50 mL).

    • Validation Check: Spot the final DCM wash on a TLC plate (Hexane:EtOAc 1:1) and visualize under UV (254 nm). If a strong UV-active spot remains at the baseline, phthalhydrazide is still bleeding into the aqueous layer. Repeat the DCM wash until the organic layer is UV-inactive.

  • Isolation: Lyophilize or carefully concentrate the aqueous layer under reduced pressure to yield this compound hydrochloride as a white crystalline solid [1].

Protocol B: N-Boc Alkylation & Acidic Deprotection

This route avoids phosphorus byproducts entirely by utilizing an SN2 alkylation.

  • Alkylation: React N-Boc-hydroxylamine (1.0 eq) with 5-chloro-1-pentyne (1.2 eq) and K2CO3 (2.0 eq) in DMF at 60 °C for 16 hours.

  • Aqueous Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (5 x 50 mL) to remove all traces of DMF. Concentrate to yield the N-Boc intermediate.

  • Deprotection: Dissolve the intermediate in 4M HCl in dioxane. Stir at room temperature.

    • Validation Check: Observe the reaction mixture. The cleavage of the Boc group generates isobutylene and CO2 gas. The reaction is complete only when active bubbling has entirely ceased (typically 1-2 hours).

  • Precipitation: Add cold, anhydrous diethyl ether to the mixture to precipitate the hydrochloride salt. Filter under a nitrogen atmosphere and dry in vacuo.

Troubleshooting & FAQs

Q: Why is phthalhydrazide so difficult to separate, and how do I ensure its complete removal? A: Phthalhydrazide forms a robust intermolecular hydrogen-bonded network, making it poorly soluble in most organic solvents. However, it retains just enough solubility in water and alcohols to bleed into the aqueous phase during the hydrazinolysis workup [2]. The causality of our purification strategy relies on pKa differentials. The alkoxyamine product has a pKa of ~4.5, while phthalhydrazide is nearly neutral at low pH. By acidifying the mixture to pH 2, we quantitatively protonate the alkoxyamine into a highly water-soluble hydrochloride salt, forcing the neutral phthalhydrazide to crash out. Complete removal requires filtering this precipitate, followed by exhaustive liquid-liquid extraction of the aqueous filtrate with DCM to pull out the remaining trace phthalhydrazide.

Q: My Mitsunobu reaction yielded a mixture heavily contaminated with triphenylphosphine oxide (TPPO). How can I isolate the N-(pent-4-ynyloxy)phthalimide? A: TPPO is a notorious byproduct that streaks on silica gel due to its highly polar P=O bond. Instead of relying solely on column chromatography, exploit its crystallization thermodynamics. Concentrate your crude mixture and triturate with cold diethyl ether. The N-(pent-4-ynyloxy)phthalimide intermediate [3] is highly soluble in ether, while the bulk of the TPPO will crystallize out. Filter the TPPO, concentrate the filtrate, and then perform a short silica plug to achieve high purity.

Q: Is the free base of this compound stable, or should I store it as a salt? A: Free alkoxyamines are highly nucleophilic and susceptible to air oxidation, auto-condensation, and degradation over time. You must isolate and store the compound as its hydrochloride salt [1]. The protonation of the amine lone pair prevents nucleophilic attack and oxidative degradation. Store the resulting crystalline solid desiccated at -20 °C to maintain long-term stability and reactivity for downstream click-chemistry applications [4].

Q: I am using the Boc-alkylation route. My final product is a sticky oil instead of a solid. How do I induce crystallization? A: A sticky oil usually indicates the presence of residual dioxane, unreacted N-Boc-hydroxylamine, or trapped atmospheric moisture. The hydrochloride salt of this compound is highly hygroscopic. To induce crystallization, dissolve the oil in a minimal amount of dry methanol, then add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy. Scratch the inside of the flask with a glass rod to provide kinetic nucleation sites. Ensure all solvents used in this step are strictly anhydrous.

References

  • National Center for Biotechnology Information. "this compound hydrochloride | C5H10ClNO | CID 85617522". PubChem. URL:[Link]

  • Li, X., et al. "Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview". Molecules, 2024. URL:[Link]

Technical Support Center: Mitigating Copper Toxicity in Live-Cell Click Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioorthogonal chemistry. This guide is designed for researchers, application scientists, and drug development professionals experiencing cytotoxicity, high background, or low conjugation efficiency during live-cell click labeling.

Below, we provide mechanistic troubleshooting, quantitative ligand comparisons, and self-validating experimental protocols to ensure high-efficiency labeling without compromising cellular integrity.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does standard CuAAC cause rapid cell death in live cultures, and how do accelerating ligands mitigate this? Causality: The toxicity associated with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in living systems is not caused by the triazole formation itself, but by the oxidation state of the required catalyst. Unstabilized Cu(I) reacts rapidly with ambient oxygen (O2) to generate Reactive Oxygen Species (ROS), such as hydroxyl radicals. These ROS cause severe oxidative damage to lipids, proteins, and DNA, leading to rapid cell death and altered mitochondrial metabolism[1]. Solution: Water-soluble, polytriazole ligands (e.g., THPTA, BTTES, and BTTAA) serve a dual mechanistic purpose. First, they coordinate and stabilize the Cu(I) oxidation state, shielding it from O2 and preventing ROS generation. Second, they act as sacrificial reductants and significantly accelerate the reaction kinetics, allowing you to use much lower, non-toxic copper concentrations.

Mechanism Cu Unstabilized Cu(I) ROS Reactive Oxygen Species Cu->ROS Oxidation CuLigand Stabilized Cu(I) Complex Cu->CuLigand + Ligand O2 O2 (Oxygen) O2->ROS Tox Cell Death ROS->Tox Toxicity Ligand Chelating Ligands (BTTAA, THPTA) Ligand->CuLigand CuLigand->ROS Prevents CuAAC Efficient CuAAC CuLigand->CuAAC Catalysis LiveCell Cell Viability Maintained CuAAC->LiveCell

Mechanism of Cu(I) toxicity via ROS vs. stabilization by chelating ligands.

Q2: I am using THPTA, but I still observe high background fluorescence and poor cell viability. What variables should I optimize? Causality: High background and toxicity often result from an improper ligand-to-copper ratio or excessive absolute copper concentrations. If the ratio is too low, unchelated Cu(I) remains in solution and generates ROS. Troubleshooting Steps:

  • Increase Ligand Ratio: Ensure a minimum molar ratio of 5:1 (Ligand:Copper). For highly sensitive cells, a 10:1 ratio is recommended.

  • Upgrade the Ligand: Switch from THPTA to BTTAA. BTTAA has been shown to yield >45% conversion in the first 30 minutes compared to <15% for THPTA, making it the gold standard for live-cell and in vivo applications.

  • Use Copper-Chelating Azides: Employing picolyl azides instead of standard aliphatic azides creates a localized chelation effect at the reaction site. This kinetic enhancement allows you to drop the bulk Cu(I) concentration to as low as 10–40 µM while maintaining high signal-to-noise ratios[2].

Q3: When is it necessary to abandon CuAAC and switch to a copper-free method like SPAAC? Causality: While optimized CuAAC is fast, some biological systems (e.g., primary neurons, delicate stem cells, or whole-organism in vivo imaging) cannot tolerate even trace amounts of copper or the sodium ascorbate reducing agent. In these cases, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is required. Solution: SPAAC utilizes cyclooctynes (like DBCO or BCN) whose inherent ring strain eliminates the need for a metal catalyst entirely[3]. While SPAAC kinetics are generally slower than optimized CuAAC and DBCO can exhibit slight cross-reactivity with endogenous thiols, it guarantees zero copper-induced cytotoxicity.

Section 2: Quantitative Comparison of Cu(I) Ligands

To select the appropriate ligand for your assay, compare their kinetic and toxicity profiles below. Using the wrong ligand for live-cell applications is the most common cause of experimental failure.

LigandWater SolubilityRelative Reaction RateLive-Cell ToxicityRecommended Application
TBTA Poor (Requires DMSO)SlowHighIn vitro lysate labeling only.
THPTA HighFastModerateFixed cells, robust live cell lines.
BTTES High (Polyanionic)ModerateLowIn vivo models (e.g., zebrafish).
BTTAA HighVery FastVery LowGold Standard for live-cell CuAAC.

Data synthesized from comparative bioconjugation studies highlighting BTTAA's superior catalytic efficiency.

Section 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in controls to isolate variables, allowing you to easily distinguish between dye precipitation, inherent toxicity, and true labeling.

Protocol A: Optimized Live-Cell CuAAC Labeling (BTTAA / Picolyl Azide)

Mechanistic Note: The order of reagent addition is the most critical point of failure. You must pre-form the Cu(II)-ligand complex before introducing the reducing agent.

Step-by-Step Methodology:

  • Metabolic Labeling: Incubate cells with the azide-modified metabolite (e.g., Ac4ManNAz) for 24-48 hours.

    • Validation Control 1 (Negative): Prepare a parallel well of cells incubated with a vehicle control (no azide). This validates that any fluorescent signal is due to true click chemistry, not non-specific dye binding.

  • Pre-mix the Catalyst Complex: In a microcentrifuge tube, combine CuSO4 (final assay concentration 20 µM) with BTTAA ligand (final assay concentration 100 µM). Vortex and incubate for 5 minutes at room temperature.

    • Causality: This 1:5 ratio ensures all copper is fully coordinated before reduction, preventing free Cu(I) from escaping into the buffer.

  • Add Reducing Agent: Add freshly prepared sodium ascorbate (final assay concentration 2.5 mM) to the CuSO4/BTTAA mixture. The solution should briefly turn slightly yellow/brown, indicating the reduction of Cu(II) to Cu(I).

  • Add Fluorophore: Add the terminal alkyne-fluorophore (or picolyl alkyne) to the catalytic mixture.

  • Live-Cell Incubation: Wash the cells 2x with PBS. Apply the complete click mixture to the cells and incubate for 5–15 minutes at room temperature in the dark.

    • Validation Control 2 (Toxicity): Observe cell morphology under brightfield microscopy. If blebbing occurs, reduce CuSO4 to 10 µM and ensure the ascorbate was freshly prepared.

  • Wash and Image: Wash cells 3x with PBS containing 1% BSA to remove unreacted dye, then proceed to live-cell fluorescence imaging.

Workflow Step1 1. Metabolic Labeling Step2 2. Pre-mix CuSO4 + BTTAA Step1->Step2 Step3 3. Add Sodium Ascorbate Step2->Step3 Crucial: Prevents free Cu(I) Step4 4. Live-Cell Incubation Step3->Step4 Val1 Validation: Check Morphology Step4->Val1 Val1->Step2 Toxic (Reduce Cu) Step5 5. Wash & Image Val1->Step5 Cells Intact

Self-validating workflow for live-cell CuAAC highlighting critical pre-mixing.

Protocol B: Copper-Free SPAAC Labeling (DBCO)

Use this protocol for highly sensitive models where Protocol A fails Validation Control 2.

Step-by-Step Methodology:

  • Metabolic Labeling: Incubate cells with the azide-modified metabolite as described above.

  • Reagent Preparation: Dilute the DBCO-fluorophore conjugate in live-cell imaging buffer (e.g., HBSS) to a final concentration of 5–10 µM.

    • Causality: DBCO is highly hydrophobic. Keeping the concentration ≤10 µM prevents micelle formation and non-specific membrane intercalation[3].

  • Live-Cell Incubation: Apply the DBCO-fluorophore solution to the cells and incubate for 30–60 minutes at 37°C.

    • Mechanistic Note: SPAAC relies purely on ring strain, lacking the massive catalytic acceleration of copper. Therefore, longer incubation times and physiological temperatures are required to achieve sufficient signal.

  • Wash and Image: Wash thoroughly (3-4 times) with PBS/1% BSA to remove unreacted DBCO probe, then image immediately.

References

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling Source: Angewandte Chemie International Edition (via PMC) URL:[Link]

  • Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Detecting O-(pent-4-yn-1-yl)hydroxylamine Incorporation by Western Blot

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of methodologies for detecting proteins modified by O-(pent-4-yn-1-yl)hydroxylamine (OP-NH2), a bioorthogonal probe for protein carbonylation. We will explore the underlying chemical principles, provide detailed experimental protocols, and compare this technique with other common metabolic labeling methods. This document is intended for researchers, scientists, and drug development professionals seeking to accurately detect and quantify specific protein modifications.

The Principle: Bioorthogonal Chemistry for Protein Detection

Traditional Western blotting relies on the high specificity of antibodies to detect target proteins.[1][2][3] However, this method is contingent upon the availability of high-quality antibodies, which are not always available, especially for detecting specific post-translational modifications (PTMs). Bioorthogonal chemistry offers a powerful alternative. This two-step "tag-and-modify" strategy involves metabolically or chemically incorporating a small, inert functional group (the "bioorthogonal handle") into a protein, followed by a highly specific chemical reaction with a complementary probe.[4][5][6]

This compound is a chemical reporter designed to target and label carbonylated proteins. The hydroxylamine group reacts specifically with aldehyde and ketone groups, which are formed on protein side chains as a result of oxidative stress. The terminal alkyne group serves as the bioorthogonal handle for subsequent detection via "click chemistry."

The most prevalent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified protein and an azide-containing reporter tag, such as biotin or a fluorophore.[5][7] This highly efficient and specific reaction allows for robust detection of the modified proteins.[6][8]

G cluster_0 Step 1: Labeling cluster_1 Step 2: Click Reaction & Detection Cell Cell or Protein Lysate Carbonyl Protein Carbonyl (Aldehyde/Ketone) Cell->Carbonyl Oxidative Stress OPNH2 OP-NH2 Probe (Alkyne-Hydroxylamine) OPNH2->Carbonyl Reacts with LabeledProtein Alkyne-Labeled Protein Carbonyl->LabeledProtein Forms stable oxime linkage ClickReaction CuAAC Reaction (Copper Catalyst) LabeledProtein->ClickReaction AzideBiotin Azide-Biotin Tag AzideBiotin->ClickReaction BiotinylatedProtein Biotinylated Protein ClickReaction->BiotinylatedProtein WB Western Blot (SDS-PAGE & Transfer) BiotinylatedProtein->WB Strep_HRP Streptavidin-HRP WB->Strep_HRP Detection Chemiluminescent Signal Strep_HRP->Detection

Caption: Workflow for detecting carbonylated proteins using OP-NH2.

Experimental Workflow: From Labeling to Detection

The detection of OP-NH2 incorporation can be performed using two primary workflows: an "in-solution" click reaction prior to electrophoresis or an "on-membrane" reaction after protein transfer. Each has distinct advantages.

Method 1: In-Solution Click Chemistry and Western Blot

This is the classic approach where the click reaction is performed on the total protein lysate. It ensures that all labeled proteins in the sample are available to react with the azide tag.

Experimental Protocol:

  • Sample Preparation & Labeling:

    • Treat cultured cells with an agent to induce oxidative stress, if necessary.

    • Lyse cells in a buffer containing 1% SDS and protease inhibitors to ensure complete protein denaturation and extraction.[9]

    • Determine protein concentration using a standard method like the BCA assay.

    • To a 50 µL protein lysate sample (1-5 mg/mL), add the OP-NH2 probe. The optimal concentration should be empirically determined but a starting point of 1-2 mM is common. Incubate for 1-2 hours at room temperature. (This step is for labeling lysates directly. For live-cell labeling, OP-NH2 would be added to the culture medium, but its cell permeability must be considered).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To your labeled protein lysate (e.g., 50 µL), add the following reagents sequentially. Vortex briefly after each addition.[7]

      • 90 µL PBS buffer.

      • 20 µL of 2.5 mM Azide-Biotin in DMSO or water.

      • 10 µL of 100 mM THPTA solution (a water-soluble ligand that stabilizes the Cu(I) catalyst and reduces cellular toxicity).[7]

      • 10 µL of 20 mM CuSO₄ solution.

      • 10 µL of 300 mM sodium ascorbate solution (freshly prepared) to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[7]

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.[7]

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein to remove excess click chemistry reagents which can interfere with SDS-PAGE. A methanol/chloroform precipitation is effective.

  • Western Blotting:

    • Resuspend the protein pellet in 1x Laemmli sample buffer.

    • Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.[10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][11]

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Probe the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and capture the signal using an imager or X-ray film.[11][12]

Method 2: On-Membrane Click Chemistry

A more recent and streamlined approach is to perform the click reaction directly on the PVDF membrane after protein transfer.[13] This method can improve the signal-to-noise ratio and simplifies the overall workflow.

Experimental Protocol:

  • Sample Preparation and Western Transfer:

    • Prepare and label protein lysates with OP-NH2 as described in step 2.1.1.

    • Separate the proteins via SDS-PAGE and transfer them to a PVDF membrane. Note: PVDF is recommended over nitrocellulose for its chemical robustness.

  • On-Membrane Click Reaction: [13]

    • After transfer, wash the membrane briefly with TBST.

    • Prepare the click reaction cocktail immediately before use: Mix CuSO₄, THPTA, Azide-Biotin, and sodium ascorbate in PBS at concentrations similar to the in-solution method.

    • Incubate the membrane in the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Blocking and Detection:

    • Wash the membrane thoroughly with TBST to remove all click reagents.

    • Proceed with the blocking, Streptavidin-HRP incubation, washing, and ECL detection steps as described in step 2.1.4.

G cluster_0 In-Solution Method cluster_1 On-Membrane Method Lysate1 Labeled Lysate Click1 Click Reaction (in tube) Lysate1->Click1 SDS_PAGE1 SDS-PAGE Click1->SDS_PAGE1 Transfer1 Transfer to Membrane SDS_PAGE1->Transfer1 Detect1 Detection Transfer1->Detect1 Lysate2 Labeled Lysate SDS_PAGE2 SDS-PAGE Lysate2->SDS_PAGE2 Transfer2 Transfer to Membrane SDS_PAGE2->Transfer2 Click2 Click Reaction (on membrane) Transfer2->Click2 Detect2 Detection Click2->Detect2

Caption: Comparison of in-solution versus on-membrane click chemistry workflows.

Performance Comparison: OP-NH2 vs. Other Metabolic Labels

The choice of a bioorthogonal probe is dictated by the biological question. OP-NH2 is designed to detect protein carbonylation, a marker of oxidative stress. This contrasts with other widely used probes that report on different cellular processes, such as de novo protein synthesis.

Table 1: Comparison of Metabolic Labeling Probes

Probe Target Modification Incorporation Method Key Advantages Limitations
This compound (OP-NH2) Protein Carbonylation (Aldehydes/Ketones)Chemical reaction with existing carbonyls.Directly measures oxidative protein damage. Does not require metabolic machinery.Labeling efficiency depends on the level of carbonylation. May require an inducing agent.
L-Azidohomoalanine (AHA) / L-Homopropargylglycine (HPG) De Novo Protein SynthesisMetabolic incorporation in place of methionine.[14][15][16]Directly measures the rate of new protein synthesis.[17] High specificity for nascent proteins.[16]Requires methionine-free media for efficient labeling. Can be toxic at high concentrations or long incubations.
Alkyne-modified Fatty Acids (e.g., 15-YNE) Protein Palmitoylation / AcylationMetabolic incorporation by cellular machinery.[18]Reports on dynamic lipid modifications of proteins.Can be metabolized into other lipids, potentially leading to off-target labeling.[18]
Alkyne/Azide-modified Sugars (e.g., Ac4GalNAz) Protein GlycosylationMetabolic incorporation into glycan structures.[19]Allows for the specific study of protein glycosylation dynamics.Efficiency can depend on cellular sugar metabolism pathways.

The detection of newly synthesized proteins using AHA provides a valuable control and point of comparison. For example, one could investigate whether an oxidative stressor that increases protein carbonylation (detected by OP-NH2) also affects the rate of global protein synthesis (detected by AHA).[16] Such a dual-labeling experiment would provide a more complete picture of the cellular response.

Data Analysis and Validation

A critical aspect of any Western blot experiment is robust data validation and quantification.

Self-Validating Controls:

  • No-Click Control: A sample that has been labeled with OP-NH2 but is not subjected to the click chemistry reaction. This control should yield no signal when probed with streptavidin-HRP and confirms that the signal is dependent on the click reaction.[20]

  • No-Probe Control: A sample that is subjected to the click chemistry reaction but was never incubated with the OP-NH2 probe. This control verifies that the azide-biotin does not non-specifically bind to proteins.

  • Inhibitor Control: For studies of de novo protein synthesis using AHA, co-incubation with a protein synthesis inhibitor like cycloheximide should abolish the signal, confirming that labeling is dependent on active translation.[16][20]

Quantitative Analysis:

For quantitative comparisons between samples, densitometry analysis of the Western blot bands is required. The total signal in each lane, representing the global level of protein carbonylation, can be quantified. This value should be normalized to a loading control, such as a total protein stain (e.g., Ponceau S) or a housekeeping protein like GAPDH or β-actin. Total protein normalization is often preferred as it accounts for variations in protein loading more accurately.[21]

Table 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Signal or Weak Signal Inefficient OP-NH2 labeling (low carbonylation).Increase probe concentration or incubation time. Consider using a known inducer of oxidative stress.
Inefficient click reaction.Use freshly prepared sodium ascorbate. Ensure all components were added in the correct order. Optimize reaction time.
Problem with Western blot detection.Check the activity of Streptavidin-HRP and ECL substrate. Ensure proper transfer.
High Background Excess click chemistry reagents.For in-solution methods, include a protein precipitation step. For on-membrane methods, increase the number and duration of post-click washes.
Non-specific binding of Streptavidin-HRP.Increase blocking time or change blocking agent (e.g., from milk to BSA). Ensure adequate washing.
Non-specific Bands Endogenous biotinylated proteins.This is a known issue. Run a "no-click" control lane to identify these bands. They are typically few and sharp.

Conclusion

The use of this compound coupled with click chemistry provides a robust and specific method for detecting and quantifying carbonylated proteins by Western blot. This bioorthogonal approach circumvents the need for modification-specific antibodies and offers a direct readout of oxidative protein damage. When compared with other metabolic labeling techniques, such as AHA labeling for nascent protein synthesis, it becomes a powerful tool for dissecting complex cellular responses to stress. By employing the detailed protocols and validation controls outlined in this guide, researchers can generate high-quality, reliable data to advance their studies in cell biology and drug development.

References

  • Gao, Y., & Yang, B. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(23), 5244-5257. [Link]

  • Chittavanich, P., et al. (2024, October 11). Protocol for quantifying N-Myc and global protein translation in neuroblastoma cells using click chemistry on polyvinylidene fluoride membranes. STAR Protocols. [Link]

  • ResearchGate. (n.d.). Detection of AHA incorporation by western blotting. [Image]. ResearchGate. [Link]

  • Efrat, A., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6. [Link]

  • Ullrich, A., et al. (2014). Bio-orthogonal labeling as a tool to visualize and identify newly synthesized proteins in Caenorhabditis elegans. Nature Protocols, 9(10), 2237-2255. [Link]

  • Thiele, C., et al. (2022). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 3(3), 101538. [Link]

  • Li, J., et al. (2023). Bioorthogonal Photocatalytic Protein Labeling and Cross-Linking Enabled by Stabilized Ketyl Radicals. Journal of the American Chemical Society, 145(49), 26829-26839. [Link]

  • Heal, W. P., & Tate, E. W. (2015). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology, 7(3), 165-188. [Link]

  • ResearchGate. (n.d.). Comparison of results obtained with Western blotting and 35S metabolic labeling experiments. [Image]. ResearchGate. [Link]

  • Med Chem 101. (n.d.). Click Chemistry. Med Chem 101. [Link]

  • Schiapparelli, L., et al. (2014). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 9(10), 2237-2255. [Link]

  • G-Biosciences. (2019, September 24). Click Chemistry and its application to proteomics. G-Biosciences. [Link]

  • Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]

  • Liu, J., & He, D. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol, 9(8), e3215. [Link]

  • Springer Nature Experiments. (n.d.). Click Chemistry for Target Engagement Studies. Springer Nature. [Link]

  • MDPI. (2023). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. International Journal of Molecular Sciences, 24(23), 16894. [Link]

  • Penning, T. M., et al. (2012). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology, 25(10), 2095-2105. [Link]

  • Baehr, L. M., et al. (2022). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols, 3(2), 101287. [Link]

  • Leuchowius, K.-J., et al. (2011). Western Blotting via Proximity Ligation for High Performance Protein Analysis. Molecular & Cellular Proteomics, 10(6), M110.005032. [Link]

  • Findlay, J. B. C., & Evans, W. H. (Eds.). (1987). Biological Membranes: A Practical Approach. IRL Press. [Link]

  • PubMed. (2025, October 21). Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning. [Link]

  • Biocompare. (2017, December 19). Western Blotting: Choosing the Best Detection Method. Biocompare. [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2021). A bioorthogonal chemical reporter for the detection and identification of protein lactylation. Chemical Science, 12(3), 1039-1046. [Link]

  • MDPI. (2023). Comparison of Automated and Traditional Western Blotting Methods. International Journal of Molecular Sciences, 24(8), 7545. [Link]

  • Pratt, M. R., et al. (2018). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 10(4), e53. [Link]

Sources

Comparative Guide: Alkynyl vs. Azido Hydroxylamine Probes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Alkynyl Hydroxylamine and Azido Hydroxylamine probes, focusing on their application in Chemical Proteomics and Glycomics (specifically Metabolic Oligosaccharide Engineering and Carbonyl detection).

Executive Summary: The Selection Matrix

In chemical biology, hydroxylamine-functionalized probes (specifically


-alkylhydroxylamines  or aminooxy  compounds) are the gold standard for tagging biomolecular carbonyls (aldehydes and ketones). These targets commonly arise from:
  • Glycomics: Periodate oxidation of sialic acids on glycoproteins.

  • Lipidomics: Oxidative stress-induced lipid peroxidation (e.g., 4-HNE).

  • Protein Profiling: Carbonylation of amino acid side chains.

While the primary ligation (Oxime formation) is identical, the bioorthogonal handle (Alkyne vs. Azide) dictates the downstream workflow, sensitivity, and background noise.

FeatureAlkynyl Hydroxylamine Azido Hydroxylamine
Primary Handle Terminal Alkyne (

)
Azide (

)
Detection Partner Azide-Tag (Biotin/Fluor)Alkyne-Tag (Biotin/Fluor)
Click Chemistry CuAAC (Copper-Catalyzed)SPAAC (Copper-Free) or CuAAC
Key Advantage Low Background , High Steric AccessibilityBiocompatible (No Copper toxicity)
Key Limitation Requires Cu(I) (Toxic to live cells)Cyclooctyne tags (SPAAC) are bulky & prone to non-specific binding
Best Use Case Cell Lysates , Fixed Cells, High-Sensitivity ProteomicsLive Cell Imaging , In vivo labeling
Mechanism of Action & Workflow

Both probes function as bifunctional linkers. The Hydroxylamine (Aminooxy) terminus reacts chemoselectively with aldehydes/ketones under mild acidic-to-neutral conditions (pH 4.5–7.0) to form a stable oxime linkage . The secondary handle is then targeted via Click Chemistry.

Figure 1: Comparative Labeling Workflow

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Bioorthogonal Click Target Target Biomolecule (Aldehyde/Ketone) AlkProbe Alkynyl-Hydroxylamine Target->AlkProbe pH 4.5-7 AzProbe Azido-Hydroxylamine Target->AzProbe pH 4.5-7 CuAAC CuAAC Reaction (Requires CuSO4 + THPTA) AlkProbe->CuAAC + Azide-Tag AzProbe->CuAAC + Alkyne-Tag (Rare) SPAAC SPAAC Reaction (Strain-Promoted / Cu-Free) AzProbe->SPAAC + DBCO/BCN-Tag Analysis Enrichment / Imaging (MS or Microscopy) CuAAC->Analysis SPAAC->Analysis

Caption: Dual-step labeling strategy. Both probes utilize oxime ligation for capture, diverting at the detection stage based on the bioorthogonal handle.

Technical Deep Dive: Performance Comparison
A. Alkynyl Hydroxylamine Probes
  • Chemistry: Uses Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4][5]

  • Performance:

    • Sterics: The terminal alkyne is the smallest possible bioorthogonal handle, minimizing interference with the oxime ligation efficiency.

    • Reaction Rate: CuAAC is extremely fast (

      
      ) and can be driven to near completion with high concentrations of Azide-Tags.
      
    • Background: Generally lower. Azide-tags (used for detection) are relatively inert in biological lysates compared to cyclooctynes.

  • Critical Drawback: The requirement for Copper (Cu) and reducing agents (Ascorbate) generates Reactive Oxygen Species (ROS). This causes:

    • Protein precipitation in some samples.

    • Degradation of nucleic acids.

    • Toxicity in live cells (making it strictly for lysates or fixed cells ).

B. Azido Hydroxylamine Probes
  • Chemistry: Primarily uses Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO or BCN tags.

  • Performance:

    • Biocompatibility: Completely copper-free. Ideal for labeling cell surface glycans on living cells before fixation.

    • Stability Issues: Azides can be reduced to amines by endogenous thiols or metabolic processes inside the cell, rendering the probe inactive.

    • Background Noise: The detection reagents (Cyclooctynes like DBCO) are hydrophobic and prone to reacting with free thiols (cysteine residues) on proteins (Michael addition), leading to higher non-specific background in proteomic workflows.

  • Optimization: Requires careful blocking of free thiols (e.g., with Iodoacetamide) if performing enrichment from lysates.

Data Summary: Head-to-Head Metrics
MetricAlkynyl-Hydroxylamine (via CuAAC)Azido-Hydroxylamine (via SPAAC)
Ligation Efficiency High (Driven by Cu catalyst)Moderate (Kinetics of strain release)
Steric Hindrance Very LowLow (Probe) / High (Tag)
Live Cell Compatible No (Cu toxicity)Yes
Background (Non-specific) LowModerate (Tag-thiol reactivity)
Proteomic Coverage Superior (Due to enrichment efficiency)Good
Cost Low (Reagents are simple)High (DBCO/BCN tags are expensive)
Experimental Protocols
Protocol A: Sialic Acid Profiling in Cell Lysates (Alkynyl-Hydroxylamine)

Target: Oxidized Glycoproteins. Method: CuAAC.

Reagents:

  • Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.4).

  • Oxidation: Sodium Periodate (

    
    ).
    
  • Probe: Alkynyl-Hydroxylamine (2 mM stock in DMSO).

  • Click Reagents:

    
    , THPTA (Ligand), Sodium Ascorbate, Azide-Biotin.
    

Step-by-Step:

  • Lysis: Lyse cells (e.g.,

    
    ) in Lysis Buffer containing protease inhibitors. Clarify by centrifugation.
    
  • Oxidation: Dilute lysate to 2 mg/mL. Add

    
     (final 1 mM). Incubate 30 min at 4°C (dark).
    
    • Control: Prepare a sample without periodate.

  • Quench: Add glycerol (5%) or sodium sulfite to quench excess periodate.

  • Probe Labeling: Add Alkynyl-Hydroxylamine (100 µM final). Adjust pH to 6.5–7.0. Incubate 1.5 hours at Room Temp (RT) with agitation.

    • Note: The oxime bond forms here.[6][7]

  • Click Reaction (CuAAC):

    • Add Azide-Biotin (100 µM).

    • Add Premixed Catalyst Complex:

      
       (1 mM) + THPTA (2 mM) + Sodium Ascorbate (2 mM).
      
    • Incubate 1 hour at RT.

  • Cleanup: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess probe.

  • Enrichment: Resuspend pellet; bind to Streptavidin beads for MS analysis or Western Blot.

Protocol B: Live Cell Surface Imaging (Azido-Hydroxylamine)

Target: Cell Surface Carbonyls. Method: SPAAC.

Reagents:

  • Probe: Azido-Hydroxylamine (10 mM stock).

  • Tag: DBCO-Fluorophore (e.g., DBCO-Cy5).

Step-by-Step:

  • Induction: Treat cells to generate carbonyls (e.g., mild periodate treatment 1 mM, 5 min on ice for surface sialic acids).

  • Wash: Wash cells 2x with PBS (pH 6.5). Slightly acidic pH accelerates oxime formation.

  • Probe Labeling: Add Azido-Hydroxylamine (50–100 µM) in PBS (pH 6.5 + 2% FBS). Incubate 1 hour at RT or 4°C.

  • Wash: Wash cells 3x with PBS to remove unbound probe.

  • Click Reaction (SPAAC): Add DBCO-Cy5 (20 µM) in media/PBS. Incubate 30–60 min at RT (dark).

    • Note: No Copper is added.

  • Visualization: Wash 3x with PBS. Fix cells (4% PFA) or image live immediately.

Decision Guide

Use the following logic tree to select the appropriate probe for your experiment.

Figure 2: Probe Selection Logic

DecisionTree Start Experimental Goal? SampleType Sample Type? Start->SampleType Live Live Cells / In Vivo SampleType->Live Intact Biology Fixed Lysates / Fixed Cells SampleType->Fixed Extraction/Fixation Rec1 USE AZIDO-HYDROXYLAMINE (Partner: DBCO-Tag) Live->Rec1 Avoid Copper Toxicity Sens Sensitivity Priority? Fixed->Sens HighSens Max Sensitivity / Proteomics Sens->HighSens Low Background Req. Imaging Microscopy / Flow Cytometry Sens->Imaging Ease of Use Rec2 USE ALKYNYL-HYDROXYLAMINE (Partner: Azide-Tag + CuAAC) HighSens->Rec2 Better Enrichment Imaging->Rec1 If Copper Sensitive Imaging->Rec2 Standard

Caption: Decision matrix for selecting between Alkynyl and Azido probes based on sample integrity and sensitivity requirements.

References
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. Link

  • Agard, N. J., et al. (2006). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • Ray, S., et al. (2023). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling. Methods in Molecular Biology. Link

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Unlocking Deeper Proteome Access: The Pentynyl Advantage Over Propargyl Linkers in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

In the intricate landscape of chemical proteomics, the choice of a chemical probe's linker is a critical determinant of experimental success. While seemingly a simple spacer, the linker profoundly influences a probe's reactivity, specificity, and cellular access. For years, the propargyl group, a terminal alkyne, has been a workhorse for attaching reporter tags via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] However, emerging evidence and field-proven insights are highlighting the distinct advantages of a slightly longer analogue: the pentynyl linker.

This guide provides a comprehensive comparison of pentynyl and propargyl linkers, moving beyond anecdotal observations to present a data-driven rationale for why the two-carbon extension in the pentynyl group can be a pivotal design choice for researchers aiming to overcome common challenges in activity-based protein profiling (ABPP) and other chemical proteomics workflows.

The Core Distinction: Beyond a Simple Spacer

At its heart, the difference between a propargyl and a pentynyl linker is the length of the alkyl chain attached to the terminal alkyne. This subtle modification has significant downstream consequences for the probe's interaction with its biological environment.

G cluster_0 Propargyl Linker cluster_1 Pentynyl Linker Propargyl Propargyl Pentynyl Pentynyl Probe1 Probe Scaffold Probe1->Propargyl Probe2 Probe Scaffold Probe2->Pentynyl

Figure 1. Structural comparison of propargyl and pentynyl linkers.

While both present a terminal alkyne for bioorthogonal ligation, the extended chain of the pentynyl linker repositions this reactive group further from the probe's core structure. This spatial difference is the root of its primary advantages.

Performance Comparison: Pentynyl vs. Propargyl Linkers

The selection of a linker should be a strategic decision based on the specific experimental goals and the nature of the protein targets. Below, we compare the two linkers across key performance metrics relevant to chemical proteomics.

Performance MetricPropargyl LinkerPentynyl LinkerRationale & Key Advantages
Reaction Kinetics (CuAAC) EfficientGenerally Comparable/Slightly SlowerWhile some studies suggest minimal differences in reactivity for unactivated alkynes, the increased steric freedom of the pentynyl group can sometimes lead to more efficient conjugation in complex biological mixtures.[4]
Steric Accessibility LowerHigherThe longer pentynyl linker projects the reactive alkyne away from the probe body, significantly reducing steric hindrance. This is crucial for labeling targets within confined active sites or sterically crowded protein complexes.[5]
Cell Permeability ModerateGenerally HigherThe increased hydrophobicity of the pentynyl linker can enhance passive diffusion across cell membranes, leading to improved labeling of intracellular targets. However, this is context-dependent and can be influenced by the overall properties of the probe.[6][7]
Off-Target Labeling Potential for Context-Dependent Off-TargetingPotentially ReducedBy distancing the reactive alkyne from the core probe, the pentynyl linker may reduce non-specific interactions driven by the probe's scaffold, leading to a cleaner labeling profile.[8]
Cytotoxicity Low to ModerateLow to ModerateAll terminal alkynes can exhibit some level of cytotoxicity. While direct comparative studies are limited, the overall toxicity is highly dependent on the probe's warhead and concentration.[9][10]
The Causality Behind the Pentynyl Advantage

1. Overcoming Steric Hindrance:

Many enzyme active sites are located within deep clefts or are shielded by surrounding protein domains. When a probe binds to its target, a propargyl linker can position the alkyne in a sterically encumbered environment, making it inaccessible to the bulky copper-ligand complex and the azide-biotin/fluorophore tag required for CuAAC. The additional ~2.5 Å length of the pentynyl linker can be sufficient to project the alkyne out of this crowded pocket, enabling efficient and successful ligation.[5] This is a critical advantage when profiling enzyme families known for recessed active sites, such as certain proteases and kinases.

2. Enhancing Cell Permeability:

For probes designed to function in living cells, the ability to cross the cell membrane is paramount. While factors like hydrogen bond donors and molecular weight are critical, lipophilicity plays a significant role in passive membrane transport.[6][11] The addition of an ethylene group in the pentynyl linker increases its lipophilicity compared to the propargyl linker. This can lead to improved cell permeability and, consequently, more robust labeling of intracellular protein targets. This is particularly relevant for the development of PROTACs and other chemical probes intended for in-cellulo or in-vivo applications.[7]

G cluster_0 Cell Exterior cluster_1 Cell Interior Probe Pentynyl-Linked Probe Membrane Cell Membrane (Lipid Bilayer) Probe->Membrane Enhanced Permeability Target Intracellular Protein Target Membrane->Target

Figure 2. Enhanced cell permeability of pentynyl-linked probes.
Experimental Workflow: A Head-to-Head Comparison

To empirically determine the optimal linker for a given biological system, a competitive activity-based protein profiling (ABPP) experiment is the gold standard. This workflow allows for direct comparison of target engagement and specificity.

G start Prepare Live Cell Cultures (e.g., in 2 conditions) step1 Treat cells with Propargyl-Probe or Pentynyl-Probe start->step1 step2 Lyse cells and collect proteomes step1->step2 step3 Perform CuAAC (Click Chemistry) with Azide-Biotin Tag step2->step3 step4 Enrich biotinylated proteins with Streptavidin Beads step3->step4 step5 On-bead trypsin digestion step4->step5 step6 LC-MS/MS Analysis step5->step6 end Quantify and Compare Labeled Peptides step6->end

Figure 3. Competitive ABPP workflow for linker comparison.

Protocol: Competitive ABPP for Linker Evaluation

  • Cell Culture and Probe Treatment: a. Plate cells of interest (e.g., cancer cell line) and grow to ~80% confluency. b. For each probe (propargyl-linked and pentynyl-linked), create a dilution series (e.g., 0.1 µM to 10 µM) in serum-free media. Include a DMSO vehicle control. c. Aspirate media from cells, wash once with PBS, and add the probe-containing media. Incubate for 1 hour at 37°C.

  • Proteome Harvesting: a. Aspirate media and wash cells twice with cold PBS. b. Lyse cells on the plate with cold lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 1 mg/mL.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [12] a. To 100 µL of normalized proteome (100 µg), add the following click-chemistry reagents in order: i. 1 µL of 10 mM Azide-Biotin (final concentration 100 µM). ii. 2 µL of a freshly prepared 50 mM solution of TCEP (final concentration 1 mM). iii. 1 µL of 10 mM TBTA ligand in DMSO (final concentration 100 µM). iv. 1 µL of 50 mM CuSO₄ (final concentration 0.5 mM). b. Vortex briefly and allow the reaction to proceed for 1 hour at room temperature.

  • Protein Enrichment: a. Add 50 µL of a 50% slurry of streptavidin-agarose beads to each sample. b. Incubate for 1 hour at room temperature with gentle rotation to enrich for biotinylated proteins. c. Pellet the beads by centrifugation (1500 x g for 2 min) and discard the supernatant. d. Wash the beads sequentially with 1% SDS in PBS, 1 M NaCl, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in a buffer containing urea and dithiothreitol (DTT) to denature and reduce the proteins. b. Alkylate cysteines with iodoacetamide (IAA). c. Perform on-bead digestion with trypsin overnight at 37°C. d. Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.

  • Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides. b. Compare the spectral counts or peptide intensities for known targets and off-targets between the propargyl- and pentynyl-probe treated samples. A higher signal for a target protein with the pentynyl probe, especially at lower concentrations, would indicate superior performance.

Conclusion and Future Outlook

The choice between a pentynyl and a propargyl linker is more than a matter of chain length; it is a strategic decision that can significantly impact the depth and clarity of a chemical proteomics experiment. The pentynyl linker's ability to mitigate steric hindrance and potentially improve cell permeability makes it a superior choice for a growing number of applications, particularly those involving challenging protein targets or live-cell profiling.[5][6]

While the propargyl linker remains a valuable and cost-effective tool, researchers should consider the pentynyl alternative as a primary option during probe design, especially when initial experiments with propargyl-based probes yield suboptimal results. As the field of chemical proteomics continues to push the boundaries of sensitivity and complexity, the rational design of every component of a chemical probe, including the often-overlooked linker, will be paramount to success.

References

  • Bråthe, A., Gundersen, L. L., Nissen-Meyer, J., Rise, F., & Spilsberg, B. (2003). Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines. Bioorganic & Medicinal Chemistry Letters, 13(5), 877-880. [Link]

  • Sun, T., & Verhelst, S. H. (2017). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Molecular & Cellular Proteomics, 16(2), 291-299. [Link]

  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. ResearchGate.[Link]

  • Krasnov, A. A., Presolski, S. I., McCarroll, M. E., & Fokin, V. V. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 8(10), 2186-2191. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]

  • Donovan, K. A., Ferguson, F. M., Bushman, J. W., Eleuteri, N. A., Bhunia, D., Ryu, M. J., ... & Gray, N. S. (2020). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 16(12), 1333-1341. [Link]

  • Hall, I. H., Tse, E. Y., & Muhammad, R. A. (1996). Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives. Metal-Based Drugs, 3(2), 101-112. [Link]

  • ResearchGate. (2021). Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. ResearchGate.[Link]

  • van der Heijden, F., & van der Vight, M. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2). [Link]

  • Catalent Biologics. (n.d.). Specialized Linkers. Catalent Biologics.[Link]

  • Parker, C. G., & Galan, S. R. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 612-624. [Link]

  • Chen, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 25(5), 2885. [Link]

  • Roberts, A. M., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.[Link]

  • ResearchGate. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ResearchGate.[Link]

  • Ibarra-Arellano, N., et al. (2022). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Molecules, 27(15), 4884. [Link]

  • Martí-Centelles, V., & Duarte, F. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics, 269, 104735. [Link]

  • Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 107. [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Journal of Medicinal Chemistry, 63(16), 8883-8895. [Link]

  • Al-Zoubi, R. M., & Al-Masri, H. S. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Burnham, B. S., et al. (1998). Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells. Archiv der Pharmazie, 331(11), 337-341. [Link]

  • Ciulli, A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Journal of Medicinal Chemistry, 63(16), 8883-8895. [Link]

  • MDPI. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.[Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • cheMIKAILproteomics. (n.d.). Research. cheMIKAILproteomics.[Link]

  • Li, Y., et al. (2019). Fluorescent Probes for the Visualization of Cell Viability. Accounts of Chemical Research, 52(9), 2473-2484. [Link]

  • ResearchGate. (n.d.). Labeling performance of linker molecules 19 and 20 on different biotargets. ResearchGate.[Link]

  • Wrisberg, M. V., et al. (2019). Probing paracellular -versus transcellular tissue barrier permeability using a gut mucosal explant culture system. European Journal of Pharmaceutics and Biopharmaceutics, 139, 236-247. [Link]

  • Sun, H., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition, 56(6), 1613-1617. [Link]

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The Definitive Guide to Control Experiments in Alkynyl Probe Metabolic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic labeling with alkynyl probes has fundamentally transformed how we track biomolecular synthesis. By hijacking endogenous biosynthetic pathways, researchers can incorporate terminal alkynes into nascent DNA, proteins, lipids, and glycans. These bioorthogonal "handles" are subsequently detected via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)—commonly known as click chemistry—using azide-functionalized fluorophores or affinity tags[1],[2].

However, the extreme sensitivity of CuAAC is a double-edged sword. Without rigorously designed control experiments, non-specific dye trapping, off-target metabolism, and copper-induced artifacts can easily be misinterpreted as true biological signals[3]. As a Senior Application Scientist, I have structured this guide to objectively compare alkynyl probes against legacy methods and provide a self-validating framework for designing foolproof metabolic labeling experiments.

Comparative Performance: Alkynyl Probes vs. Legacy Alternatives

Historically, tracking macromolecular synthesis relied on radioactive isotopes (e.g.,


H, 

S) or antibody-based detection of halogenated analogs (e.g., BrdU). Alkynyl probes offer superior multiplexing capabilities and faster workflows, but they introduce unique chemical variables that demand specific controls[4],[5].
Table 1: Performance and Control Comparison of Metabolic Labeling Strategies
Target PathwayAlkynyl ProbeLegacy AlternativeKey Advantages of Alkynyl ProbesPrimary Vulnerability & Required Control
DNA Replication EdU (5-ethynyl-2'-deoxyuridine)BrdU (Antibody)Eliminates harsh HCl/DNase denaturation; preserves protein epitopes for multiplexing[4].EdU induces DNA instability and cell-cycle arrest at high doses[3]. Control: Titration & Hydroxyurea.
Protein Synthesis HPG (Homopropargylglycine)

S-Methionine
Non-radioactive; enables single-cell resolution via flow cytometry and high-content imaging[6].Requires methionine depletion, altering cell state. Control: Translation inhibitors (Anisomycin).
Protein Prenylation C15Alk (Alkynyl-farnesol)

H-FPP
Reduces detection time from weeks to hours; enables MS enrichment of the prenylome[5],[2].Endogenous FPP outcompetes the probe. Control: Lovastatin to deplete endogenous pools[7].
Lipid Palmitoylation Alk-C16 (

-alkynyl-C16)

H-Palmitate
Robust global imaging; avoids radioactive waste management[8].High background from non-covalent lipid partitioning. Control: Hydroxylamine cleavage.

Architecting the Self-Validating System: The 4-Pillar Control Strategy

A metabolic labeling experiment is only as robust as its negative controls. Because the click reaction utilizes hydrophobic azide-dyes and reactive copper species, background noise is inevitable[9]. To establish a self-validating system, you must design your experiment to isolate the causality of the fluorescent signal.

Control_Strategy Start Experimental Setup Probe 1. Full Reaction (Probe + Cu + Dye) Start->Probe NoProbe 2. No-Probe Control (Vehicle + Cu + Dye) Start->NoProbe NoCu 3. No-Copper Control (Probe + Dye Only) Start->NoCu Inhib 4. Inhibitor Control (Drug + Probe + Cu + Dye) Start->Inhib Signal True Biological Signal Probe->Signal Validated by controls Noise1 Dye Background NoProbe->Noise1 Baselines Noise2 Non-covalent Binding NoCu->Noise2 Baselines Noise3 Off-target Accumulation Inhib->Noise3 Baselines

Logical decision tree for establishing baseline noise and validating signal specificity.

The No-Probe Control (Vehicle Only)
  • Execution: Cells are treated with a vehicle (e.g., DMSO) instead of the alkynyl probe, but are subjected to the complete CuAAC reaction (azide-dye + Cu catalyst)[2].

  • Causality: Azide-fluorophores can non-specifically intercalate into nucleic acids or bind hydrophobic protein pockets. Furthermore, copper can induce the oxidation of cellular components, creating reactive sites. This control establishes the absolute baseline noise of the detection reagents interacting with the native cellular matrix.

The No-Copper Control (Catalyst Omission)
  • Execution: Cells receive the alkynyl probe and the azide-dye, but the copper catalyst (e.g., CuSO

    
    ) is omitted from the reaction buffer.
    
  • Causality: Proves that the fluorescent signal is strictly dependent on the covalent 1,4-disubstituted 1,2,3-triazole linkage formed by the CuAAC reaction. If a signal appears here, it indicates that the azide-dye is non-covalently binding to the alkynyl probe or other cellular structures[3].

The Biological Inhibitor Control
  • Execution: Cells are pre-treated with a pathway-specific inhibitor (e.g., Anisomycin for translation, Lovastatin for prenylation) prior to probe addition[7],[6].

  • Causality: Alkynyl probes are structural analogs, meaning they can passively accumulate in lipid bilayers or be metabolized through off-target pathways. By chemically shutting down the target enzyme (e.g., the ribosome or prenyltransferase), you confirm that probe incorporation is actively driven by the specific biological process of interest[6].

The Competition Control (Endogenous Depletion)
  • Execution: Modulating the ratio of the alkynyl probe to the natural metabolite.

  • Causality: For probes like C15Alk, endogenous farnesyl pyrophosphate (FPP) competes for the prenyltransferase enzyme. Using an inhibitor like Lovastatin not only acts as a control but actively enhances the bioorthogonal signal by depleting the natural competitor[7]. Conversely, flooding the system with excess natural metabolite (e.g., Methionine for HPG) should abolish the signal, proving the probe's specificity[6].

Validated Experimental Protocols

The following protocol details the metabolic labeling of nascent proteins using HPG (or AHA) and EdU, explicitly integrating the required controls to ensure a self-validating workflow.

Pathway Precursor Alkynyl Probe Addition (e.g., EdU, HPG, C15Alk) Enzyme Endogenous Machinery (Polymerase, Ribosome) Precursor->Enzyme Macromolecule Alkyne-Tagged Macromolecule Enzyme->Macromolecule Active Metabolism Inhibitor Pathway Inhibitor (e.g., Hydroxyurea, Anisomycin) Inhibitor->Enzyme Blocks Incorporation Click CuAAC Ligation (+ Azide-Fluorophore) Macromolecule->Click Detection Fluorescence Detection (Imaging / Flow Cytometry) Click->Detection

Metabolic incorporation of alkynyl probes and subsequent bioorthogonal detection via CuAAC.

Step-by-Step Workflow: Multiplexed HPG/EdU Labeling

Phase 1: Preparation and Endogenous Depletion

  • Seed cells in appropriate culture vessels and allow them to adhere.

  • For HPG (Protein Synthesis): Wash cells twice with warm PBS and incubate in Methionine-free medium for 30 minutes. Causality: Depleting intracellular methionine pools forces the Met-tRNA synthetase to utilize the HPG analog[6].

  • Control Generation: Divide your samples into four cohorts:

    • Cohort A (Test): Standard depletion.

    • Cohort B (No-Probe): Standard depletion.

    • Cohort C (No-Copper): Standard depletion.

    • Cohort D (Inhibitor): Add 40 µM Anisomycin (for HPG) or 2 mM Hydroxyurea (for EdU) during the 30-minute depletion phase[6].

Phase 2: Pulse Labeling 4. Add the alkynyl probe to Cohorts A, C, and D:

  • HPG: 50 µM final concentration.

  • EdU: 10 µM final concentration. (Note: High EdU concentrations induce toxicity; 10 µM is optimal for short pulses[4],[3]).

  • Add an equivalent volume of vehicle (DMSO) to Cohort B.

  • Incubate for the desired pulse time (e.g., 1–4 hours) under standard culture conditions.

Phase 3: Fixation and Permeabilization 7. Remove the media, wash cells 3x with ice-cold PBS containing 1% BSA to remove unincorporated probe. 8. Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. 9. Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes. Causality: Permeabilization is critical for the bulky azide-fluorophore and CuAAC reagents to access intracellular alkynes[4].

Phase 4: CuAAC "Click" Ligation 10. Prepare the Click Reaction Master Mix. Crucial: Reagents must be added in this exact order to prevent premature copper oxidation[9]:

  • 1x PBS (Buffer)
  • 1 mM CuSO
    
    
    (Catalyst)
  • 1 mM THPTA ligand (Protects biomolecules from Reactive Oxygen Species[9])
  • 2–5 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)
  • 10 mM Sodium Ascorbate (Freshly prepared; reduces Cu(II) to the active Cu(I) state[9]).
  • Apply Reactions:
  • Apply the full Master Mix to Cohorts A, B, and D.
  • Apply a modified Master Mix lacking CuSO
    
    
    to Cohort C.
  • Incubate for 30 minutes at room temperature, protected from light.
  • Wash extensively (3x 10 mins) with PBS containing 0.1% Tween-20 to remove unreacted dye, followed by imaging or flow cytometry.

By strictly adhering to this self-validating architecture, you ensure that the resulting data reflects genuine biological synthesis rather than chemical artifacts.

References
  • A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining. PubMed / National Institutes of Health. Available at:[Link]

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC / National Institutes of Health. Available at:[Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. Available at:[Link]

  • Alkynyl-farnesol reporters for detection of protein S-prenylation in cells. PMC / National Institutes of Health. Available at:[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews / ACS Publications. Available at:[Link]

  • Imaging the Lipidome: ω-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. ResearchGate. Available at:[Link]

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Technical Comparison: O-(pent-4-yn-1-yl)hydroxylamine vs. Hydrazine Probes for Glycan Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing O-(pent-4-yn-1-yl)hydroxylamine (an alkyne-functionalized aminooxy probe) against traditional Hydrazine/Hydrazide probes for glycan labeling.

The Verdict:

  • This compound is the superior choice for live-cell imaging and metabolic engineering . Its resulting oxime linkage is hydrolytically stable without the need for toxic reducing agents, and the alkyne handle enables modular detection via Bioorthogonal Click Chemistry.

  • Hydrazine/Hydrazide probes (e.g., Biotin-hydrazide, Lucifer Yellow CH) are best suited for in vitro structural analysis or fixed-cell applications where reductive stabilization (using NaCNBH₃) is permissible.

Part 1: Mechanism of Action

Both probes target aldehydes or ketones, which are typically introduced into glycans via Periodate Oxidation (targeting sialic acids) or Metabolic Oligosaccharide Engineering (MOE) . However, the stability of the resulting bond dictates the experimental workflow.

Chemical Reaction Pathways
  • Aminooxy Ligation (Hydroxylamine): Reacts with aldehydes to form an Oxime .[1]

  • Hydrazine Ligation: Reacts with aldehydes to form a Hydrazone .[2]

The


-effect  (the presence of an adjacent heteroatom with a lone pair) makes both nucleophiles highly reactive compared to standard amines. However, the electronegative oxygen in the aminooxy group renders the oxime significantly less basic and more resistant to acid-catalyzed hydrolysis than the hydrazone.[3]
Reaction Diagram

The following diagram illustrates the divergent pathways and the critical role of Aniline catalysis.

ReactionMechanism cluster_0 Aminooxy Pathway (Preferred) cluster_1 Hydrazine Pathway Aldehyde Glycan Aldehyde (R-CHO) Intermediate_HO Protonated Carbinolamine Aldehyde->Intermediate_HO + Probe Product_Hydrazone Hydrazone Linkage (C=N-N) Reversible/Unstable Aldehyde->Product_Hydrazone + Probe Aniline Aniline Catalyst (Nucleophilic Catalysis) Aniline->Aldehyde Forms Schiff Base Intermediate (Fast) Probe_HO This compound (R'-O-NH2) Product_Oxime Oxime Linkage (C=N-O) High Stability Intermediate_HO->Product_Oxime - H2O Probe_Hz Hydrazine Probe (R'-NH-NH2) Product_Hydrazone->Aldehyde Hydrolysis (Reversible) Product_Reduced Reduced Hydrazine (C-NH-NH) Stable (Requires NaCNBH3) Product_Hydrazone->Product_Reduced + NaCNBH3 (Reduction Step)

Caption: Comparative reaction pathways. Note the reversibility of the hydrazone bond necessitating reduction, whereas the oxime bond is intrinsically stable.

Part 2: Stability & Kinetics Comparison

The primary differentiator is hydrolytic stability .

Quantitative Comparison
FeatureThis compound (Oxime)Hydrazine Probes (Hydrazone)
Bond Type Oxime (

)
Hydrazone (

)
Equilibrium Constant (

)

(Favors product)

(Reversible)
Hydrolysis Rate (pH 7) Very Slow (Stable for days)Moderate (Requires reduction)
Reduction Requirement No (Optional)Yes (Usually NaCNBH₃)
Toxicity Low (Suitable for Live Cells)High (Due to NaCNBH₃)
Aniline Catalysis Increases rate ~10-100xIncreases rate ~10-100x
The Aniline Effect

Both reactions are slow at neutral pH (


). The addition of aniline (10-100 mM)  creates a highly reactive Schiff base intermediate that undergoes rapid transimination with the hydroxylamine or hydrazine.
  • Key Insight: For this compound, aniline allows labeling at pH 6.5–7.0 , preserving cell viability.

Part 3: Experimental Protocols

Workflow A: Live-Cell Labeling with this compound

Best for: Visualizing cell-surface glycans, metabolic engineering.

Step 1: Metabolic Labeling or Oxidation [4]

  • Option A (Metabolic): Incubate cells with peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or similar analogs (24-48h).

  • Option B (Oxidation): Wash cells with PBS (pH 7.4). Treat with 1 mM NaIO₄ (Sodium Periodate) for 5 min at 4°C. Note: Keep temp low and time short to prevent side reactions. Quench with 1 mM glycerol.

Step 2: Aniline-Catalyzed Ligation

  • Prepare Labeling Buffer: PBS (pH 6.7) containing 100 µM this compound and 10 mM Aniline .

  • Incubate cells in Labeling Buffer for 60–90 min at 4°C (to prevent endocytosis) or 37°C.

  • Wash cells 2x with PBS containing 1% FBS.

Step 3: Click Chemistry Detection (CuAAC)

  • React the alkyne-labeled glycans with an Azide-Fluorophore (e.g., Azide-Alexa Fluor 488).

  • Use a biocompatible copper catalyst formulation (e.g., CuSO₄ + THPTA ligand + Sodium Ascorbate) for 15-30 min.

  • Wash and image.

Workflow B: In Vitro Labeling with Hydrazine Probes

Best for: Glycan release analysis (HPLC/CE), fixed tissue.

Step 1: Oxidation [1][4][5][6]

  • Treat purified glycoprotein or fixed tissue with 1–10 mM NaIO₄ in Acetate Buffer (pH 5.5) for 30 min at 4°C.

  • Quench with glycerol or ethylene glycol.

Step 2: Labeling & Reduction

  • Add Hydrazine Probe (e.g., Biotin-hydrazide) at 5 mM in Acetate Buffer (pH 5.5).

  • Incubate for 2 hours at Room Temp.

  • Critical Step: Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 10–20 mM.

    • Warning: NaCNBH₃ generates HCN gas in acid; work in a fume hood.

  • Incubate for 30 min to reduce the hydrazone to a stable hydrazine linkage.

  • Dialyze or use size-exclusion chromatography to remove excess probe.

Part 4: Workflow Visualization

Workflows cluster_Oxime Workflow A: this compound cluster_Hydrazine Workflow B: Hydrazine Probe Start_A Live Cells / Glycoprotein Oxidation_A Mild Periodate Oxidation (1 mM, 4°C, 5 min) Start_A->Oxidation_A Ligation_A Add Probe + 10mM Aniline (pH 6.7, 1 hr) Oxidation_A->Ligation_A Stable_Oxime Stable Oxime Formed (No Reduction Needed) Ligation_A->Stable_Oxime Click Click Chemistry (CuAAC) Add Azide-Fluorophore Stable_Oxime->Click Result_A Fluorescently Labeled Glycan Click->Result_A Start_B Purified Protein / Fixed Cell Oxidation_B Periodate Oxidation (1-10 mM, pH 5.5) Start_B->Oxidation_B Ligation_B Add Hydrazine Probe (pH 5.5, 2 hrs) Oxidation_B->Ligation_B Unstable_Hydrazone Unstable Hydrazone Ligation_B->Unstable_Hydrazone Reduction Add NaCNBH3 (Toxic Reduction) Unstable_Hydrazone->Reduction Result_B Stable Hydrazine Linkage Reduction->Result_B

Caption: Workflow comparison showing the additional reduction step required for hydrazine probes and the click-chemistry modularity of the hydroxylamine probe.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.[5] Chemical Reviews.

  • Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.

  • Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. Molecular Probes Handbook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.